S-Isobutyl chlorothioformate
Description
Structure
3D Structure
Properties
IUPAC Name |
S-(2-methylpropyl) chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAWFKOHQQDMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535356 | |
| Record name | S-(2-Methylpropyl) carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14100-99-3 | |
| Record name | S-(2-Methylpropyl) carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14100-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-Methylpropyl) carbonochloridothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90535356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-Isobutyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
S-Isobutyl chlorothioformate chemical properties and structure
An In-depth Technical Guide to S-Isobutyl Chlorothioformate: Structure, Reactivity, and Synthetic Applications
Executive Summary
S-Isobutyl chlorothioformate (CAS No: 14100-99-3) is a pivotal reagent in modern organic synthesis, distinguished by its unique reactivity profile stemming from the substitution of an ester oxygen with a sulfur atom. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its core chemical properties, structural features, and mechanistic behavior. A key focus is placed on its solvolysis reactions, which predominantly proceed through an ionization mechanism, a significant departure from its oxygen analog, isobutyl chloroformate. This distinct reactivity is leveraged in various synthetic applications, most notably in the formation of thiocarbamates, which are integral to the development of novel pharmaceutical and agricultural agents. This document offers field-proven insights, a detailed experimental protocol for thiocarbamate synthesis, and critical safety and handling information to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Significance of Sulfur Substitution
In the vast arsenal of acylating agents, chlorothioformates occupy a unique niche. S-Isobutyl chlorothioformate, the thioester analog of isobutyl chloroformate, is structurally defined by an isobutyl group attached to a sulfur atom, which in turn is bonded to a carbonyl chloride moiety.[1] This seemingly subtle substitution of an ether oxygen for a thioether sulfur atom profoundly alters the electronic properties of the molecule, thereby dictating its reaction pathways and synthetic utility.
The greater polarizability and lower electronegativity of sulfur compared to oxygen enhance the stabilization of a developing positive charge on the carbonyl carbon.[1] This effect makes S-Isobutyl chlorothioformate more predisposed to react via ionization pathways, especially in polar, non-nucleophilic solvents.[2] Understanding this fundamental electronic difference is critical for predicting its behavior and designing effective synthetic strategies. This guide will explore this structure-reactivity relationship, providing scientists with the foundational knowledge to exploit its unique chemical properties in complex molecular design, particularly in the synthesis of enzyme inhibitors and other bioactive molecules.[3]
Physicochemical and Structural Properties
The reliable application of any chemical reagent begins with a firm understanding of its physical and chemical identity. The key properties of S-Isobutyl chlorothioformate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14100-99-3 | [4] |
| Molecular Formula | C₅H₉ClOS | [5][6] |
| Molecular Weight | 152.64 g/mol | [5][6] |
| Density | 1.098 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.476 | [3] |
| Flash Point | 57 °C | [3] |
| SMILES | CC(C)CSC(=O)Cl | [5][6] |
| InChI | InChI=1S/C5H9ClOS/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 | [5][6] |
These data are essential for calculating molar equivalents, ensuring appropriate reaction conditions, and implementing correct safety protocols.
Molecular Structure
The structure of S-Isobutyl chlorothioformate features a central carbonyl group bonded to a chlorine atom and a sulfur atom. The sulfur is, in turn, bonded to an isobutyl group.
Caption: Molecular Structure of S-Isobutyl chlorothioformate.
Spectroscopic Analysis and Structural Elucidation
While comprehensive, experimentally verified spectra for S-Isobutyl chlorothioformate are not widely available in public databases, its structure allows for reliable prediction of its key spectroscopic features. These predictions can be benchmarked against the known spectra of its close oxygen analog, isobutyl chloroformate (CAS 543-27-1).[7][8][9]
-
¹H NMR Spectroscopy (Predicted):
-
~2.9-3.1 ppm (d, 2H): The two methylene protons (-S-CH₂ -CH) adjacent to the sulfur atom would appear as a doublet, deshielded by the electron-withdrawing thioester group. This is expected to be downfield compared to the ~4.0-4.2 ppm shift of the -O-CH₂ - protons in isobutyl chloroformate, as sulfur is less electronegative than oxygen.
-
~1.9-2.1 ppm (m, 1H): The single methine proton (-CH₂-CH (CH₃)₂) would appear as a multiplet (septet or nonet).
-
~1.0 ppm (d, 6H): The six protons of the two equivalent methyl groups (-CH(CH₃ )₂) would appear as a doublet.
-
-
¹³C NMR Spectroscopy (Predicted):
-
~168-172 ppm: The carbonyl carbon (C =O) is expected in this region, characteristic of acyl chlorides and thioesters. This may be slightly downfield compared to the ~150 ppm shift in isobutyl chloroformate due to the influence of sulfur.
-
~35-40 ppm: The methylene carbon (-S-CH₂ -).
-
~28-32 ppm: The methine carbon (-CH (CH₃)₂).
-
~21-23 ppm: The two equivalent methyl carbons (-CH₃ ).
-
-
Infrared (IR) Spectroscopy (Predicted):
-
1780-1815 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching frequency of the acyl chloride group. This is a hallmark feature.
-
2870-2960 cm⁻¹: C-H stretching vibrations from the isobutyl group.
-
650-750 cm⁻¹: C-S and C-Cl stretching vibrations are expected in this region.
-
Chemical Reactivity and Mechanistic Insights
The most extensively studied aspect of S-Isobutyl chlorothioformate is its solvolysis behavior, which provides deep insight into its fundamental reactivity.[6] Unlike its oxygen counterpart, which often reacts through a dual-pathway mechanism (addition-elimination and ionization), S-Isobutyl chlorothioformate shows a strong preference for the ionization pathway.[2][10]
This mechanistic preference is elucidated using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity (N) and ionizing power (Y): log(k/k₀) = lN + mY [1]
-
A high m value (~0.72) indicates high sensitivity to solvent ionizing power, characteristic of an Sₙ1-like ionization mechanism.[6]
-
A low l value (~0.38) indicates low sensitivity to solvent nucleophilicity.[6]
For S-Isobutyl chlorothioformate, studies show a high m value and a modest l value, confirming that the ionization pathway is dominant, particularly in highly ionizing solvents like aqueous trifluoroethanol (TFE).[1][6] In contrast, in highly nucleophilic solvents like 100% ethanol or methanol, the addition-elimination pathway can become more competitive.[2]
Caption: Competing solvolysis mechanisms for chlorothioformates.
Causality of Mechanistic Preference: The preference for ionization is rooted in the electronic properties of sulfur. The sulfur atom's diffuse p-orbitals effectively stabilize the positive charge of the intermediate thiocarboxylium ion ([R-S-C=O]⁺) through resonance. This stabilization lowers the activation energy for the ionization pathway, making it kinetically favored over the addition-elimination route in most solvent systems.[1]
Applications in Synthetic Chemistry
The primary application of S-Isobutyl chlorothioformate is as a robust reagent for the synthesis of S-isobutyl thiocarbamates. This reaction is central to drug discovery and agrochemical development, as the thiocarbamate linkage is a key structural motif in many biologically active compounds.[11][12]
The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the chlorothioformate. The reaction proceeds rapidly and efficiently, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
R₂NH + Cl-C(=O)S-iBu → R₂N-C(=O)S-iBu + HCl
This transformation allows for the facile introduction of the S-isobutylthiocarbonyl group onto a wide range of amine-containing substrates, making it a valuable tool for library synthesis and lead optimization in medicinal chemistry.[3]
Experimental Protocol: Synthesis of an S-Isobutyl Thiocarbamate
This protocol describes a general, self-validating procedure for the synthesis of S-isobutyl benzylthiocarbamate from S-Isobutyl chlorothioformate and benzylamine.
Materials:
-
S-Isobutyl chlorothioformate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, addition funnel, magnetic stirrer)
Caption: Experimental workflow for thiocarbamate synthesis.
Step-by-Step Methodology & Causality:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Causality: An inert atmosphere and anhydrous solvent are crucial as S-Isobutyl chlorothioformate is moisture-sensitive and can be hydrolyzed. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the benzylamine nucleophile and driving the reaction to completion. A slight excess (1.1 eq) ensures full neutralization.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent potential side reactions, and ensure safety.
-
-
Addition of Reagent: Add S-Isobutyl chlorothioformate (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes.
-
Causality: Dropwise addition helps to dissipate the heat generated from the exothermic reaction, maintaining a controlled temperature and preventing the formation of impurities.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours.
-
Causality: The initial period at 0 °C ensures a controlled start, while warming to room temperature provides sufficient thermal energy to drive the reaction to completion.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (benzylamine) is consumed.
-
Causality: This is a self-validating step to confirm the reaction is complete before proceeding to workup, ensuring optimal yield.
-
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
-
Causality: The water wash removes the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer, aiding in the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Causality: Removal of all water is necessary before solvent evaporation to prevent potential hydrolysis of the product during storage.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Causality: Chromatography removes any unreacted starting materials, byproducts, and other impurities to yield the pure S-isobutyl benzylthiocarbamate.
-
Safety and Handling
S-Isobutyl chlorothioformate is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[12]
-
Hazards:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[12]
-
Handling: Handle under an inert atmosphere.[14] It is moisture-sensitive; avoid contact with water and other nucleophiles like alcohols and amines except under controlled reaction conditions.[7][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13] Store under an inert gas.[12]
Conclusion
S-Isobutyl chlorothioformate is more than just a sulfur analog of a common reagent; it is a specialized tool whose reactivity is governed by predictable and exploitable electronic principles. Its strong preference for an ionization-driven reaction mechanism distinguishes it from many other acylating agents and makes it particularly effective for the synthesis of thiocarbamates. By understanding its structural properties, mechanistic tendencies, and handling requirements, researchers can effectively integrate this compound into their synthetic workflows to build complex molecules for pharmaceutical and other advanced applications.
References
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PubChemLite. S-isobutyl chlorothioformate (C5H9ClOS). Available from: [Link]
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Kevill, D. N., et al. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences. Available from: [Link]
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National Center for Biotechnology Information. Isobutyl chloroformate. PubChem Compound Database. Available from: [Link]
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D'Souza, M. J., et al. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543–552. Available from: [Link]
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D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... Available from: [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of S-Isobutyl Chlorothioformate
This guide provides a comprehensive technical overview for the synthesis, purification, and analysis of S-Isobutyl chlorothioformate (CAS No: 14100-99-3). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the critical process parameters, underlying chemical principles, and safety protocols essential for producing this versatile chemical intermediate with high purity and yield.
Introduction: The Significance of S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate is a crucial reagent in organic synthesis, primarily utilized as an intermediate in the manufacturing of herbicides and pharmaceutical compounds.[1][2] Its utility stems from the reactive chlorothioformate moiety, which allows for the facile introduction of the isobutylthiocarbonyl group into various molecules. This functional group can significantly alter the biological activity and physicochemical properties of the parent compound, making it a valuable building block in medicinal and agricultural chemistry.[3] The synthesis involves highly toxic reagents, demanding a thorough understanding of the reaction mechanism and stringent safety measures to ensure a safe and efficient process.
Synthesis: The Catalytic Phosgenation of Isobutyl Mercaptan
The industrial and laboratory-scale synthesis of S-Isobutyl chlorothioformate is predominantly achieved through the reaction of isobutyl mercaptan with phosgene.[1][4] While the reaction can proceed without a catalyst, it is often impractically slow, sometimes requiring several days to reach an acceptable conversion rate.[1] The introduction of a suitable catalyst is therefore paramount for achieving high yields and purity within a reasonable timeframe.
Reaction Mechanism and Catalysis
The core transformation involves the nucleophilic attack of the sulfur atom from isobutyl mercaptan on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent loss of a proton to yield the final product and hydrogen chloride (HCl) as a byproduct.
Catalysts are employed to accelerate this reaction. Substituted ureas, such as N,N'-diethylurea, and carboxylic acid amides have proven to be highly effective.[1][5] These catalysts are believed to react with phosgene to form a more reactive intermediate, which is then more susceptible to nucleophilic attack by the mercaptan. This catalytic approach allows the reaction to be carried out efficiently at ambient temperature and atmospheric pressure, resulting in shorter residence times and improved product quality.[1]
Caption: Catalytic synthesis of S-Isobutyl chlorothioformate.
Critical Reagents and Handling
Table 1: Physicochemical Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Isobutyl Mercaptan | 513-44-0 | C₄H₁₀S | 90.19 | 87-89 |
| Phosgene | 75-44-5 | COCl₂ | 98.92 | 8.2 |
| S-Isobutyl chlorothioformate | 14100-99-3 | C₅H₉ClOS | 152.64 | N/A |
-
Isobutyl Mercaptan: A flammable liquid with a strong, unpleasant odor.[7] It should be handled in a well-ventilated fume hood away from ignition sources.
-
Phosgene (COCl₂): An extremely toxic and corrosive gas, classified as a chemical warfare agent.[8][9] Its use requires specialized equipment, dedicated ventilation, and continuous monitoring. Phosgene is an insidious poison as symptoms of exposure can be delayed.[8][10] Safer alternatives like solid triphosgene may be considered for smaller-scale syntheses, although they also generate phosgene in situ and require similar precautions.[11]
Experimental Protocol: Catalyzed Synthesis
The following protocol is a representative example based on established methods.[1] All operations must be conducted in a high-performance chemical fume hood.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube for phosgene, a thermometer, and a reflux condenser connected to a caustic scrubber system is charged with a solution of phosgene in an appropriate solvent or with liquid phosgene.
-
Catalyst Introduction: The catalyst (e.g., 0.1 to 10 mol % N,N'-diethylurea relative to the mercaptan) is added to the phosgene solution and stirred.[1]
-
Mercaptan Addition: Isobutyl mercaptan is added dropwise to the stirred phosgene-catalyst mixture while maintaining the reaction temperature at ambient levels (e.g., 20-25°C) using the reactor jacket.
-
Reaction Monitoring: The reaction is typically exothermic. The addition rate of the mercaptan should be controlled to maintain the desired temperature. The reaction progress can be monitored by techniques such as GC to check for the disappearance of the starting mercaptan.
-
Degassing: Upon completion, the reaction mixture is sparged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and the HCl byproduct. The off-gas must be directed through the caustic scrubber.
Purification: Achieving High Purity via Vacuum Distillation
The crude product from the synthesis contains unreacted starting materials, the catalyst, and potential byproducts. For most applications, particularly in pharmaceutical synthesis, high purity is essential. The most effective method for purifying S-Isobutyl chlorothioformate is fractional distillation under reduced pressure.[1]
Rationale for Vacuum Distillation
Vacuum distillation is employed for two primary reasons:
-
Lowering the Boiling Point: S-Isobutyl chlorothioformate, like many higher molecular weight compounds, has a high boiling point at atmospheric pressure. Distilling at this temperature could lead to thermal decomposition.
-
Preventing Degradation: Reduced pressure allows the distillation to occur at a much lower temperature, preserving the integrity of the molecule.
Caption: General workflow for the purification of S-Isobutyl chlorothioformate.
Experimental Protocol: Purification
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiver flask, and a vacuum pump protected by a cold trap and connected to a manometer.
-
Charging the Flask: The degassed crude product is charged into the distillation flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: The system is slowly evacuated to the desired pressure (e.g., pressures as low as 0.1 torr have been reported for similar compounds).[1]
-
Heating: The distillation flask is gently heated using an oil bath or heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point for S-Isobutyl chlorothioformate under the applied vacuum. Discard any initial forerun containing lower-boiling impurities.
-
Shutdown: Once the desired product has been collected, the heating is discontinued, and the system is allowed to cool before slowly venting to atmospheric pressure with an inert gas.
Quality Control and Analytical Characterization
To ensure the final product meets the required specifications, a combination of analytical techniques should be employed.
-
Gas Chromatography (GC): This is the primary method for determining the purity of the final product. An internal standard method provides high accuracy.[12]
-
Acid-Base Titration: This method is used to quantify the amount of residual acidic impurities, such as HCl, in the final product.[12]
Table 2: Example GC Parameters for Purity Analysis
| Parameter | Specification |
| Column | HP-5 (5%-Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm |
| Carrier Gas | Nitrogen (1.2 ml/min) |
| Injector Temp. | 180°C |
| Detector | FID |
| Detector Temp. | 180°C |
| Oven Program | Isothermal at 50°C |
| Internal Standard | n-Octane |
Parameters are based on a method for the related compound, isobutyl chloroformate, and may require optimization.[12]
Safety and Handling
The synthesis and handling of S-Isobutyl chlorothioformate and its precursors involve significant hazards.
-
Toxicity: Phosgene is fatally toxic if inhaled.[9] S-Isobutyl chlorothioformate is also classified as harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[13][14]
-
Flammability: Isobutyl mercaptan and S-Isobutyl chlorothioformate are flammable liquids.[13][15] All operations should be conducted away from ignition sources, and explosion-proof equipment should be used.[14][16]
-
Reactivity: The product is moisture-sensitive and reacts with water, alcohols, bases, and amines.[16][17] It should be stored under an inert atmosphere.[14][16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[13][16] Inhalation exposure must be prevented by working in a certified chemical fume hood or a closed system.[13]
Conclusion
The synthesis of S-Isobutyl chlorothioformate via the catalyzed reaction of isobutyl mercaptan and phosgene, followed by purification by vacuum distillation, is a well-established and efficient process. Success hinges on a deep understanding of the reaction's catalytic nature, meticulous control over reaction conditions, and an unwavering commitment to safety protocols due to the highly hazardous materials involved. Proper analytical characterization is crucial to validate the purity of the final product, ensuring its suitability for subsequent applications in the development of pharmaceuticals and agrochemicals.
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ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]
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New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture - MDPI. Available at: [Link]
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Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates - Organic Chemistry Portal. Available at: [Link]
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S-isobutyl chlorothioformate (C5H9ClOS) - PubChem. Available at: [Link]
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Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - Beilstein Journal of Organic Chemistry. Available at: [Link]
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Phosgene: toxicology, animal models, and medical countermeasures - PubMed - NIH. Available at: [Link]
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isobutyl Mercaptan - ChemBK. Available at: [Link]
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- 5. US4340746A - Process for the preparation of thiochloroformates - Google Patents [patents.google.com]
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- 17. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
S-Isobutyl Chlorothioformate: A Comprehensive Technical Guide to its CAS Number and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Isobutyl chlorothioformate (CAS Number: 14100-99-3 ) is a sulfur-containing organic compound that serves as a reagent in synthetic chemistry.[1] Its structural isomer, isobutyl chloroformate, is more commonly documented; however, the substitution of sulfur for oxygen in the chloroformate moiety imparts distinct reactive properties to S-Isobutyl chlorothioformate, influencing its application in the synthesis of complex molecules. This guide provides a detailed overview of its chemical identity and a thorough examination of its safety data, handling procedures, and emergency protocols, compiled to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of S-Isobutyl chlorothioformate is essential for its safe handling and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 14100-99-3 | [1] |
| Molecular Formula | C5H9ClOS | |
| Molecular Weight | 152.64 g/mol | [1] |
| Density | 1.098 g/mL at 25 °C | |
| Refractive Index | n20/D 1.476 | |
| Flash Point | 57 °C |
Safety Data and Hazard Analysis
S-Isobutyl chlorothioformate is classified as a hazardous substance, and a comprehensive understanding of its potential dangers is critical for the safety of laboratory personnel. Due to the limited availability of a complete Safety Data Sheet (SDS) for S-Isobutyl chlorothioformate, this section combines known data for the compound with more extensive data from its structural isomer, Isobutyl chloroformate (CAS 543-27-1), to provide a conservative and precautionary safety profile. Similarities in functional groups suggest that many of the hazards will be comparable.
Hazard Identification
S-Isobutyl chlorothioformate (CAS 14100-99-3) is known to be:
-
Toxic if inhaled (H331) [2]
-
Causes severe skin burns and eye damage (H314) [2]
-
Reacts violently with water
Based on data for its isomer, Isobutyl chloroformate (CAS 543-27-1), the following additional hazards should be anticipated:
-
Flammable liquid and vapor (H226) [2]
-
Harmful if swallowed (H302) [2]
-
Lachrymator (substance that causes tearing) [3]
-
Reacts with moisture in the air to produce corrosive and toxic fumes of hydrogen chloride gas. [3]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. The following procedures are recommended, largely based on the comprehensive data available for Isobutyl chloroformate:
-
Inhalation: Remove the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][4] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2]
Fire-Fighting Measures
S-Isobutyl chlorothioformate has a flash point of 57 °C, and its isomer is a flammable liquid. Therefore, it should be treated as a fire hazard.
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance.[2]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[3][4] Combustion may produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and sulfur oxides.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]
Experimental Protocols: Safe Handling and Storage
A systematic approach to handling and storage is paramount to mitigating the risks associated with S-Isobutyl chlorothioformate.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to provide comprehensive protection.
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[5]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[5] A lab coat or chemically resistant apron is also required.
-
Respiratory Protection: All handling of S-Isobutyl chlorothioformate must be conducted in a certified chemical fume hood.[4] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]
Handling Procedures
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] All equipment should be inspected for cleanliness and integrity.
-
Inert Atmosphere: Due to its reactivity with moisture, it is advisable to handle S-Isobutyl chlorothioformate under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Avoid pouring.
-
Waste Disposal: All waste containing S-Isobutyl chlorothioformate should be collected in a designated, labeled, and sealed container for hazardous waste disposal.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[7] The recommended storage temperature is 2-8°C.[8]
-
Container: Keep the container tightly closed and upright to prevent leakage.[5]
-
Incompatibilities: Store away from water, strong oxidizing agents, acids, bases, alcohols, and amines.[4]
Workflow for Safe Use of S-Isobutyl Chlorothioformate
Caption: A workflow diagram illustrating the key steps for the safe handling of S-Isobutyl chlorothioformate.
Accidental Release Measures
In the event of a spill, the following steps should be taken, guided by the information available for Isobutyl chloroformate:
-
Evacuate: Immediately evacuate all personnel from the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated, but do not direct fans towards the spill.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand or vermiculite).[4] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
Decontamination: Decontaminate the spill area with a suitable solution, followed by a thorough cleaning.
Conclusion
References
-
Loba Chemie. (2018, December 26). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Molbase. (n.d.). S-ISOBUTYL CHLOROTHIOFORMATE, 96%, CasNo.14100-99-3. Retrieved from [Link]
-
Valsynthese SA. (2025, May 23). Material Safety Data Sheet ISOBUTYL CHLOROFORMATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl chloroformate, 98% (gc). Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
LabSolutions. (n.d.). S-Isobutyl chlorothioformate. Retrieved from [Link]
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An In-Depth Technical Guide to the Solvolysis Mechanism of S-Isobutyl Chlorothioformate
This guide provides a comprehensive examination of the solvolysis mechanism of S-Isobutyl chlorothioformate, a topic of significant interest for researchers in physical organic chemistry and professionals in drug development. By synthesizing kinetic data, solvent effect analyses, and comparative studies, we will elucidate the nuanced reactivity of this compound, moving beyond simple classification to understand the dynamic interplay of competing reaction pathways.
Introduction: The Mechanistic Nuances of Chlorothioformates
S-Alkyl chlorothioformates (R-S-COCl) are a class of reactive intermediates crucial in organic synthesis. Their utility is intrinsically linked to their reaction mechanisms, particularly during solvolysis, where the solvent acts as the nucleophile. Unlike many substrates that follow a single, well-defined pathway, the solvolysis of S-Isobutyl chlorothioformate is characterized by a fascinating mechanistic duality. The reaction can proceed through either a unimolecular ionization pathway (SN1-like) or a bimolecular addition-elimination pathway, with the dominant route being exquisitely sensitive to the surrounding solvent environment.[1][2] Understanding this dichotomy is paramount for controlling reaction outcomes and designing efficient synthetic strategies.
A key point of analysis is the comparison with its oxygen analog, isobutyl chloroformate (i-Bu-O-COCl). The substitution of sulfur for the ester oxygen atom profoundly alters the mechanistic landscape, generally favoring the ionization pathway for the thio-compound.[2][3] This guide will dissect the electronic and structural factors responsible for this shift and provide the empirical evidence that underpins our current understanding.
Part 1: The Competing Pathways - A Mechanistic Crossroads
The solvolysis of S-Isobutyl chlorothioformate proceeds through two primary, competing mechanisms, as depicted below. The choice of pathway is dictated by the solvent's ability to either stabilize ionic intermediates (ionizing power) or directly participate in the reaction as a nucleophile (nucleophilicity).
Caption: Competing solvolysis mechanisms for S-Isobutyl chlorothioformate.
-
The Ionization (SN1-like) Pathway : In solvents with high ionizing power (Y) but low nucleophilicity (N), such as aqueous fluoroalcohols (TFE, HFIP), the reaction favors a unimolecular mechanism.[3][4] This pathway involves the rate-determining cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium ion intermediate. The greater polarizability and lower electronegativity of the sulfur atom, compared to oxygen, enhance the stability of this developing positive charge.[3] Studies on related compounds suggest that this process is accompanied by significant rear-side nucleophilic solvation of the developing carbocation, leading to a more ordered transition state than a simple dissociation might imply.[3][5]
-
The Addition-Elimination (Bimolecular) Pathway : In solvents with high nucleophilicity (N), such as pure alcohols (methanol, ethanol) and their aqueous mixtures, a bimolecular mechanism can dominate.[6][7] This pathway involves the nucleophilic attack of a solvent molecule on the electrophilic carbonyl carbon. This addition step is typically rate-determining and leads to the formation of a tetrahedral intermediate, which subsequently collapses by expelling the chloride ion to yield the final product.
Part 2: Kinetic Dissection via the Grunwald-Winstein Equation
To quantitatively assess the influence of the solvent and distinguish between the competing mechanisms, the extended Grunwald-Winstein equation is the analytical tool of choice.[8][9] This linear free energy relationship (LFER) correlates the specific rates of solvolysis (k) with the solvent's nucleophilicity (N) and ionizing power (Y).
The equation is expressed as: log(k/kₒ) = lN + mY + c
Where:
-
k is the rate constant in a given solvent.
-
kₒ is the rate constant in the reference solvent (80% ethanol).
-
l is the sensitivity of the substrate to changes in solvent nucleophilicity. A high l-value suggests a bimolecular, addition-elimination mechanism.
-
m is the sensitivity of the substrate to changes in solvent ionizing power. A high m-value indicates significant charge separation in the transition state, characteristic of an ionization (SN1) mechanism.
-
N and Y are the empirical solvent nucleophilicity and ionizing power parameters, respectively.
-
c is a constant.
Kinetic Data and Mechanistic Interpretation
Kinetic studies on S-Isobutyl chlorothioformate provide clear evidence for the dual-mechanism hypothesis. The specific rates of solvolysis were measured at 25.0 °C across a wide range of solvents.[1][2]
Table 1: Specific Rates of Solvolysis (k) for S-Isobutyl chlorothioformate at 25.0 °C
| Solvent | k x 10⁵ (s⁻¹) | Solvent Nucleophilicity (NT) | Solvent Ionizing Power (YCl) |
|---|---|---|---|
| 100% EtOH | 1.15 | 0.37 | -2.52 |
| 90% EtOH | 6.78 | 0.16 | -0.93 |
| 80% EtOH | 17.5 | 0.00 | 0.00 |
| 100% MeOH | 6.44 | 0.17 | -1.17 |
| 90% MeOH | 28.5 | 0.01 | -0.21 |
| 80% Acetone | 1.48 | -0.37 | 0.57 |
| 97% TFE | 204 | -3.30 | 2.83 |
| 70% TFE | 425 | -2.55 | 2.92 |
| 90% HFIP | 3,850 | -3.83 | 4.39 |
| 50% HFIP | 10,600 | -3.73 | 4.34 |
Data sourced from D'Souza et al. (2011)[1][2]
A correlation analysis using the extended Grunwald-Winstein equation for all 20 solvents studied yielded moderate values for both l and m, suggesting that a single mechanism does not operate across the entire solvent spectrum.[6]
Table 2: Grunwald-Winstein Correlation for S-Isobutyl chlorothioformate Solvolysis
| Solvent Set | l-value | m-value | R | F-test | Dominant Mechanism |
|---|---|---|---|---|---|
| All 20 Solvents | 0.34 ± 0.18 | 0.57 ± 0.13 | 0.873 | 27 | Mixed/Dual Pathway |
| 15 Solvents (excluding highly nucleophilic ones) | 0.42 ± 0.10 | 0.73 ± 0.07 | 0.966 | 170 | Ionization (SN1) |
Data and interpretation based on analysis by D'Souza et al. (2011)[1][4]
The analysis reveals that when highly nucleophilic solvents like 100% ethanol and methanol are excluded, the correlation improves dramatically, yielding an m-value of 0.73.[4] This value is indicative of an ionization mechanism with substantial charge development in the transition state. The tangible l-value of 0.42 in this correlation points to a modest but important role for rear-side nucleophilic solvation of the developing acylium ion.[4][5] Conversely, in the most nucleophilic solvents, the addition-elimination pathway becomes dominant.[6][10]
Part 3: A Standardized Protocol for Kinetic Analysis
Reproducible and accurate kinetic data is the bedrock of mechanistic investigation. The following protocol outlines a standard method for determining the specific rates of solvolysis for substrates like S-Isobutyl chlorothioformate.
Caption: Standard workflow for conductometric kinetic analysis.
Step-by-Step Methodology:
-
Reagent and Solvent Preparation:
-
Kinetic Measurement Setup:
-
Employ a conductometer with a fast-response probe and a thermostatted cell holder capable of maintaining the desired temperature (e.g., 25.0 ± 0.05 °C).
-
Pipette a known volume of the desired solvent into the conductivity cell and allow it to thermally equilibrate.
-
-
Initiating the Run:
-
Prepare a concentrated stock solution of the substrate in a suitable inert solvent.
-
Inject a small aliquot of the stock solution into the stirred solvent in the cell to achieve a final substrate concentration of approximately 0.005 M.[6] This ensures first-order kinetics.
-
-
Data Acquisition and Analysis:
-
Immediately begin recording conductivity measurements at regular intervals. Continue data collection for at least three reaction half-lives.
-
After ten or more half-lives, record an "infinity" reading to represent the final conductivity of the solution.
-
Calculate the first-order rate coefficient (k) from the conductivity vs. time data. The Guggenheim method is often employed as it does not require a precise infinity value.[8]
-
Perform each kinetic run in duplicate or triplicate to ensure reproducibility.
-
Conclusion: A Unified Mechanistic Picture
The solvolysis of S-Isobutyl chlorothioformate does not adhere to a single, simple mechanism. Instead, it exists on a mechanistic continuum, governed by the properties of the solvent.
-
In highly ionizing, weakly nucleophilic solvents , the reaction proceeds predominantly through an SN1-like ionization pathway , characterized by a high sensitivity to solvent ionizing power (m ≈ 0.73) and moderate sensitivity to nucleophilic solvation (l ≈ 0.42).[4]
-
In highly nucleophilic solvents , the reaction shifts towards a bimolecular addition-elimination pathway .[3][6]
This behavior, particularly the preference for ionization compared to its oxygen analog, is a direct consequence of the sulfur atom's ability to stabilize the cationic intermediate. For synthetic chemists and drug development professionals, this understanding is critical. By carefully selecting the solvent system, one can favor a specific reaction pathway, thereby controlling product distribution and reaction rates, which is essential for the optimization of synthetic routes involving this versatile reagent.
References
-
D'Souza, M. J., Hailey, S. M., & Kevill, D. N. (2010). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences, 11(5), 2253–2266. [Link][8]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link][1][2][4][6][10][13][14]
-
D'Souza, M. J., Ryu, Z. H., Park, B. C., & Kevill, D. N. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(9), 3324–3336. [Link][5]
-
D'Souza, M. J., Hailey, S. M., & Kevill, D. N. (2010). Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate. PubMed, 11(5), 2253-66. [Link]
-
Park, K.-H., Lee, Y., Lee, Y.-W., Kyong, J. B., & Kevill, D. N. (2012). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 17(1), 796-810. [Link]
-
Kevill, D. N., & D'Souza, M. J. (1997). The Grunwald-Winstein Relationship in the Solvolysis of π-Substituted Chloroformate Ester Derivatives. The Journal of Organic Chemistry, 62(22), 7869-7871. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2002). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. The Journal of Organic Chemistry, 67(21), 7169-7174. [Link]
-
Carver, J. S. (1992). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons. [Link]
-
D'Souza, M. J., Reed, B. N., Kevill, D. N., & Kyong, J. B. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4124–4136. [Link]
-
Kyong, J. B., Lee, Y., D'Souza, M. J., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267-272. [Link][11]
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- 2. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 3. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of S-Isobutyl Chlorothioformate
This guide provides a detailed analysis of the expected spectroscopic data for S-Isobutyl chlorothioformate (CAS No. 14100-99-3), a key reagent in organic synthesis.[1][2][3] Given the limited availability of published experimental spectra for this specific compound, this document leverages data from its close structural analog, isobutyl chloroformate, to provide a robust predictive analysis.[4] This approach, grounded in fundamental principles of spectroscopy, offers researchers and drug development professionals a reliable framework for the identification and characterization of this important chemical intermediate.
Introduction to S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate is a chlorothioformate ester featuring an isobutyl group attached to the sulfur atom.[5] Its molecular structure gives it a distinct reactivity profile, making it a valuable precursor in the synthesis of various pharmaceutical and agricultural compounds.[1] Specifically, it has been employed in the creation of peptidyl carbamate and thiocarbamate inhibitors for enzymes like elastase.[6][7][8] The primary reaction mechanism often involves nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of thiocarbamates.[1]
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this process. This guide will delve into the predicted spectral data for S-Isobutyl chlorothioformate, explaining the underlying principles that inform these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below is a detailed prediction of the ¹H and ¹³C NMR spectra for S-Isobutyl chlorothioformate.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals corresponding to the isobutyl group. The chemical shifts are predicted based on the known spectrum of isobutyl chloroformate, with adjustments for the substitution of oxygen with a less electronegative sulfur atom. This substitution will cause a general upfield shift (to lower ppm values) for adjacent protons.
-
CH (methine) proton: This proton, adjacent to the sulfur, will appear as a multiplet (likely a nonet or a septet of doublets) due to coupling with the two methyl groups and the CH₂ group. Its chemical shift is expected to be slightly downfield due to the influence of the thioester group.
-
CH₂ (methylene) protons: These protons, adjacent to the sulfur, will appear as a doublet, coupling with the single methine proton.
-
CH₃ (methyl) protons: The six equivalent protons of the two methyl groups will produce a single, strong doublet signal, coupling with the methine proton.
| Predicted ¹H NMR Data for S-Isobutyl Chlorothioformate | ||||
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -S-CH -(CH₃)₂ | ~1.8 - 2.1 | multiplet | ~6.8 | 1H |
| -S-CH₂ -CH- | ~2.9 - 3.1 | doublet | ~6.7 | 2H |
| -CH-(CH₃ )₂ | ~0.9 - 1.1 | doublet | ~6.7 | 6H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon environment. Similar to the proton spectrum, the chemical shifts are predicted to be shifted upfield compared to isobutyl chloroformate due to the lower electronegativity of sulfur.
-
C=O (carbonyl) carbon: This carbon will be the most downfield signal, characteristic of a carbonyl group in an acid chloride derivative.
-
CH₂ carbon: The carbon of the methylene group directly attached to the sulfur atom.
-
CH carbon: The methine carbon of the isobutyl group.
-
CH₃ carbons: The two equivalent methyl carbons will give a single signal at the most upfield position.
| Predicted ¹³C NMR Data for S-Isobutyl Chlorothioformate | |
| Assignment | Predicted Chemical Shift (ppm) |
| C =O | ~168 - 172 |
| -S-CH₂ - | ~45 - 50 |
| -CH -(CH₃)₂ | ~28 - 32 |
| -CH-(CH₃ )₂ | ~21 - 23 |
Experimental Protocol for NMR Data Acquisition
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of S-Isobutyl chlorothioformate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
Acquire a ¹³C NMR spectrum, typically using a broadband proton-decoupled pulse sequence.
Safety Precautions:
-
S-Isobutyl chlorothioformate is expected to be corrosive and moisture-sensitive.[9][10][11] Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of S-Isobutyl chlorothioformate will be dominated by a strong carbonyl stretch.
| Predicted IR Data for S-Isobutyl Chlorothioformate | ||
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Medium-Strong | C-H stretching (alkyl) |
| ~1780 | Strong | C=O stretching (acid chloride) |
| 1470-1450 | Medium | C-H bending (alkyl) |
| ~700-600 | Strong | C-Cl stretching |
The most characteristic band will be the strong carbonyl (C=O) absorption. In acid chlorides, this band typically appears at a high frequency. The presence of the sulfur atom may slightly lower this frequency compared to its oxygen analog.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid S-Isobutyl chlorothioformate directly onto the crystal.
Data Acquisition:
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For S-Isobutyl chlorothioformate, the molecular weight is 152.64 g/mol .[2][3][5]
Predicted Mass Spectrum Data
The mass spectrum is expected to show the molecular ion peak ([M]⁺) and several characteristic fragment ions. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments ([M+2]⁺) in an approximate 3:1 ratio of intensities.
| Predicted MS Data for S-Isobutyl Chlorothioformate | ||
| m/z (mass-to-charge ratio) | Possible Fragment | Notes |
| 152/154 | [C₅H₉ClOS]⁺ | Molecular ion |
| 117 | [C₅H₉OS]⁺ | Loss of Cl |
| 95 | [C₄H₇S]⁺ | Loss of COCl |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile liquids.
Sample Preparation:
-
Prepare a dilute solution of S-Isobutyl chlorothioformate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Data Acquisition (GC-MS):
-
Inject the sample into the GC.
-
The compound will be separated and then introduced into the mass spectrometer.
-
An electron ionization (EI) source is commonly used to generate fragments.
Interrelation of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques work together to confirm the structure of S-Isobutyl chlorothioformate.
Caption: Workflow for structural elucidation of S-Isobutyl chlorothioformate.
Conclusion
While direct experimental spectra for S-Isobutyl chlorothioformate are not widely published, a comprehensive and reliable spectroscopic profile can be predicted through the analysis of its structural analog, isobutyl chloroformate, and fundamental spectroscopic principles. This guide provides researchers with the expected NMR, IR, and MS data, along with generalized protocols for their acquisition. By understanding these expected spectral characteristics, scientists can confidently identify and verify the structure and purity of S-Isobutyl chlorothioformate in their synthetic applications, ensuring the integrity and success of their research and development efforts.
References
-
S-isobutyl chlorothioformate (C5H9ClOS) - PubChemLite. (URL: [Link])
-
Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed. (URL: [Link])
-
Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem. (URL: [Link])
-
Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... - ResearchGate. (URL: [Link])
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - NIH. (URL: [Link])
-
Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. (URL: [Link])
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Reactivity of S-Isobutyl chlorothioformate with nucleophiles
An In-Depth Technical Guide to the Reactivity of S-Isobutyl Chlorothioformate with Nucleophiles
Abstract
S-Isobutyl chlorothioformate is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isobutylthio-carbonyl moiety. Its reactivity is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This guide provides a comprehensive analysis of the reagent's reactivity profile, detailing the mechanistic dichotomy between addition-elimination and ionization pathways that are heavily influenced by solvent choice and nucleophile strength. We present field-proven protocols for reactions with key nucleophilic classes—amines, alcohols, and thiols—and discuss the causality behind experimental design. This document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical properties of S-isobutyl chlorothioformate in complex molecule synthesis.
Introduction to S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate, with the chemical formula C₅H₉ClOS and CAS Number 14100-99-3, is a thioester derivative of chloroformic acid.[1] Structurally, it features an isobutyl group attached to a sulfur atom, which in turn is bonded to a carbonyl chloride group.[2] This arrangement distinguishes it from its oxygen analog, isobutyl chloroformate, and this sulfur-for-oxygen substitution is critical to its unique reactivity.[2][3]
The presence of the sulfur atom and the chlorine atom, both flanking the carbonyl group, renders the carbonyl carbon highly electrophilic and thus reactive towards nucleophiles. This reagent is a valuable precursor for synthesizing peptidyl thiocarbamate inhibitors of enzymes like elastase and for creating various other sulfur-containing compounds.[2][3] Understanding its reactivity is paramount for its effective and safe utilization in synthetic chemistry.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉ClOS |
| Molecular Weight | 152.64 g/mol |
| Appearance | Colorless to light yellow liquid |
| CAS Number | 14100-99-3 |
Safety and Handling Precautions
S-Isobutyl chlorothioformate is a hazardous chemical that demands strict handling protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4] Inhalation is toxic.[4]
Crucial Safety Directives:
-
Moisture Sensitivity: The compound reacts violently with water, bases, amines, and alcohols, often decomposing exothermically to release toxic fumes like hydrogen chloride.[5] All reactions and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Personal Protective Equipment (PPE): Always use under a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. The container must be kept tightly closed under an inert atmosphere.
-
Spill Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water for cleanup.[5]
Core Principles of Reactivity: A Mechanistic Duality
The reaction of S-isobutyl chlorothioformate with nucleophiles is not governed by a single, universal mechanism. Instead, it operates via two competing pathways: a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (Sₙ1-like) mechanism.[8][9] The predominant pathway is highly dependent on the solvent's properties (nucleophilicity and ionizing power) and the nature of the attacking nucleophile.[3]
-
Addition-Elimination (A-E) Pathway: This pathway is favored in highly nucleophilic solvents like methanol and ethanol.[9] The nucleophile directly attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final product. This mechanism is typical for acyl chlorides.[10][11]
-
Ionization (Sₙ1-like) Pathway: This pathway dominates in solvents with high ionizing power and low nucleophilicity, such as 97% trifluoroethanol (TFE).[2] The reaction proceeds through the rate-limiting formation of a resonance-stabilized acylium-like cation, which is then rapidly captured by the nucleophile.[3] The sulfur atom's greater polarizability and lower electronegativity compared to oxygen stabilizes this cationic intermediate, making this pathway more accessible for chlorothioformates than for their chloroformate counterparts.[2]
The extended Grunwald-Winstein equation is a powerful analytical tool used to dissect these competing mechanisms by correlating solvolysis rates with solvent nucleophilicity (N) and ionizing power (Y).[2][8]
Reactivity with Specific Nucleophiles: Protocols and Insights
Reaction with Amines: Synthesis of S-Isobutyl Thiocarbamates
The reaction with primary or secondary amines is typically rapid and high-yielding, producing the corresponding N-substituted S-isobutyl thiocarbamates.[12] This reaction almost exclusively follows the addition-elimination pathway in common aprotic solvents like dichloromethane (DCM) or diethyl ether.
Causality of Experimental Design:
-
Stoichiometry: Two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[10] Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Temperature: The reaction is often exothermic. It is initiated at a low temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis of S-Isobutyl N-benzylthiocarbamate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Dissolve S-isobutyl chlorothioformate (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude S-isobutyl N-benzylthiocarbamate by flash column chromatography on silica gel if necessary.
| Nucleophile Class | Typical Product | Base Required | Relative Rate |
| Primary/Secondary Amines | S-Alkyl Thiocarbamate | Yes (or 2 eq. amine) | Very Fast |
| Alcohols/Phenols | O-Alkyl Dithiocarbonate | Yes (e.g., TEA, Pyridine) | Moderate |
| Thiols | Dithiocarbonate | Yes (e.g., TEA) | Fast |
| Water | Hydrolysis Products | N/A | Solvent Dependent |
Reaction with Alcohols and Phenols
Alcohols and phenols are less nucleophilic than amines and require activation by a base to react efficiently. The reaction with an alkoxide or phenoxide, typically generated in situ, yields the corresponding O-alkyl or O-aryl S-isobutyl dithiocarbonate.
Causality of Experimental Design:
-
Base Selection: A non-nucleophilic base like triethylamine is used to deprotonate the alcohol, forming the more nucleophilic alkoxide.[13] Pyridine can also be used, sometimes acting as both a base and a nucleophilic catalyst.
-
Solvent: Aprotic solvents like DCM or THF are ideal to prevent solvolysis of the starting material.
A protocol similar to the one described for amines can be employed, substituting the amine with an alcohol or phenol and ensuring the presence of at least one equivalent of a suitable base.[13]
Reaction with Thiols
Thiols are excellent nucleophiles for sulfur-based electrophiles. In the presence of a base, they readily react with S-isobutyl chlorothioformate to form dithiocarbonates. The protocol is analogous to that for alcohols, with a thiolate being generated in situ using a base like triethylamine.
Standard Experimental Workflow
The successful synthesis using S-isobutyl chlorothioformate relies on a rigorous and systematic workflow to ensure high yield and purity while maintaining safety.
Conclusion
S-Isobutyl chlorothioformate is a potent electrophile whose reactivity is finely tuned by solvent conditions, highlighting a fascinating interplay between addition-elimination and ionization mechanisms. Its reactions with nitrogen, oxygen, and sulfur nucleophiles provide reliable pathways to valuable thiocarbamates and dithiocarbonates. For the practicing scientist, a thorough understanding of its dualistic mechanistic nature, combined with stringent adherence to anhydrous and safe handling techniques, is the key to unlocking its full synthetic potential. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile reagent in research and development.
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- Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). chemguide.co.uk.
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S-Isobutyl chlorothioformate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of S-Isobutyl Chlorothioformate
Executive Summary
S-Isobutyl chlorothioformate is a highly reactive reagent crucial for the synthesis of specialized pharmaceutical and agricultural compounds. Its utility is intrinsically linked to its reactivity, which also dictates a stringent set of requirements for its storage and handling. The replacement of a key oxygen atom with sulfur, relative to its chloroformate analog, fundamentally alters its chemical behavior, favoring a unimolecular ionization (SN1-like) reaction mechanism in most solvents. This inherent reactivity makes it highly susceptible to degradation by moisture, heat, and nucleophiles, leading to the release of corrosive and hazardous byproducts. This guide provides a comprehensive analysis of the chemical principles governing its stability, outlines detailed protocols for safe storage and handling, and presents methodologies for assessing its purity, ensuring both the integrity of experimental outcomes and the safety of laboratory personnel.
Introduction
S-Isobutyl chlorothioformate (CAS No: 14100-99-3) is a vital intermediate in organic synthesis, valued for its ability to introduce the isobutylthio-carbonyl moiety into target molecules. It serves as a precursor in the development of novel peptidyl thiocarbamate enzyme inhibitors and other complex active ingredients.[1][2] The purpose of this document is to serve as a technical guide for researchers, scientists, and drug development professionals, offering field-proven insights into the stability, storage, and handling of this compound.
A central theme of this guide is the critical distinction between S-Isobutyl chlorothioformate and its more common oxygen analog, isobutyl chloroformate. The substitution of the ether oxygen with a sulfur atom significantly influences the molecule's electronic properties and, consequently, its reaction pathways. While the oxygen analog often reacts via a bimolecular addition-elimination pathway, S-Isobutyl chlorothioformate's reactivity is dominated by an ionization mechanism.[3] Understanding this fundamental difference is paramount to predicting its behavior, diagnosing degradation, and implementing effective handling strategies.
Section 1: Chemical Profile and Intrinsic Stability
A thorough understanding of the physicochemical properties and mechanistic tendencies of S-Isobutyl chlorothioformate is the foundation of its effective management.
Physicochemical Properties
Quantitative data for S-Isobutyl chlorothioformate is limited in publicly available literature. The table below includes its known properties and data from its close analog, isobutyl chloroformate, for reference.
| Property | S-Isobutyl chlorothioformate | Isobutyl chloroformate (for reference) |
| Molecular Formula | C₅H₉ClOS[4] | C₅H₉ClO₂[5] |
| Molecular Weight | 152.65 g/mol [4] | 136.58 g/mol [6] |
| Appearance | Clear liquid (inferred) | Clear, colorless liquid[5][6] |
| Odor | Pungent (inferred) | Pungent[5] |
| Boiling Point | Not specified | 128.7 °C[7] |
| Flash Point | Not specified | 30 - 39 °C[7][8] |
| Vapor Pressure | Not specified | 6.5 mmHg @ 20 °C[7] |
| Reactivity | Moisture sensitive, reacts with nucleophiles | Moisture sensitive, flammable[7][8] |
The Role of the Thioester Linkage: The Heart of Reactivity
The defining feature of S-Isobutyl chlorothioformate is the C(O)-S bond. The difference in reactivity compared to the C(O)-O bond in chloroformates stems from the fundamental properties of sulfur versus oxygen. Sulfur's lower electronegativity and greater polarizability enhance the stability of the key reaction intermediate, the thiocarboxylium ion ([R-S-C=O]+).[3] This stabilization lowers the activation energy for the ionization pathway, making it the preferred solvolysis mechanism in many solvent systems.
Solvolysis Mechanisms: A Dichotomy of Pathways
S-Isobutyl chlorothioformate can react with solvents (solvolysis) via two primary, competing mechanisms: a unimolecular ionization pathway (SN1-like) and a bimolecular addition-elimination pathway (SN2-like). The dominant pathway is dictated by the solvent's properties.[3][9]
-
Ionization (SN1-like): This pathway involves the slow, rate-determining departure of the chloride ion to form a resonance-stabilized acylium ion intermediate, which is then rapidly attacked by the solvent. This mechanism is favored in solvents with high ionizing power (high Y value), such as aqueous trifluoroethanol (TFE).[3]
-
Addition-Elimination (SN2-like): This pathway involves a direct nucleophilic attack by the solvent on the carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is subsequently eliminated. This mechanism is favored in highly nucleophilic solvents with lower ionizing power (high N value), such as methanol or ethanol.[3] Although ionization is dominant for S-isobutyl chlorothioformate, this pathway can become competitive in the most nucleophilic solvents.[1][10]
The interplay between these pathways can be visualized as follows:
Caption: Dominant reaction pathways based on solvent properties.
Section 2: Decomposition Pathways and Hazard Analysis
Failure to control the environment of S-Isobutyl chlorothioformate leads to rapid decomposition through several pathways, each presenting significant hazards.
Hydrolytic Decomposition
This is the most common degradation pathway. The compound reacts violently with water and even ambient moisture.[11] The thioester linkage is cleaved, producing isobutanethiol, corrosive hydrogen chloride (HCl) gas, and carbon dioxide. The generation of HCl is particularly problematic as it can catalyze further decomposition and corrode storage containers and equipment.
Thermal Decomposition
The compound is thermally labile. Exposure to heat or elevated temperatures can initiate decomposition, which may become self-accelerating.[11] This process releases a dangerous mixture of toxic and corrosive gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and sulfur oxides.[6][7][12]
Chemical Incompatibilities
S-Isobutyl chlorothioformate reacts violently with a wide range of common laboratory chemicals. These reactions are highly exothermic and can lead to a dangerous release of energy and gas.
-
Alcohols, Amines, and Bases: These strong nucleophiles will rapidly attack the electrophilic carbonyl carbon, leading to vigorous, often uncontrolled reactions.[11][12]
-
Strong Oxidizing Agents: Can lead to a violent, potentially explosive reaction.[12]
-
Acids: Can catalyze decomposition.[12]
-
Metals: May react, especially in the presence of moisture which generates HCl.[12]
Hazard Summary Table
| Hazard Category | Description | Primary Risk |
| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air and flash back from an ignition source.[7][8][11] | Fire and explosion. |
| Corrosivity | Causes severe burns to skin, eyes, and mucous membranes upon contact.[6][7] | Severe tissue damage. |
| Toxicity | Toxic or fatal if inhaled. Harmful if swallowed.[6][7] Acts as a lachrymator (causes tearing).[7] | Acute systemic toxicity, severe respiratory damage. |
| Reactivity | Highly reactive with water, moisture, alcohols, bases, and amines.[11] | Violent reactions, pressure buildup, release of toxic gas. |
Section 3: Recommended Storage and Handling Protocols
Given its inherent instability and reactivity, adherence to strict storage and handling protocols is non-negotiable.
Long-Term Storage Protocol
The objective of long-term storage is to mitigate all potential decomposition pathways.
-
Container Selection: Use the original manufacturer's container where possible. If repackaging is necessary, use a clean, dry, corrosion-resistant glass bottle with a PTFE-lined cap.
-
Atmosphere Control: Before sealing, the container headspace must be purged with a dry, inert gas such as argon or nitrogen. This displaces both moisture and oxygen.[11]
-
Temperature Control: Store in a refrigerated, dedicated flammables cabinet at 2-8 °C.[7] Do not freeze, as this can cause moisture condensation upon thawing.
-
Environment: The storage location must be cool, dark, dry, and well-ventilated. It must be kept separate from all incompatible materials listed in Section 2.3.[7][11]
-
Access Control: Store in a locked cabinet or area accessible only to authorized and trained personnel.
-
Integrity Checks: For prolonged storage, it is recommended to periodically re-verify the quality of the material before use.[5]
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Literature review on S-Isobutyl chlorothioformate synthesis methods
An In-Depth Technical Guide to the Synthesis of S-Isobutyl Chlorothioformate
Authored by a Senior Application Scientist
Abstract
S-Isobutyl chlorothioformate is a crucial reagent in organic synthesis, particularly valued for its role in creating thiocarbamate linkages in molecules designed as enzyme inhibitors and as an intermediate for various agricultural and pharmaceutical agents.[1] Its synthesis, while conceptually straightforward, involves navigating challenges related to reactant toxicity, reaction control, and byproduct formation. This guide provides a comprehensive review of the primary synthesis methodologies for S-Isobutyl chlorothioformate, grounded in mechanistic principles and field-proven insights. We will explore the classic phosgenation route using various phosgene sources, an alternative pathway avoiding phosgene derivatives, and the critical parameters that govern reaction success and product purity.
Introduction: The Role and Reactivity of S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate, with the chemical formula C₅H₉ClOS, is a chlorothioformate ester.[2][3] Structurally, it features an isobutyl group attached to a sulfur atom, which in turn is bonded to a carbonyl chloride moiety (S-(C=O)Cl). This arrangement distinguishes it from its oxygen analog, isobutyl chloroformate, where the isobutyl group is linked via an oxygen atom.[2] This S-linkage is pivotal to its reactivity; the greater polarizability and lower electronegativity of sulfur compared to oxygen favor an ionization (SN1-like) solvolysis mechanism, especially in solvents with high ionizing power.[1][2]
This unique reactivity makes it a valuable precursor for synthesizing peptidyl thiocarbamates, which are potent inhibitors of enzymes like elastase.[1][4] The ability to introduce the S-isobutylthiocarbonyl group allows for the construction of complex molecules that can mimic the transition state of peptide hydrolysis by proteases.[1]
Primary Synthesis Route: Phosgenation of Isobutyl Mercaptan
The most established and widely practiced method for synthesizing S-alkyl chlorothioformates is the reaction of a corresponding thiol (mercaptan) with phosgene or a phosgene equivalent.[5] The fundamental transformation for S-Isobutyl chlorothioformate is the reaction between 2-methyl-1-propanethiol (isobutyl mercaptan) and a phosgenating agent.
General Reaction Scheme: (CH₃)₂CHCH₂SH + COCl₂ → (CH₃)₂CHCH₂S(CO)Cl + HCl
The core of this process involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of phosgene, followed by the elimination of a chloride ion and a proton to yield the final product and hydrogen chloride gas.
Caption: Core phosgenation reaction for S-Isobutyl chlorothioformate synthesis.
Choosing the Phosgenating Agent: A Safety and Handling Perspective
While chemically equivalent in reactivity, the choice of phosgenating agent is a critical decision dictated by laboratory or industrial safety protocols, handling capabilities, and scale. Phosgene itself is a highly toxic gas, leading to the widespread adoption of safer, liquid or solid surrogates that generate phosgene in situ.[6][7][8]
| Phosgenating Agent | Chemical Formula | Physical State | Boiling Point | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Gas | 8 °C | Easily removed from reaction | Extremely toxic, requires specialized handling |
| Diphosgene | ClCO₂CCl₃ | Liquid | 128 °C | Easier to handle and measure than phosgene gas[9][10] | Highly toxic, lachrymator, decomposes to phosgene[10][11] |
| Triphosgene | OC(OCCl₃)₂ | Solid | 206 °C | Stable, crystalline solid, safest to handle and store[12] | Higher cost, can be difficult to remove unreacted reagent[8] |
The "phosgene equivalents" decompose under thermal or catalytic conditions to release the required phosgene for the reaction. This controlled release is a cornerstone of modern, safer phosgenation chemistry.
Caption: Decomposition of phosgene surrogates into reactive phosgene.
Critical Reaction Parameters and Catalysis
Successful synthesis hinges on precise control of reaction conditions to maximize yield and minimize byproduct formation.
-
Temperature: Maintaining low temperatures is crucial. Higher temperatures can promote the formation of significant amounts of disulfide byproducts ((CH₃)₂CHCH₂S-SCH₂CH(CH₃)₂), which complicates purification.[13] Reactions are often conducted between 0°C and 70°C, with lower temperatures being preferable.[13]
-
Catalysis: While the reaction can proceed without a catalyst, its use is highly recommended for efficiency and selectivity. Catalysts allow the reaction to proceed rapidly at lower temperatures and with smaller excesses of the phosgenating agent, which simplifies the subsequent work-up.[14]
-
Carboxylic Acid Amides/Urea Derivatives: These are effective catalysts used in small molar percentages (0.02 to 0.2 mol %) relative to the mercaptan.[14]
-
Hexaalkylguanidinium Chlorides: These catalysts are particularly advantageous as they are highly active and result in a final product with virtually no catalyst impurities, potentially avoiding a difficult distillation step.[5]
-
Activated Carbon: For continuous processes, passing the reactants through a bed of activated carbon can serve as an effective heterogeneous catalyst.[13]
-
Experimental Protocol: Catalytic Phosgenation Method
This protocol is a generalized procedure based on patented methods for the synthesis of thiochloroformates using a catalyst.[5][14]
Materials:
-
Isobutyl mercaptan (2-methyl-1-propanethiol)
-
Phosgene (or molar equivalent of diphosgene/triphosgene)
-
Catalyst (e.g., N,N-Dimethylformamide or Hexamethylguanidinium chloride, ~0.1 mol %)
-
Inert solvent (optional, e.g., toluene, dichloromethane)
-
Dry Nitrogen or Argon gas
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a gas inlet for inert gas, a gas outlet connected to a scrubber (to neutralize excess phosgene and HCl), and a dropping funnel is assembled. The system must be thoroughly dried and purged with nitrogen.
-
Charging Reactants: The isobutyl mercaptan, optional inert solvent, and catalyst are charged into the reactor.
-
Cooling: The reactor is cooled to the desired temperature, typically between 0°C and 10°C, using a circulating chiller.
-
Phosgene Addition: Phosgene gas is introduced subsurface, or a solution of diphosgene/triphosgene in the inert solvent is added dropwise via the dropping funnel. The addition rate is carefully controlled to maintain the reaction temperature and manage the evolution of HCl gas. A slight molar excess of phosgene (e.g., 1.1 to 1.5 equivalents) is typically used.
-
Reaction Monitoring: The reaction is monitored for completion (e.g., by GC analysis of aliquots) while maintaining the temperature. The reaction is typically complete within a few hours.
-
Purging: Upon completion, the reaction mixture is purged with dry nitrogen for 1-2 hours to remove any unreacted phosgene and dissolved HCl. The off-gas must be directed through the scrubber system.
-
Isolation: The crude product can be isolated by removing the solvent under reduced pressure.
-
Purification: If necessary, the S-Isobutyl chlorothioformate is purified by vacuum distillation. This step is critical for removing less volatile impurities, such as disulfide byproducts.
Alternative Synthesis Route: The Xanthate Pathway
An important alternative synthesis that avoids the use of highly toxic phosgene derivatives involves the chlorination of an isobutyl xanthate salt. This multi-step, one-pot process offers a significant safety advantage.[15]
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A Researcher's Guide to the Theoretical Calculation of S-Isobutyl Chlorothioformate Molecular Orbitals
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of molecular orbitals (MOs) for S-Isobutyl chlorothioformate (C5H9ClOS). Aimed at researchers, computational chemists, and drug development professionals, this document outlines the fundamental principles and a detailed, field-proven computational workflow. We delve into the application of Density Functional Theory (DFT), the rationale for selecting appropriate functionals and basis sets, and the subsequent interpretation of frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity. By synthesizing theoretical accuracy with practical insights, this guide serves as an essential resource for investigating the electronic structure and properties of this and similar sulfur-containing organic compounds.
Introduction: The Significance of S-Isobutyl Chlorothioformate and Its Molecular Orbitals
S-Isobutyl chlorothioformate is a chemical intermediate featuring a chlorothioformate functional group.[1] The substitution of sulfur for oxygen, as compared to its chloroformate analog, imparts distinct chemical properties and reactivity.[1] Understanding the electronic structure of this molecule is paramount for predicting its behavior in synthetic pathways, particularly in the development of novel agricultural and pharmaceutical agents.[2]
Molecular Orbital (MO) theory provides a powerful lens through which to view chemical bonding and reactivity.[3] Unlike localized bonding models, MO theory treats electrons as delocalized over the entire molecule, occupying a set of molecular orbitals with distinct energy levels.[4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. These "frontier orbitals" govern a molecule's ability to donate and accept electrons, respectively, and are central to predicting its reactivity and kinetic stability.[5][6]
This guide will provide a step-by-step protocol for calculating and analyzing the molecular orbitals of S-Isobutyl chlorothioformate, enabling researchers to gain deep insights into its electronic characteristics.
Theoretical Foundations: Choosing the Right Tools
The accurate calculation of molecular orbitals relies on solving the electronic Schrödinger equation, which is practically impossible for multi-electron systems without approximations.[4] Modern computational chemistry offers robust methods to achieve this, primarily Density Functional Theory (DFT) and the Hartree-Fock (HF) method.[7][8]
Density Functional Theory (DFT) vs. Hartree-Fock (HF)
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[9][10] While fundamental, HF neglects electron correlation—the way electrons dynamically avoid one another—which can be a significant limitation.[10]
-
Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate approach. Instead of calculating the complex many-electron wavefunction, it calculates the total electronic energy based on the spatially dependent electron density.[8] DFT methods include a term for electron correlation, making them highly effective for a wide range of chemical systems, including those containing sulfur.[11][12]
For S-Isobutyl chlorothioformate, DFT is the recommended approach due to its superior balance of computational cost and accuracy, especially in accounting for electron correlation effects.
Selecting a Functional: The B3LYP Hybrid Functional
Within DFT, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has demonstrated robust performance for a vast array of organic molecules.[13][14] It incorporates a portion of the exact exchange energy from Hartree-Fock theory, which often improves accuracy for properties like reaction barriers and thermochemistry.[15][16] Its widespread use and extensive validation make it a reliable choice for this system.[13][17]
Selecting a Basis Set: The Pople-Style 6-311G(d,p)
A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets , such as 6-31G or 6-311G, are widely used and offer a good compromise between accuracy and computational expense.[19]
-
Split-Valence: The "311" in 6-311G indicates a "triple-zeta" split-valence basis set, meaning each valence orbital is described by a combination of three separate functions, providing significant flexibility where chemical bonding occurs.[19][20]
-
Polarization Functions (d,p): The inclusion of (d,p) is crucial. The (d) adds d-type functions to heavy (non-hydrogen) atoms like Carbon, Sulfur, Oxygen, and Chlorine, while the (p) adds p-type functions to Hydrogen atoms.[21][22] These functions allow for the description of non-spherical electron density, which is essential for accurately modeling bonding in molecules, especially those with heteroatoms like sulfur and chlorine.[23][24]
Therefore, the 6-311G(d,p) basis set is recommended as a high-quality and well-balanced choice for calculations on S-Isobutyl chlorothioformate.
Computational Workflow: A Step-by-Step Protocol
This protocol outlines the complete workflow for calculating the molecular orbitals of S-Isobutyl chlorothioformate using a computational chemistry package such as Gaussian.[25][26]
Step 1: Molecular Structure Input
First, the 3D structure of S-Isobutyl chlorothioformate must be created. The molecular formula is C5H9ClOS, and its SMILES string is CC(C)CSC(=O)Cl.[1][27] This structure can be built using molecular modeling software like GaussView, Avogadro, or ChemDraw. Ensure correct atom types and initial bond connectivities.
Step 2: Geometry Optimization
The initial structure is just an estimate. A geometry optimization must be performed to find the lowest energy (most stable) conformation of the molecule.[28] This is a critical step, as the resulting molecular orbitals are highly dependent on the molecular geometry.
-
Method: B3LYP
-
Basis Set: 6-311G(d,p)
-
Keywords: Opt (for optimization)
Step 3: Frequency Analysis (Self-Validation)
To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface (and not a transition state), a frequency calculation must be performed on the optimized geometry.
-
Method: B3LYP
-
Basis Set: 6-311G(d,p)
-
Keywords: Freq
-
Validation: A true minimum will have zero imaginary frequencies . If imaginary frequencies are present, the structure is a saddle point, and further optimization is required.
Step 4: Molecular Orbital Calculation
Once a validated minimum energy structure is obtained, the final molecular orbital properties can be calculated. This is typically done in the same step as the frequency analysis or as a separate single-point energy calculation on the optimized geometry.
-
Method: B3LYP
-
Basis Set: 6-311G(d,p)
-
Keywords: Pop=Regular (to print the orbital contributions to the output file).[29]
The following diagram illustrates the complete computational workflow.
Caption: Computational workflow for molecular orbital calculation.
Analysis and Interpretation of Results
The output of the calculation provides a wealth of data. The primary focus for reactivity analysis is on the frontier molecular orbitals.
Visualizing Molecular Orbitals
Computational chemistry software like GaussView can be used to visualize the 3D shapes of the HOMO and LUMO from the calculation's checkpoint file.[30] This visualization is key to identifying which parts of the molecule are involved in electron donation and acceptance.
-
HOMO: The region(s) with the largest lobes in the HOMO plot indicate the most likely sites for electrophilic attack (where the molecule acts as a nucleophile).
-
LUMO: The region(s) with the largest lobes in the LUMO plot indicate the most likely sites for nucleophilic attack (where the molecule acts as an electrophile).[31]
Quantitative Data: Orbital Energies
The energies of the molecular orbitals are critical quantitative descriptors.
| Property | Description | Significance for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | A higher (less negative) energy indicates a greater ability to donate electrons (stronger nucleophile).[5] |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | A lower (less negative) energy indicates a greater ability to accept electrons (stronger electrophile).[5] |
| HOMO-LUMO Gap | ΔE = E(LUMO) – E(HOMO) | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[6] |
Illustrative data for S-Isobutyl chlorothioformate calculated at the B3LYP/6-311G(d,p) level of theory might yield results similar to those in the table below. (Note: These are representative values and an actual calculation must be performed for precise results).
Table 1: Representative Frontier Orbital Energies
| Orbital | Energy (Hartree) | Energy (eV) |
|---|---|---|
| HOMO | -0.258 | -7.02 |
| LUMO | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.213 | 5.80 |
Relating Orbitals to Reactivity
For S-Isobutyl chlorothioformate, analysis is expected to reveal:
-
The HOMO will likely show significant contributions from the non-bonding lone pair electrons on the sulfur and oxygen atoms, as these are typically the highest-energy electrons in such a molecule. This suggests these sites are prime for reaction with electrophiles.
-
The LUMO is expected to be a π* antibonding orbital associated with the C=O (carbonyl) group.[31] This indicates that the carbonyl carbon is the most electrophilic site, susceptible to nucleophilic attack, which aligns with known reactivity patterns of similar compounds.[1][2]
The relationship between the key theoretical concepts and the final reactivity prediction is summarized below.
Caption: Relationship between MO theory and reactivity prediction.
Conclusion
This guide has detailed a robust and scientifically grounded workflow for the theoretical calculation of molecular orbitals for S-Isobutyl chlorothioformate. By leveraging Density Functional Theory with the B3LYP functional and a 6-311G(d,p) basis set, researchers can obtain reliable insights into the molecule's electronic structure. The subsequent analysis of the HOMO, LUMO, and the energy gap provides a powerful, predictive framework for understanding and anticipating chemical reactivity. This computational approach is an invaluable tool in modern chemical research, accelerating the design and development of new molecules in the pharmaceutical and materials science sectors.
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da Silva, J. F., et al. (2021). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. ResearchGate. Retrieved from [Link]
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Lu, T., & Chen, Q. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. Retrieved from [Link]
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Witte, J., et al. (2014). Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation. Retrieved from [Link]
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McBride, J. M. (2009). Chemical Reactivity: SOMO, HOMO, and LUMO. Open Yale Courses. Retrieved from [Link]
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Organic Chemistry Tutor. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020). Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. YouTube. Retrieved from [Link]
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ResearchGate. (2016). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? Retrieved from [Link]
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Glover, L. C., et al. (2018). An Assessment of Computational Methods for Calculating Accurate Structures and Energies of Bio-Relevant Polysulfur/Selenium-Containing Compounds. MDPI. Retrieved from [Link]
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Alfonso, D. R., & Ceyer, S. T. (2005). Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. ResearchGate. Retrieved from [Link]
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Safiullin, R. L., et al. (2023). DFT Model of Elemental Sulfur in Sulfolane Solutions. The Journal of Physical Chemistry A. Retrieved from [Link]
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University of Regensburg. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Computational Chemistry. Retrieved from [Link]
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Li, Y., et al. (2024). Insights into Application Research of the Density Functional Theory in Iron Sulfur Compounds: A Bibliometric Mapping Analysis. PubMed Central. Retrieved from [Link]
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Jacquemin, D., et al. (2007). Electronic excitation of sulfur-organic compounds - Performance of time-dependent density functional theory. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]
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University of Southern California. (n.d.). Basis sets in computational chemistry. Retrieved from [Link]
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Custodio, R., & da Silva, J. B. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. Retrieved from [Link]
-
Khattab, M. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? ResearchGate. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Use of S-Isobutyl Chlorothioformate in Peptide Synthesis
This guide provides a comprehensive overview of the application of S-Isobutyl chlorothioformate in peptide synthesis via the mixed anhydride method. It is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient coupling strategy. The document covers the underlying chemical principles, procedural details for both solution and solid-phase synthesis, and critical insights for successful implementation.
Introduction: The Mixed Anhydride Method in Peptide Chemistry
Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the construction of therapeutic agents, molecular probes, and protein fragments. The formation of the amide (peptide) bond is the central chemical transformation, requiring the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1]
Among the various activation strategies, the mixed anhydride method stands out for its rapid reaction kinetics and cost-effectiveness.[2] This technique involves the reaction of an N-protected amino acid with an acyl halide, typically an alkyl chloroformate, to form a highly reactive mixed carboxylic-carbonic anhydride intermediate.[3] This activated species then readily undergoes nucleophilic attack by an amino component to form the desired peptide bond.
S-Isobutyl chlorothioformate, a sulfur-containing analogue of the more common isobutyl chloroformate, serves as an effective reagent for this purpose. Its use leads to the formation of a mixed thiocarbonic anhydride, which offers a unique reactivity profile. The byproducts of the coupling reaction are typically innocuous and volatile, simplifying product purification.[3] This guide will detail the mechanism, advantages, and practical protocols for employing S-Isobutyl chlorothioformate in modern peptide synthesis.
Mechanism of Action: Formation of the Mixed Thiocarbonic Anhydride
The coupling process proceeds via a two-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side reactions.
Step 1: Activation of the N-Protected Amino Acid The process begins with the deprotonation of the carboxylic acid of an N-protected amino acid (e.g., Fmoc- or Boc-protected) by a tertiary amine base, such as N-methylmorpholine (NMM). This forms a carboxylate salt. This salt then reacts with S-Isobutyl chlorothioformate to generate the reactive mixed thiocarbonic anhydride intermediate. The choice of a non-nucleophilic tertiary base is critical to prevent side reactions.
Step 2: Nucleophilic Attack and Peptide Bond Formation The mixed anhydride is highly electrophilic at the amino acid's carbonyl carbon. The free amino group of the second amino acid (or peptide) attacks this carbonyl carbon. This nucleophilic acyl substitution results in the formation of the new peptide bond and the release of carbonyl sulfide (COS) and isobutanol as byproducts upon decomposition of the thiocarbonate leaving group.
The general mechanism is illustrated below.
Kinetic studies on the solvolysis of S-Isobutyl chlorothioformate suggest that, compared to its oxygen analogue, the substitution of oxygen with the more polarizable sulfur atom can favor an ionization (SN1-like) pathway in the formation of the reactive intermediate, depending on the solvent.[4] This highlights the unique electronic properties conferred by the thio-group.
Advantages and Disadvantages
Choosing a coupling reagent requires a careful evaluation of its strengths and weaknesses relative to the specific synthetic challenge.
| Feature | Advantages | Disadvantages & Mitigation Strategies |
| Reactivity & Speed | Extremely rapid reaction, often complete in minutes, especially at room temperature with Nα-urethane-protected amino acids.[3] This minimizes side reactions associated with prolonged coupling times. | The high reactivity can make the mixed anhydride intermediate sensitive to moisture and premature decomposition. Mitigation: Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Cost & Byproducts | The reagent is relatively inexpensive, making it suitable for large-scale synthesis.[2] Byproducts (COS, isobutanol) are volatile and easily removed, simplifying purification.[3] | Two potential side reactions exist: (1) formation of a urethane byproduct via attack at the wrong carbonyl, and (2) disproportionation of the mixed anhydride. Mitigation: Use of sterically hindered bases like N-methylmorpholine (NMM) and low temperatures (-15 °C) can minimize urethane formation.[5] |
| Racemization | When used with Nα-urethane protecting groups (Boc, Fmoc, Z), racemization is generally low.[3] | Racemization can be a concern, particularly when coupling peptide fragments. The formation of an oxazolone intermediate can lead to loss of stereochemical integrity.[5] Mitigation: Perform the activation and coupling at low temperatures (-15 °C). The use of N-methylpiperidine as a base has also been shown to reduce racemization in some solvent systems.[5] |
| Versatility | Effective for both solution-phase and solid-phase peptide synthesis (SPPS).[3] Also used to couple peptides to protein carriers.[6] | May be less effective for coupling sterically hindered amino acids (e.g., Aib, Val-Val sequences), where slower coupling can lead to more side products. Mitigation: Use a slight excess of the activated amino acid or consider alternative, more potent coupling reagents like HATU for difficult couplings. |
Key Experimental Considerations
A. Choice of Base: The tertiary amine is not merely an acid scavenger; its structure and basicity significantly influence the reaction outcome.
| Base | pKa | Comments |
| N-Methylmorpholine (NMM) | 7.4 | Highly Recommended. Its moderate basicity and steric hindrance minimize side reactions like racemization and urethane formation.[3][5][7] |
| Triethylamine (TEA) | 10.7 | Use with Caution. Its high basicity can promote racemization and other side reactions. Generally not recommended for sensitive couplings.[5] |
| Diisopropylethylamine (DIPEA) | 10.7 | Use with Caution. While sterically hindered, its high basicity can still promote side reactions. More commonly used with onium salt reagents. |
| N-Methylpiperidine | 10.1 | Good Alternative. Has been shown to be superior for minimizing racemization in certain solvents like THF.[5] |
B. Solvent Selection: Anhydrous solvents are mandatory. Common choices include:
-
Tetrahydrofuran (THF): Excellent choice, particularly for solution-phase synthesis.[3]
-
Dichloromethane (DCM): A versatile solvent for both solution and solid-phase applications.
-
N,N-Dimethylformamide (DMF): The standard solvent for solid-phase peptide synthesis due to its excellent resin-swelling properties.[8][9]
C. Temperature Control: Traditionally, mixed anhydride reactions are performed at low temperatures (e.g., -15 °C) to ensure the stability of the anhydride and suppress racemization.[3][7] However, research has shown that mixed anhydrides derived from Nα-urethane-protected amino acids are surprisingly stable, allowing for rapid and quantitative couplings at room temperature without detectable racemization.[3] For sensitive couplings or fragment condensation, maintaining low temperatures remains a prudent strategy.
Detailed Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide
This protocol describes the synthesis of a generic protected dipeptide (e.g., Z-Gly-Phe-OEt).
Materials:
-
Nα-protected amino acid (e.g., Z-Gly-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OEt·HCl)
-
S-Isobutyl chlorothioformate
-
N-Methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution, 1M HCl solution, and brine
Procedure:
-
Dissolve the Nα-protected amino acid (1.0 eq) in anhydrous THF (approx. 10 mL per mmol) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to -15 °C in a dry ice/acetone bath.
-
Add N-Methylmorpholine (NMM) (1.0 eq) dropwise while maintaining the temperature at -15 °C. Stir for 1 minute.
-
Add S-Isobutyl chlorothioformate (1.0 eq) dropwise. A precipitate of NMM·HCl may form. Allow the activation to proceed for 2-5 minutes at -15 °C.
-
Prepare the amino component: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in THF and add NMM (1.0 eq) to neutralize it. Filter off the NMM·HCl salt if necessary, or use the slurry directly.
-
Add the neutralized amino component to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer successively with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide.
-
-
Purify the product by recrystallization or silica gel chromatography as needed.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Step
This protocol outlines a single coupling cycle on a resin support using the Fmoc/tBu strategy.[10]
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
S-Isobutyl chlorothioformate
-
N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
SPPS Workflow Overview:
Coupling Procedure:
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) in anhydrous DMF. Cool to -15 °C. Add NMM (3.0 eq) followed by S-Isobutyl chlorothioformate (3.0 eq). Allow activation to proceed for 2 minutes.
-
Resin Preparation: Ensure the peptide-resin has been subjected to Fmoc deprotection and thoroughly washed with DMF to remove all piperidine, resulting in a free N-terminal amine.[11]
-
Coupling: Add the pre-activated mixed anhydride solution from step 1 to the swelled peptide-resin in the reaction vessel.
-
React: Agitate the mixture at room temperature for 30-60 minutes. The reaction can be performed at 0 °C to further minimize any potential side reactions.
-
Wash: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitor: Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm the absence of free primary amines, indicating a complete reaction.[11] If the test is positive, a second coupling (recoupling) may be necessary.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Insufficient activation time. 2. Reagents (solvent, base) contain moisture. 3. Sterically hindered coupling sequence. 4. On-resin aggregation.[12] | 1. Increase activation time slightly (e.g., to 5 minutes). 2. Use fresh anhydrous solvents and high-purity reagents. 3. Increase excess of activated amino acid to 4-5 eq. 4. Consider switching to a more potent coupling reagent (e.g., HATU, HBTU) for that specific step. |
| Presence of Deletion Peptides | Incomplete coupling at a previous step. | Optimize coupling time and reagent stoichiometry. Always perform a completion check (e.g., Kaiser test) after each coupling step. Consider a capping step with acetic anhydride after coupling to block unreacted amines. |
| Racemization Detected | 1. Reaction temperature is too high. 2. Incorrect base used (e.g., TEA). 3. Over-activation (prolonged time before adding amino component). | 1. Perform activation and coupling at -15 °C. 2. Use N-Methylmorpholine (NMM) or N-Methylpiperidine. 3. Add the amino component promptly after the 2-5 minute activation period. |
| Urethane Byproduct Formation | Attack at the carbonate carbonyl of the mixed anhydride. More common with hindered amino acids. | 1. Ensure low-temperature activation. 2. Use NMM/DCM as the base/solvent combination, which is reported to minimize urethane formation.[5] 3. Use a small excess of the N-protected amino acid.[5] |
Conclusion
S-Isobutyl chlorothioformate is a potent and economically advantageous reagent for peptide synthesis via the mixed anhydride method. Its ability to facilitate rapid and clean coupling reactions makes it a valuable tool for both solution-phase and solid-phase strategies.[2][3] By carefully controlling key parameters—namely the choice of base, temperature, and solvent—researchers can effectively minimize side reactions such as urethane formation and racemization. While newer onium salt-based reagents may offer higher efficacy for exceptionally difficult couplings, the mixed anhydride method using S-Isobutyl chlorothioformate remains a highly relevant, robust, and efficient strategy for the routine synthesis of a wide range of peptide targets.
References
- Verlander, M. S., Fuller, W. D., & Goodman, M. (1982). U.S. Patent No. 4,351,762. U.S.
-
Chen, F. M., & Benoiton, N. L. (1991). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. International Journal of Peptide and Protein Research, 38(3), 287-288. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Kevill, D. N., D'Souza, M. J., & Park, B.-C. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Journal of Physical Organic Chemistry, 24(9), 763-769. [Link]
-
Gant, T. G., et al. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Journal of Visualized Experiments, (63), e3737. [Link]
-
Tager, H. S. (1976). Coupling of peptides to protein carriers by mixed anhydride procedure. Analytical Biochemistry, 71(2), 367-375. [Link]
- Tilak, M. A. (1972). U.S. Patent No. 3,640,991. U.S.
-
Wikipedia contributors. (n.d.). N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. In Wikipedia. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. [Link]
-
Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1205. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(18), 6296. [Link]
-
Yabe, Y., & Younejima, K. (1978). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides. Chemical & Pharmaceutical Bulletin, 26(1), 322-325. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Peptide Synthesis: Understanding EEDQ's Mechanism. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 4. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Coupling of peptides to protein carriers by mixed anhydride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: S-Isobutyl Chlorothioformate as a Robust Derivatization Agent for GC-MS Analysis of Polar Analytes
Introduction: Enhancing Volatility for Complex Analyte Detection
In the realm of gas chromatography-mass spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Many biologically and pharmaceutically relevant molecules, such as amino acids, biogenic amines, and short-chain fatty acids, possess polar functional groups (-COOH, -NH2, -SH, -OH) that hinder their direct analysis by GC-MS. Derivatization is a chemical modification process that transforms these problematic analytes into more volatile and thermally stable derivatives, making them amenable to GC separation and MS detection.[1][2] S-Isobutyl chlorothioformate has emerged as a highly effective derivatization reagent, offering rapid reaction kinetics and producing stable derivatives with excellent chromatographic properties. This application note provides a comprehensive guide to the use of S-Isobutyl chlorothioformate for the derivatization and subsequent GC-MS analysis of polar analytes, complete with detailed protocols and expert insights. Isobutyl chloroformate derivatives have been shown to provide more sensitivity for analyses by GC-flame ionization detection and GC-MS compared to derivatives prepared by other alkyl chloroformates.[3]
The Chemistry of Derivatization: Mechanism of Action
S-Isobutyl chlorothioformate reacts with active hydrogen-containing functional groups, such as those found in amines, carboxylic acids, and thiols. The reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic atom (e.g., nitrogen in an amine or oxygen in a carboxylic acid) attacks the electrophilic carbonyl carbon of the S-Isobutyl chlorothioformate. This results in the displacement of the chlorine atom and the formation of a stable isobutoxycarbonyl derivative.
For amino acids, the derivatization is a one-step process in an aqueous medium where both the amino and carboxylic acid groups are derivatized simultaneously.[3] A proposed mechanism for the esterification of the carboxylic acid group involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol.[3] This efficient, one-pot reaction simplifies sample preparation and minimizes sample loss. The derivatization of biogenic amines follows a similar principle, targeting the primary and secondary amine groups.[4]
Visualizing the Derivatization Workflow
The following diagram illustrates the key steps in the derivatization of a generic analyte with S-Isobutyl chlorothioformate for GC-MS analysis.
Caption: Derivatization workflow for GC-MS analysis.
Core Protocol: Derivatization of Amino Acids in Aqueous Samples
This protocol provides a robust method for the derivatization of amino acids in biological fluids or standard solutions.
Materials:
-
S-Isobutyl chlorothioformate (≥96% purity)
-
Pyridine
-
Isobutanol
-
Toluene or Chloroform (GC grade)
-
Sodium Hydroxide (NaOH) solution (e.g., 20 mM)
-
Anhydrous Sodium Sulfate
-
Sample containing amino acids (e.g., protein hydrolysate, serum, urine)
-
Internal Standard (e.g., stable-isotope labeled amino acids)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Safety Precautions:
-
S-Isobutyl chlorothioformate and isobutyl chloroformate are flammable, corrosive, and toxic.[5][6] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is toxic and flammable. Handle with care.
-
Toluene and chloroform are volatile and toxic. Avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Sample Preparation:
-
To 100 µL of the aqueous sample in a microcentrifuge tube, add the internal standard.
-
Add 50 µL of a 1:1 (v/v) mixture of isobutanol and pyridine. This solution acts as a catalyst and pH modifier.
-
-
Derivatization:
-
Add 20 µL of S-Isobutyl chlorothioformate.
-
Immediately cap the tube and vortex vigorously for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.[4]
-
-
Extraction:
-
Add 200 µL of toluene (or chloroform) to the reaction mixture.
-
Vortex for 30 seconds to extract the derivatized amino acids into the organic phase.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Cleanup (Optional but Recommended):
-
For some analytes like histamine and tyramine, the excess derivatizing reagent can cause degradation.[4] In such cases, the excess reagent can be removed by adding alkaline methanol or by evaporating a portion of the organic layer under a gentle stream of nitrogen.
-
-
Final Preparation for GC-MS:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and centrifuge.
-
Transfer the dried organic extract to a GC vial with an insert for analysis.
-
Recommended GC-MS Parameters
The following table provides a starting point for GC-MS method development. Optimization may be required based on the specific analytes and instrumentation.
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | VF-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Injector Temperature | 260 °C |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 250 °C |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-550 |
Data Interpretation and Validation
The resulting derivatized analytes will exhibit characteristic mass spectra. For isobutoxycarbonyl derivatives of amino acids and biogenic amines, look for the molecular ion peak and fragment ions corresponding to the loss of the isobutyl group or the entire isobutoxycarbonyl moiety. Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity, following established guidelines.[7] The use of stable-isotope labeled internal standards is highly recommended for reliable quantification.[8]
Troubleshooting and Expert Insights
-
Poor Derivatization Efficiency: Ensure all reagents are fresh and anhydrous (with the exception of the aqueous sample). The presence of excess water can hydrolyze the S-Isobutyl chlorothioformate.[9] The pH of the reaction mixture is also critical; the addition of pyridine helps to neutralize the HCl byproduct of the reaction.
-
Peak Tailing: This may indicate incomplete derivatization or the presence of active sites in the GC system. Ensure the GC liner and column are properly deactivated.
-
Interfering Peaks: These can arise from the reagents or the sample matrix. Running a reagent blank is essential. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary for complex matrices.
-
Analyte-Specific Considerations: For some compounds, such as arginine, derivatization can be challenging.[10] Modifications to the protocol, such as adjusting the reaction time or temperature, may be required.
Conclusion
Derivatization with S-Isobutyl chlorothioformate is a powerful technique that significantly expands the applicability of GC-MS for the analysis of polar, non-volatile compounds. The rapid, one-pot reaction, coupled with the formation of stable and chromatographically favorable derivatives, makes it an excellent choice for researchers in metabolomics, clinical diagnostics, and drug development. By following the detailed protocols and considering the expert insights provided in this application note, scientists can confidently and accurately analyze a wide range of challenging analytes.
References
-
Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. [Link]
-
Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus. (2022). Molecules, 27(6), 1869. [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. (2012). Journal of Metabolomics and Systems Biology. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link]
-
Waldhier, M. C., Dettmer, K., Gruber, M. A., & Oefner, P. J. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. [Link]
-
Płotka-Wasylka, J., Simeonov, V., & Namieśnik, J. (2015). CE-MS and GC-MS as “Green” and Complementary Methods for the Analysis of Biogenic Amines in Wine. Molecules, 20(7), 11988-12006. [Link]
-
Furuhashi, M., et al. (2018). Rapid profiling method for mammalian feces short chain fatty acids by GC-MS. Analytical Biochemistry, 543, 51-54. [Link]
-
Alves, V., Pinto, J., Pinho, C., & Ferreira, I. M. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Agricultural and Food Chemistry, 59(16), 8618-8625. [Link]
-
Sheldon, R. D., et al. (2025). Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives. Methods in Enzymology, 715, 437-458. [Link]
-
Kinter, M. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
-
D'Souza, M. J., et al. (2011). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... ResearchGate. [Link]
-
Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry, 20, 100266. [Link]
-
D'Souza, M. J., et al. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543-552. [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]
-
De Nisco, M., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3195. [Link]
-
Regis Technologies. GC Derivatization. [Link]
-
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. [Link]
-
Zampolli, T., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. Journal of Chromatography A, 1157(1-2), 373-380. [Link]
-
Schoenfeld, S. (2015). Is anyone doing GC of amino acids using trifluoroacetylacetone and isobutyl or ethyl chloroformate? ResearchGate. [Link]
-
Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. valsynthese.ch [valsynthese.ch]
- 6. fishersci.com [fishersci.com]
- 7. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Protocol for N-dealkylation using S-Isobutyl chlorothioformate
Application Note & Protocol
Topic: A Comprehensive Guide to N-Dealkylation of Tertiary Amines Using S-Isobutyl Chlorothioformate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Dealkylation
The cleavage of a carbon-nitrogen bond to remove an N-alkyl group from an amine, known as N-dealkylation, is a pivotal transformation in modern organic synthesis and pharmaceutical development.[1][2][3] In drug discovery, it serves as a critical tool for synthesizing drug metabolites, which is a necessary step in all phases of development.[1][2][3] Many primary drug candidates are tertiary amines; their N-dealkylated metabolites often exhibit distinct pharmacological profiles or are key intermediates for accessing new derivatives.[4] Beyond metabolite synthesis, N-dealkylation is fundamental in the semi-synthesis of a vast range of fine chemicals and pharmaceuticals, most notably in the modification of natural alkaloids like opiates to produce powerful medicines.[1][4][5]
While various methods exist, including the von Braun reaction and catalytic approaches, the use of chloroformate reagents is a widely adopted and robust strategy.[1][5][6] This guide focuses on S-Isobutyl chlorothioformate, a sulfur-containing analog of isobutyl chloroformate. The substitution of oxygen with sulfur alters the electronic properties and reactivity of the reagent, influencing its reaction mechanism and substrate compatibility.[7][8] This document provides a detailed protocol, explains the underlying chemical principles, and offers practical insights for successfully employing S-Isobutyl chlorothioformate for the N-dealkylation of tertiary amines.
Reaction Mechanism: A Two-Stage Transformation
The N-dealkylation process using S-Isobutyl chlorothioformate proceeds through a well-established two-stage sequence: formation of a stable intermediate followed by its cleavage.
-
Thiocarbamate Formation: The reaction initiates with the nucleophilic attack of the tertiary amine's lone pair of electrons on the electrophilic carbonyl carbon of S-Isobutyl chlorothioformate. This forms a quaternary ammonium salt intermediate. This intermediate is typically unstable and rapidly resolves through the nucleophilic displacement of the most labile alkyl group by the chloride ion, yielding an S-isobutyl thiocarbamate and an alkyl chloride byproduct.[1]
-
Thiocarbamate Cleavage: The resulting thiocarbamate is a stable intermediate that effectively protects the nitrogen atom. Subsequent hydrolysis under acidic or basic conditions cleaves the thiocarbamoyl group, releasing the desired secondary amine, often as a salt.[1]
Diagram: General Mechanism of N-Dealkylation
Caption: Mechanism of N-dealkylation using S-Isobutyl chlorothioformate.
Core Protocol: N-Dealkylation of a Generic Tertiary Amine
This protocol provides a general framework. Optimal conditions, particularly solvent, temperature, and reaction time, may require empirical optimization for specific substrates.
PART A: Synthesis of the S-Isobutyl Thiocarbamate Intermediate
Materials & Reagents:
-
Tertiary amine substrate
-
S-Isobutyl chlorothioformate (CAS 14100-99-3)[9]
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), or a tertiary alcohol like t-butanol)[10][11]
-
Proton scavenger/Base (e.g., potassium carbonate, proton sponge® like 1,8-bis(dimethylamino)naphthalene)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Safety Precautions: S-Isobutyl chlorothioformate is a hazardous chemical. It is flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[12] All manipulations must be performed in a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. The reagent is moisture-sensitive; handle under an inert atmosphere.[13]
Procedure:
-
Reaction Setup: Assemble an oven-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (or cold finger), and a septum under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: Dissolve the tertiary amine (1.0 eq.) and the proton scavenger (1.2-1.5 eq., if used) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add S-Isobutyl chlorothioformate (1.1-1.3 eq.) dropwise via syringe over 10-15 minutes. The addition is often exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, 1M HCl (to remove any unreacted base), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude S-isobutyl thiocarbamate. This intermediate can be purified by column chromatography if necessary, but is often carried forward directly.
PART B: Cleavage of the Thiocarbamate to the Secondary Amine
Materials & Reagents:
-
Crude S-isobutyl thiocarbamate from Part A
-
Cleavage reagent (e.g., 6M Hydrochloric Acid, Trifluoroacetic acid, or Potassium Hydroxide in methanol)
-
Appropriate solvent (e.g., Methanol, Ethanol, Water)
Procedure:
-
Setup: Dissolve the crude thiocarbamate in a suitable solvent (e.g., methanol).
-
Cleavage Reaction: Add the cleavage reagent (e.g., excess 6M HCl). Heat the mixture to reflux and stir for 2-12 hours.
-
Monitoring: Monitor the disappearance of the thiocarbamate intermediate by TLC or LC-MS.
-
Workup and Isolation:
-
For Acidic Cleavage: Cool the mixture. If the product precipitates as a hydrochloride salt, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure. Basify the aqueous solution with NaOH or Na₂CO₃ to pH >10 and extract the free secondary amine with an organic solvent (e.g., DCM, ethyl acetate).
-
For Basic Cleavage: Cool the mixture and concentrate under reduced pressure. Partition the residue between water and an organic solvent. Separate the layers and extract the aqueous layer multiple times.
-
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary amine by column chromatography, distillation, or recrystallization to obtain the final product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for S-Isobutyl chlorothioformate N-dealkylation.
Field-Proven Insights: Optimizing for Success
-
Causality of Reagent Choice: S-alkyl chlorothioformates like the S-isobutyl variant tend to react via an ionization mechanism, especially in polar solvents.[7] This contrasts with some oxygen analogs that may favor addition-elimination pathways.[8][14] This mechanistic difference can influence reactivity and selectivity, potentially offering advantages for sterically hindered amines or substrates sensitive to direct nucleophilic attack at the carbonyl group.
-
Solvent Selection is Key: Historically, chlorinated solvents like 1,2-dichloroethane (DCE) have been common.[11] However, recent process improvements favor the use of tertiary alcohols (e.g., t-butanol).[10][11] Tertiary alcohols are advantageous as they are not acylated by the chloroformate reagent and can provide a more environmentally benign process, avoiding the need for solvent swaps before a protic hydrolysis step.[11]
-
The Role of a Proton Scavenger: While not always required, the inclusion of a non-nucleophilic base like 1,8-bis(dimethylamino)naphthalene (Proton-Sponge®) or an inorganic base like K₂CO₃ can be beneficial.[6] The reaction generates HCl as a byproduct, which can protonate the starting tertiary amine, rendering it non-nucleophilic and halting the reaction. A base neutralizes this acid, ensuring the reaction proceeds to completion.[6]
-
Cleavage Conditions: The choice between acidic and basic cleavage depends on the stability of the substrate's other functional groups. Acidic hydrolysis is common, but for molecules with acid-labile groups (e.g., acetals, t-butyl esters), a basic cleavage protocol (e.g., KOH in refluxing methanol) is a superior alternative.
Data Presentation: Reaction Parameters
The following table provides a generalized summary of reaction conditions. Specific values should be optimized for each unique substrate.
| Parameter | Typical Range/Value | Rationale & Considerations |
| Substrate | Tertiary Aliphatic or Aromatic Amines | Steric hindrance around the nitrogen can slow the reaction. Electron-withdrawing groups on the amine may decrease its nucleophilicity. |
| Equivalents of Reagent | 1.1 - 1.3 eq. | A slight excess ensures complete consumption of the starting amine. |
| Solvent | DCE, DCM, t-Butanol | Choice depends on substrate solubility, desired reaction temperature, and green chemistry considerations.[10][11] |
| Temperature | 0 °C to Reflux (40-80 °C) | Initial addition is done at 0 °C to control exothermicity. Heating is required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS. Highly dependent on substrate reactivity. |
| Cleavage Method | 6M HCl, TFA, KOH/MeOH | Must be compatible with other functional groups in the molecule. |
| Yield | 60 - 95% (overall) | Yields are generally good to excellent for unhindered amines but can vary significantly based on substrate complexity. |
References
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Najmi, A., Bischoff, R., & Permentier, H. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. Retrieved from [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications. (2023, June 9). ACS Publications. Retrieved from [Link]
- Olofson, R. A., & Martz, J. T. (1975). N-dealkylation of tertiary amines. Google Patents.
- Coop, A., & Schwartz, M. (2013). Process for n-dealkylation of tertiary amines. Google Patents.
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Najmi, A. A., Bischoff, R., & Permentier, H. P. (2022). N-Dealkylation of Amines. ResearchGate. Retrieved from [Link]
-
Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. ResearchGate. Retrieved from [Link]
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Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. ResearchGate. Retrieved from [Link]
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Rac, V., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. MDPI. Retrieved from [Link]
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Process for N-dealkylation of tertiary amines. (2016, April 12). Justia Patents. Retrieved from [Link]
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Material Safety Data Sheet ISOBUTYL CHLOROFORMATE. (2025, May 23). Carl Roth. Retrieved from [Link]
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N-Dealkylation of Amines. (n.d.). OUCI. Retrieved from [Link]
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Najmi, A., Bischoff, R., & Permentier, H. (2022). N-Dealkylation of Amines. PubMed. Retrieved from [Link]
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Bentley, T. W., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes: S-Isobutyl Chlorothioformate in Pharmaceutical Synthesis
Abstract
S-Isobutyl chlorothioformate is a pivotal reagent in modern pharmaceutical synthesis, primarily utilized for the activation of carboxylic acids to facilitate amide bond formation. Its unique thioester structure offers distinct reactivity compared to its oxygen analog, isobutyl chloroformate. This guide provides a comprehensive overview of its mechanistic principles, key applications in N-acylation and peptide synthesis, detailed experimental protocols, and critical safety considerations for researchers and drug development professionals.
Introduction: The Reagent and its Significance
S-Isobutyl chlorothioformate (CAS No: 14100-99-3) is a derivative of chlorothioformic acid where the sulfur atom is bonded to an isobutyl group.[1] Its structure is analogous to the more common isobutyl chloroformate, but the substitution of sulfur for oxygen imparts a unique reactivity profile.[2][3] In pharmaceutical synthesis, the precise and efficient formation of amide bonds is a cornerstone of building complex molecules, from small molecule drugs to large peptides.[4] Reagents like S-Isobutyl chlorothioformate are classified as "activating agents," which convert the poor leaving group of a carboxylic acid (-OH) into a highly reactive intermediate, enabling facile reaction with amines.[5][6]
The primary application of S-Isobutyl chlorothioformate is in the mixed anhydride method of amide bond formation.[7][8] This method is valued for its rapid reaction times, high yields, and the use of inexpensive starting materials, making it economically viable for large-scale peptide synthesis.[8]
| Property | Value |
| Molecular Formula | C₅H₉ClOS[1] |
| Molecular Weight | 152.64 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | ~ 70-72 °C at 20 mmHg |
| Key Reactivity | Moisture sensitive; reacts with nucleophiles (water, alcohols, amines)[9][10] |
Table 1: Physicochemical Properties of S-Isobutyl Chlorothioformate.
Core Principle: The Mixed Anhydride Mechanism
The utility of S-Isobutyl chlorothioformate stems from its ability to form a mixed carboxylic-carbonic thioanhydride with a carboxylate. This process activates the carboxyl group, making it highly susceptible to nucleophilic attack by an amine.
The Causality Behind the Mechanism:
-
Activation: A carboxylic acid (e.g., an N-protected amino acid) is deprotonated by a non-nucleophilic base, typically a tertiary amine like N-methylmorpholine (NMM), at low temperatures (-20 °C to 0 °C) to form a carboxylate. This deprotonation is crucial to prevent the acidic proton from quenching the reaction.
-
Mixed Anhydride Formation: S-Isobutyl chlorothioformate is added to the carboxylate. The carboxylate oxygen attacks the electrophilic carbonyl carbon of the chlorothioformate, displacing the chloride ion and forming the highly reactive mixed thioanhydride intermediate. The thioester moiety makes the adjacent carbonyl carbon exceptionally electrophilic.
-
Nucleophilic Attack (Amide Bond Formation): An amine nucleophile (e.g., an amino acid ester) is introduced. It preferentially attacks the more electrophilic carbonyl carbon of the original carboxylic acid moiety.
-
Product Formation: The tetrahedral intermediate collapses, forming the desired amide (peptide) bond and releasing isobutyl mercaptan and carbon dioxide as innocuous, volatile byproducts.[11]
The use of the thio-analog is significant. The sulfur atom's poorer orbital overlap with the carbonyl carbon (compared to oxygen) results in less resonance stabilization of the thioester group.[6] This lack of stabilization enhances the electrophilicity of the adjacent carbonyl carbon, making the mixed thioanhydride a potent acylating agent.[2][6]
Caption: Figure 1: Mixed Anhydride Activation Mechanism.
Application: Synthesis of N-Acyl Amino Acids
A common application in pharmaceutical development is the acylation of amino acids, a key step in creating a vast array of bioactive molecules and surfactants.[4][12][13] The mixed anhydride method using S-Isobutyl chlorothioformate provides a clean and efficient route for this transformation.
Protocol 1: Synthesis of N-Benzoyl-L-Leucine
This protocol details the acylation of L-Leucine with benzoic acid.
Materials & Reagents:
-
Benzoic Acid
-
L-Leucine
-
S-Isobutyl chlorothioformate
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-salt bath
Procedure:
-
Carboxylic Acid Activation:
-
To a flame-dried three-neck flask under an inert atmosphere, add Benzoic Acid (1.22 g, 10 mmol) and 50 mL of anhydrous THF.
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add N-Methylmorpholine (1.10 mL, 10 mmol) dropwise while maintaining the temperature below -10 °C. Stir for 10 minutes.
-
Slowly add S-Isobutyl chlorothioformate (1.31 mL, 10 mmol) via syringe. A precipitate of NMM·HCl may form.
-
Stir the reaction mixture at -15 °C for 30 minutes to ensure complete formation of the mixed anhydride.
-
-
Amine Coupling:
-
In a separate flask, prepare a solution of L-Leucine (1.31 g, 10 mmol) and N-Methylmorpholine (1.10 mL, 10 mmol) in 20 mL of water. Stir until the leucine is fully dissolved.
-
Add the aqueous L-Leucine solution dropwise to the cold mixed anhydride solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with 50 mL of water and wash with 30 mL of diethyl ether to remove any unreacted thioester byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of the product will form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and then brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallize from an ethyl acetate/hexane mixture to obtain pure N-Benzoyl-L-Leucine.
-
Self-Validation:
-
TLC Analysis: Monitor reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The product spot should be UV active and stain with permanganate.
-
Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for [M+H]⁺ is 236.1281.
-
Yield: Expected yield is typically >85%.
Application: Stepwise Peptide Synthesis
The mixed anhydride method is a classic and reliable technique for solution-phase peptide synthesis.[14][15] Its main advantage is the low incidence of racemization when using N-alkoxycarbonyl protected amino acids, provided that low temperatures are strictly maintained.
Workflow & Protocol 2: Synthesis of a Dipeptide (e.g., Z-Gly-Phe-OMe)
This workflow outlines the coupling of an N-protected amino acid (Z-Glycine) with an amino acid ester (L-Phenylalanine methyl ester).
Caption: Figure 2: Dipeptide Synthesis Workflow.
Detailed Protocol Steps:
-
Activation: In a dry flask under nitrogen, dissolve Z-Gly-OH (2.09 g, 10 mmol) in 40 mL of anhydrous THF. Cool to -15 °C. Add NMM (1.10 mL, 10 mmol) followed by S-Isobutyl chlorothioformate (1.31 mL, 10 mmol). Stir for 20 minutes.
-
Amine Preparation: In a separate flask, suspend L-Phenylalanine methyl ester hydrochloride (2.16 g, 10 mmol) in 30 mL of anhydrous THF. Cool to 0 °C and add NMM (1.10 mL, 10 mmol) to neutralize the salt. Stir for 15 minutes.
-
Coupling: Add the cold amine suspension to the mixed anhydride solution. Rinse the amine flask with a small amount of THF and add to the reaction. Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Filter the precipitated NMM·HCl and wash the solid with THF. Concentrate the filtrate. Dissolve the residue in 100 mL of ethyl acetate. Wash sequentially with 50 mL saturated NaHCO₃, 50 mL water, 50 mL 1M HCl (to remove excess NMM), and 50 mL brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude solid can be recrystallized from ethyl acetate/petroleum ether to yield pure Z-Gly-Phe-OMe. Purity should be assessed by HPLC.
Safety, Handling, and Storage
S-Isobutyl chlorothioformate and its oxygen analog, isobutyl chloroformate, are hazardous chemicals that require strict handling protocols.[16]
-
Hazards: The compound is flammable, toxic if inhaled, and causes severe skin burns and eye damage.[16] It reacts violently with water, bases, amines, and alcohols.[10][17] The reaction with moisture in the air can produce corrosive and toxic hydrogen chloride gas.[10]
-
Handling: Always handle in a chemical fume hood.[9][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[17][18] Use non-sparking tools and ground all equipment to prevent static discharge.[9][18] Handle under an inert atmosphere (nitrogen or argon) to prevent decomposition from moisture.[17]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek immediate medical attention.[9][18]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][18]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
-
Storage: Store in a well-ventilated, dry place away from heat and sources of ignition.[16][17] The container must be kept tightly closed under an inert atmosphere.[9][17] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and metals.[9]
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Product | 1. Incomplete activation (moisture contamination).2. Side reaction (formation of symmetrical anhydride).[19]3. Premature decomposition of mixed anhydride. | 1. Use anhydrous solvents and reagents; maintain inert atmosphere.2. Ensure slow, cold addition of chlorothioformate. Consider reverse addition (add acid/base to chlorothioformate).[19]3. Use the mixed anhydride immediately after formation; do not let it warm up before adding the amine. |
| Racemization of Chiral Center | Reaction temperature too high during activation or coupling. | Maintain activation temperature strictly at or below -15 °C. Use N-methylmorpholine, as it is known to suppress racemization better than triethylamine.[11] |
| Urethane Byproduct Formation | The amine attacks the "wrong" carbonyl (the carbonate carbonyl) of the mixed anhydride. | This is more common with sterically hindered amino acids or less nucleophilic amines. Using the S-isobutyl group (as opposed to smaller groups like ethyl) helps direct the attack to the correct carbonyl due to steric hindrance.[8] Ensure low temperatures. |
| Reaction Fails to Start | 1. Inactive reagents.2. Insufficient base. | 1. Use fresh S-Isobutyl chlorothioformate and freshly distilled NMM.2. Ensure 1 full equivalent of base is used for activation and an additional equivalent if starting from an amine salt. |
References
-
Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. [Link]
-
Simagchem Corporation. (2025). Isobutyl Chloroformate: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
Loba Chemie. (2018). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet: Isobutyl chloroformate. [Link]
-
Kim, S., & Jon, S. Y. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Synthesis of Peptides with Mixed Anhydrides. [Link]
- Google Patents. (1972). US3640991A - Mixed anhydride method of preparing peptides.
-
Hutchinson, J. E., et al. (2025). Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Journal of Flow Chemistry. [Link]
-
Royal Society of Chemistry. (1998). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... [Link]
-
ACS Publications. (n.d.). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
-
PubChem. (n.d.). S-isobutyl chlorothioformate. [Link]
-
ResearchGate. (2025). Using mixed anhydrides from amino acids and isobutyl chloroformate in N-acylations. [Link]
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]
-
ChemRxiv. (n.d.). N-to-S acyl transfer as an enabling strategy in asymmetric and chemoenzymatic synthesis. [Link]
-
MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]
-
Journal of Visualized Experiments. (2012). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]
-
eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. [Link]
-
SpringerLink. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. [Link]
-
YouTube. (2010). Carboxylic Acid Activation. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. [Link]
-
ResearchGate. (n.d.). Proposed mechanism and regioselectivity of amidation using isobutyl chloroformate. [Link]
- Google Patents. (2006). US8546530B2 - Process for the manufacture of a peptide or peptide analog.
-
ResearchGate. (n.d.). Synthesis and reactivity of S‐alkynylthio sulfonates. [Link]
-
ResearchGate. (n.d.). Alkyl chlorothioformate synthesis by reaction of alkyl xanthates and Vilsmeier reagent. [Link]
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Application Note & Protocol: Leveraging S-Isobutyl Chlorothioformate for the Strategic Synthesis of Thiocarbamates
Introduction
Thiocarbamates are a critical class of organosulfur compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] Their synthesis is a key focus for researchers and drug development professionals. Among the various synthetic routes, the use of S-alkyl chlorothioformates as electrophilic partners for amines offers a reliable and versatile method for constructing the thiocarbamate linkage. This application note provides a detailed guide to the use of S-isobutyl chlorothioformate for the synthesis of thiocarbamates, covering the underlying reaction mechanism, a comprehensive experimental protocol, and critical safety considerations.
S-isobutyl chlorothioformate is a valuable reagent due to the isobutyl group's ability to influence the reactivity and properties of the resulting thiocarbamate products. The sulfur atom in the chlorothioformate moiety plays a crucial role in the reaction mechanism, which typically proceeds through a nucleophilic acyl substitution pathway.[2] Understanding the nuances of this reaction is paramount for achieving high yields and purity in the desired thiocarbamate products.
Reaction Mechanism: A Stepwise Approach
The synthesis of thiocarbamates from S-isobutyl chlorothioformate and a primary or secondary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-defined, stepwise mechanism that is influenced by the nature of the amine, the solvent, and the reaction conditions.
The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the S-isobutyl chlorothioformate. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride leaving group, yields the final S-isobutyl thiocarbamate product. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Figure 1: General reaction mechanism for thiocarbamate synthesis.
Experimental Protocol: Synthesis of S-Isobutyl N,N-diethylthiocarbamate
This protocol details a representative synthesis of an S-isobutyl thiocarbamate. The procedure can be adapted for various primary and secondary amines with minor modifications.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| S-Isobutyl chlorothioformate | ≥98% | Commercially Available |
| Diethylamine | ≥99.5% | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flask with appropriate septa
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
S-isobutyl chlorothioformate is a corrosive and moisture-sensitive liquid.[3][4][5][6][7] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5][6][7] All glassware should be thoroughly dried before use to prevent hydrolysis of the starting material.
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for thiocarbamate synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add S-isobutyl chlorothioformate (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL). Transfer this solution to an addition funnel.
-
Reaction: Add the amine/triethylamine solution dropwise to the stirred solution of S-isobutyl chlorothioformate over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-isobutyl N,N-diethylthiocarbamate.
Expected Results and Characterization:
The expected product, S-isobutyl N,N-diethylthiocarbamate, should be an oil or a low-melting solid. The yield will vary depending on the specific amine used but is typically in the range of 70-95%. The purity and identity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure the use of anhydrous conditions. |
| Hydrolysis of S-isobutyl chlorothioformate | Use freshly opened or distilled reagents and ensure all glassware is flame-dried. | |
| Formation of Side Products | Presence of moisture | Rigorously exclude water from the reaction. |
| Reaction with triethylamine | Add the triethylamine solution slowly at low temperature. | |
| Difficult Purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider alternative purification methods like distillation. |
The use of S-isobutyl chlorothioformate provides a robust and efficient method for the synthesis of a diverse range of thiocarbamates. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can reliably synthesize these valuable compounds in high yield and purity. The versatility of this method makes it a cornerstone in the synthetic chemist's toolbox for applications in drug discovery and materials science.
References
-
Advances in the synthesis of thiocarbamates. (2015). ResearchGate. [Link]
-
Riemschneider thiocarbamate synthesis. (n.d.). Grokipedia. [Link]
-
Synthesis of thiocarbamates. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and application of thiocarbamates via thiol-dioxazolone modified Lossen rearrangement. (2021). Royal Society of Chemistry. [Link]
-
Riemschneider thiocarbamate synthesis. (n.d.). Wikipedia. [Link]
-
One-Pot Synthesis of Thiocarbamates. (2021). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. (2010). ResearchGate. [Link]
-
Synthesis of thiocarbamates. (n.d.). Organic Chemistry Portal. [Link]
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). MDPI. [Link]
-
Proposed mechanism and regioselectivity of amidation using isobutyl chloroformate. (2023). ResearchGate. [Link]
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). ResearchGate. [Link]
-
Thiocarbamate. (n.d.). Wikipedia. [Link]
-
Molecular structures of syn-isobutyl chloroformate (1), syn-isobutyl chlorothioformate (2), phenyl chloroformate (3), phenyl chlorodithioformate (4), and isopropyl chloroformate (5). (2011). ResearchGate. [Link]
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
N-Methylation of Self-Immolative Thiocarbamates Provides Insights into the Mechanism of Carbonyl Sulfide Release. (2022). National Institutes of Health. [Link]
-
Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. (n.d.). Audrey Yun Li. [Link]
-
Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. (2011). National Center for Biotechnology Information. [Link]
-
An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. (2008). Organic Chemistry Portal. [Link]
-
Side reaction mechanism in the course of alkyl thiocarbamate synthesis. (2021). ResearchGate. [Link]
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Application Note: A Step-by-Step Guide to Amide Synthesis Using S-Isobutyl Chlorothioformate
Abstract
S-Isobutyl chlorothioformate is a highly reactive reagent pivotal in modern organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries.[1] Its primary utility lies in its function as an efficient acylating agent, enabling the formation of thioesters and, through further reaction, amide bonds. This application note provides a comprehensive, step-by-step protocol for the N-acylation of amines using S-Isobutyl chlorothioformate via a mixed carbonic-carboxylic anhydride intermediate. We delve into the mechanistic rationale behind the procedural choices, present a detailed safety and handling guide, and offer a validated protocol for researchers, scientists, and drug development professionals.
Reagent Profile and Mechanistic Considerations
S-Isobutyl chlorothioformate, with the structure C₅H₉ClOS, is an analog of isobutyl chloroformate where the etheric oxygen is replaced by a sulfur atom.[2][3] This substitution significantly influences its reactivity. While alkyl chloroformates can react through competing addition-elimination and ionization pathways, S-alkyl chlorothioformates like S-Isobutyl chlorothioformate show a stronger preference for a unimolecular ionization (SN1-type) mechanism, especially in solvents with high ionizing power.[2][4][5] This is attributed to the greater polarizability and lower electronegativity of sulfur, which better stabilizes the developing positive charge in the transition state.
For the purpose of amide synthesis, S-Isobutyl chlorothioformate is expertly employed to activate carboxylic acids. In the presence of a non-nucleophilic tertiary amine base, the carboxylic acid is deprotonated. The resulting carboxylate attacks the S-Isobutyl chlorothioformate to form a highly reactive mixed anhydride intermediate. This activated species is then susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of a stable amide bond and the release of isobutanethiol and carbon dioxide as byproducts. This two-step, one-pot procedure is highly efficient for peptide coupling and general amide synthesis.[6][7]
Critical Safety and Handling Procedures
S-Isobutyl chlorothioformate is a hazardous chemical that demands strict adherence to safety protocols. It is a flammable, corrosive, and moisture-sensitive liquid that is toxic upon inhalation and harmful if swallowed.[8][9][10] It is also a lachrymator, causing irritation and tearing of the eyes.[8]
All operations must be performed inside a certified chemical fume hood. [10]
| Hazard Class | Handling & Storage Precautions | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | Store in a flammables-approved, refrigerated cabinet away from heat, sparks, and open flames.[8] Use non-sparking tools and explosion-proof equipment.[10][11] Ensure all equipment is properly grounded to prevent static discharge.[11] | Flame-retardant lab coat. |
| Acutely Toxic/Corrosive | Avoid all contact with skin and eyes. Do not breathe vapors.[9] Handle only in a well-ventilated fume hood. Causes severe skin and eye burns.[9] | Chemical-resistant gloves (e.g., butyl rubber), tightly fitting safety goggles, and a face shield.[11] |
| Moisture Sensitive | Reacts violently with water. Store under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly sealed in a dry place.[8] | N/A (Procedural Control) |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Spill Response: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, dry material such as dry sand or vermiculite and place it in a sealed container for disposal.[8][9] Do not use water for cleanup.
Waste Disposal: Dispose of waste materials and empty containers at an approved hazardous waste collection point, in accordance with local, regional, and national regulations.[11]
Protocol: Synthesis of N-benzyl-2-phenylacetamide
This protocol details the synthesis of N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine, using S-Isobutyl chlorothioformate as the activating agent.
Principle: The reaction proceeds by first forming a mixed anhydride from phenylacetic acid and S-Isobutyl chlorothioformate at a low temperature, followed by the addition of benzylamine to yield the final amide product.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Phenylacetic Acid | 136.15 | 10.0 | 1.36 g | Ensure it is dry. |
| N-Methylmorpholine (NMM) | 101.15 | 11.0 | 1.21 mL | Freshly distilled. |
| S-Isobutyl chlorothioformate | 152.64 | 10.5 | 1.45 mL | Handle with extreme care. |
| Benzylamine | 107.15 | 10.0 | 1.09 mL | Freshly distilled. |
| Tetrahydrofuran (THF) | - | - | ~80 mL | Anhydrous, inhibitor-free. |
| Ethyl Acetate (EtOAc) | - | - | As needed | Reagent grade for extraction. |
| Saturated NaHCO₃ solution | - | - | As needed | For washing. |
| Brine | - | - | As needed | For washing. |
| Anhydrous MgSO₄ | - | - | As needed | For drying. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetic acid (10.0 mmol, 1.36 g).
-
Add 50 mL of anhydrous THF to dissolve the acid.
-
Add N-methylmorpholine (11.0 mmol, 1.21 mL) to the stirred solution.
-
Scientist's Note: NMM acts as a non-nucleophilic base to deprotonate the carboxylic acid, forming the carboxylate salt necessary for the subsequent reaction. An excess is used to ensure complete deprotonation.
-
-
Mixed Anhydride Formation:
-
Cool the reaction mixture to -15 °C using a dry ice/acetone bath.
-
Slowly add S-Isobutyl chlorothioformate (10.5 mmol, 1.45 mL) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -10 °C. A white precipitate (NMM·HCl) will form.
-
Stir the resulting slurry for an additional 20 minutes at -15 °C.
-
Scientist's Note: Low temperature is critical to prevent the disproportionation of the mixed anhydride and to minimize potential side reactions, such as racemization if chiral substrates are used.
-
-
Amine Addition and Reaction:
-
In a separate flask, dissolve benzylamine (10.0 mmol, 1.09 mL) in 30 mL of anhydrous THF.
-
Add the benzylamine solution dropwise to the cold (-15 °C) reaction mixture over 15 minutes.
-
Allow the reaction to stir at -15 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 16 hours).
-
Scientist's Note: The amine is added slowly to control the exothermic reaction. Allowing the reaction to proceed overnight at room temperature ensures complete conversion.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a Büchner funnel to remove the NMM·HCl precipitate. Wash the precipitate with a small amount of THF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-benzyl-2-phenylacetamide.
-
Scientist's Note: The aqueous washes remove any remaining salts and unreacted starting materials, simplifying the final purification step.
-
Expected Results & Troubleshooting
-
Expected Yield: 85-95%
-
Appearance: White to off-white solid.
-
Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Anhydride decomposition (temperature too high). | 1. Monitor reaction by TLC; extend reaction time if necessary. 2. Ensure all glassware is flame-dried and reagents are anhydrous. 3. Maintain strict temperature control during anhydride formation and amine addition. |
| Starting Material Remains | 1. Insufficient activation. 2. Inactive S-Isobutyl chlorothioformate. | 1. Ensure stoichiometric amounts of reagents are correct. 2. Use a fresh bottle of the reagent; store properly under inert gas. |
Conclusion
S-Isobutyl chlorothioformate is a powerful reagent for the activation of carboxylic acids, facilitating high-yielding amide bond formation under controlled conditions. The protocol detailed herein is robust and reproducible, providing a reliable method for researchers engaged in synthetic chemistry. Adherence to the stringent safety and handling procedures is paramount to ensure the safe and successful application of this versatile chemical.
References
- Vulcanchem. S-Isobutyl chlorothioformate - 14100-99-3.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Isobutyl chloroformate.
- Loba Chemie. (2018). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Isobutyl chloroformate.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Isobutyl chloroformate.
- Sisco Research Laboratories Pvt. Ltd. (2025). Material Safety Data Sheet ISOBUTYL CHLOROFORMATE.
- D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543–552.
- BenchChem. S-Butyl Chlorothioformate | CAS 13889-94-6.
- ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),....
- Wikipedia. Thioester.
- Beilstein Journal of Organic Chemistry. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters.
- ChemicalBook. (2023). S-ISOBUTYL CHLOROTHIOFORMATE, 96% | 14100-99-3.
- BenchChem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
- ResearchGate. (2025). Highly efficient synthesis of thioesters in water.
- RSC Publishing. (2021). Conversion of Esters to Thioesters under Mild Conditions.
- National Institutes of Health. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters.
- PubChem. S-isobutyl chlorothioformate (C5H9ClOS).
- MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- National Institutes of Health. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
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Application Note: A Guide to the Synthesis of Thiocarbamate Agrochemicals Using S-Isobutyl Chlorothioformate
Abstract
S-alkyl chlorothioformates are pivotal intermediates in the synthesis of a wide range of organic compounds, most notably thiocarbamate herbicides, which are essential for modern agriculture. This document provides a detailed technical guide for researchers and chemical development professionals on the use of S-isobutyl chlorothioformate as a representative reagent for synthesizing thiocarbamate compounds. We will explore the underlying chemical principles, provide a detailed, step-by-step protocol for a model synthesis, discuss the herbicidal mode of action, and outline critical safety and handling procedures.
Introduction to S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate, with the chemical formula C₅H₉ClOS, is a reactive chemical intermediate characterized by an isobutyl group attached to a sulfur atom within a chlorothioformate functional group.[1][2] This structure distinguishes it from its oxygen analog, isobutyl chloroformate, and imparts unique reactivity.[1] While both are used in organic synthesis, the substitution of sulfur for oxygen significantly influences the molecule's reaction mechanisms.[3][4]
S-alkyl chlorothioformates are primarily used as precursors for introducing thiocarbamate moieties into molecules.[1] In the agrochemical industry, this reactivity is harnessed to produce thiocarbamate herbicides, a class of compounds known for their effectiveness in controlling grassy weeds in various crops.[5][6] Herbicides like Butylate and EPTC are structurally similar, differing in the specific alkyl groups attached to the sulfur and nitrogen atoms.[7][8] Understanding the synthesis and reactivity of a model compound like S-isobutyl chlorothioformate provides a foundational workflow for the development of this entire class of herbicides.
Chemical Properties and Mechanistic Insights
The reactivity of S-isobutyl chlorothioformate is largely dictated by the chlorothioformate group. The presence of the sulfur atom, which is less electronegative and more polarizable than oxygen, plays a crucial role.
Solvolysis and Reaction Pathways
Studies on the solvolysis (reaction with a solvent) of S-isobutyl chlorothioformate reveal that it primarily proceeds through an ionization mechanism, especially in solvents with high ionizing power.[1][9] This is in contrast to its oxygen counterpart, isobutyl chloroformate, which often reacts via a dual pathway involving both addition-elimination and ionization.[3][4] The sulfur atom helps stabilize the developing positive charge on the carbonyl carbon, favoring the ionization pathway.[1] However, in highly nucleophilic solvents, a direct nucleophilic attack (addition-elimination) mechanism can become more dominant.[1]
Synthesis of Thiocarbamates
The most significant application of S-isobutyl chlorothioformate in agrochemical synthesis is its reaction with primary or secondary amines. This reaction, a nucleophilic acyl substitution, efficiently forms the stable thiocarbamate linkage. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chlorothioformate, leading to the displacement of the chloride ion and the formation of the desired thiocarbamate product along with a molecule of hydrochloric acid. To drive the reaction to completion and prevent unwanted side reactions, a base is typically added to neutralize the HCl byproduct.
Caption: General workflow for synthesizing thiocarbamates.
Application Case Study: Synthesis of a Model Thiocarbamate Herbicide
To illustrate the practical application, we will detail the synthesis of S-Isobutyl N,N-diethylthiocarbamate, a close analog to commercial thiocarbamate herbicides like Butylate (S-Ethyl N,N-diisobutylthiocarbamate) and EPTC (S-Ethyl N,N-dipropylthiocarbamate).[7][8][10]
Background: Thiocarbamate Mode of Action
Thiocarbamate herbicides are selective, soil-incorporated herbicides primarily absorbed by the roots and emerging shoots of weeds.[7][11] Their primary mode of action is the inhibition of lipid biosynthesis, specifically targeting the synthesis of very-long-chain fatty acids (VLCFAs).[12][13][14] VLCFAs are essential components of cell membranes and cuticular waxes. By disrupting their production, thiocarbamates inhibit early seedling growth, leading to abnormal development and eventual death of susceptible weeds.[11][12]
Caption: Simplified mode of action for thiocarbamate herbicides.
Detailed Experimental Protocol: Synthesis of S-Isobutyl N,N-diethylthiocarbamate
This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated chemical fume hood.
3.2.1 Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Quantity |
| S-Isobutyl chlorothioformate | 14100-99-3 | 152.64 | 10.0 | 1.53 g |
| Diethylamine | 109-89-7 | 73.14 | 11.0 | 1.12 mL (0.80 g) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 12.0 | 1.67 mL (1.21 g) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | 2 x 25 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | 25 mL |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | 25 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | ~2-3 g |
3.2.2 Safety and Handling Precautions
S-Isobutyl chlorothioformate is a hazardous chemical and requires strict safety protocols.
| Hazard Type | Precautionary Measures |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[15] Use non-sparking tools and explosion-proof equipment.[16] Ground/bond container and receiving equipment. |
| Toxicity/Health | Toxic if inhaled and harmful if swallowed.[15] Causes severe skin burns and serious eye damage.[15] Do not breathe vapors or mist. Use only under a chemical fume hood. Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.[16] |
| Reactivity | Reacts violently with water, bases, amines, and strong oxidizing agents.[17] It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon).[16] |
| Spill Response | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[16] Evacuate the area and ensure adequate ventilation. Do not use water to clean up spills.[17] |
3.2.3 Step-by-Step Procedure
-
Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Reagent Preparation: In the flask, dissolve diethylamine (1.12 mL, 11.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).
-
Reaction Initiation: Begin stirring and cool the solution to 0-5 °C.
-
Slow Addition: Dissolve S-isobutyl chlorothioformate (1.53 g, 10.0 mmol) in 25 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 25 mL of 1 M HCl to quench the reaction and dissolve the amine salts.
-
Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated NaHCO₃ solution, and finally 25 mL of brine.
-
Drying and Filtration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the DCM solvent using a rotary evaporator under reduced pressure. The remaining liquid is the crude product, S-Isobutyl N,N-diethylthiocarbamate.
-
Purification (Optional): For higher purity, the crude product can be purified via vacuum distillation or column chromatography on silica gel.
3.2.4 Characterization and Expected Results
The final product should be a clear or pale yellow liquid. The yield should be calculated based on the weight of the purified product.
| Analysis Method | Expected Results for S-Isobutyl N,N-diethylthiocarbamate (C₁₀H₂₁NOS) |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (q, 4H, N-CH₂), ~2.8 (d, 2H, S-CH₂), ~1.8-2.0 (m, 1H, CH), ~1.2 (t, 6H, N-CH₂-CH₃), ~1.0 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~168 (C=O), ~42 (N-CH₂), ~40 (S-CH₂), ~28 (CH), ~22 (CH(CH₃)₂), ~13 (N-CH₂-CH₃) |
| FT-IR (neat, cm⁻¹) | Strong absorption band around 1640-1660 cm⁻¹ corresponding to the C=O stretch of the thiocarbamate group. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 203. |
Conclusion
S-isobutyl chlorothioformate is a versatile and highly effective reagent for the synthesis of thiocarbamate-based agricultural chemicals. Its predictable reactivity with amines provides a reliable pathway to this important class of herbicides. By understanding the reaction mechanism, adhering to a well-defined protocol, and observing stringent safety measures, researchers can successfully utilize this intermediate to develop novel and effective agrochemical solutions. The model synthesis provided herein serves as a robust template that can be adapted for the synthesis of a wide variety of thiocarbamate analogs for screening and development.
References
-
AERU, University of Hertfordshire. Butylate (Ref: R 1910). Available from: [Link]
-
Weed Technology. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge Core. Available from: [Link]
-
J-Stage. Action mechanism of a herbicide, thiobencarb. Available from: [Link]
-
Inchem.org. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Available from: [Link]
-
YouTube. (2021). Part I: Mode of Action of Herbicides. Available from: [Link]
- Google Patents. (CN101704776B) - Improved process for producing EPTC.
-
Unknown Source. behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Available from: [Link]
-
Loba Chemie. (2018). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS-No. Available from: [Link]
- Google Patents. (JP6920572B2) - Method for manufacturing herbicides and their intermediates.
-
Wikipedia. Butylate (herbicide). Available from: [Link]
-
PubChemLite. S-isobutyl chlorothioformate (C5H9ClOS). Available from: [Link]
-
ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... Available from: [Link]
-
NIH. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Available from: [Link]
- Google Patents. (CN103503893A) - Herbicide composition containing florasulam and 2,4-butyl ester.
-
PubChem - NIH. Butylate | C11H23NOS | CID 16181. Available from: [Link]
-
ResearchGate. Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Available from: [Link]
- Google Patents. (CH639949A5) - Process for the preparation of chlorothioformates.
-
MDPI. (2025). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Available from: [Link]
- Google Patents. (US4536497A) - S-(1-(1-cyano-1-(halomethyl)alkylthio)alkyl) phosphorothioic compounds as pesticides.
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Applikations- und Protokollhandbuch: Präzise Aminosäurenanalyse mittels HPLC nach Prä-Säulen-Derivatisierung mit S-Isobutylchlorthioformiat
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung für die Derivatisierung von Aminosäuren mit S-Isobutylchlorthioformiat (IBCTCF) zur quantitativen Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC). Es werden die zugrunde liegenden chemischen Prinzipien, ein validiertes, schrittweises Protokoll und bewährte Verfahren für eine robuste und reproduzierbare Analyse erläutert.
Einleitung: Die Bedeutung der Aminosäurenanalyse
Die quantitative Analyse von Aminosäuren ist in zahlreichen Bereichen der biowissenschaftlichen Forschung und der pharmazeutischen Entwicklung von entscheidender Bedeutung.[1][2][3] Von der Überwachung von Zellkulturmedien in der biopharmazeutischen Produktion bis hin zur Untersuchung von Proteinhydrolysaten und der klinischen Diagnostik ist eine genaue Bestimmung der Aminosäurezusammensetzung unerlässlich.[4][5]
Die meisten Aminosäuren besitzen jedoch keine starken Chromophore, was ihren direkten Nachweis mittels UV-Detektion in der HPLC erschwert.[1][4] Um diese Einschränkung zu umgehen, wird eine Prä-Säulen-Derivatisierung eingesetzt.[3][6][7] Bei diesem Verfahren wird ein chromophores oder fluorophores Reagenz an die funktionellen Gruppen der Aminosäuren gekoppelt, wodurch deren Nachweisempfindlichkeit und chromatographische Trennung verbessert werden.[1][2]
S-Isobutylchlorthioformiat (IBCTCF) ist ein effektives Derivatisierungsreagenz, das mit den primären und sekundären Aminogruppen von Aminosäuren reagiert und stabile, UV-aktive Thiocarbamat-Derivate bildet.[8][9] Diese Methode bietet eine zuverlässige Alternative zu anderen gängigen Derivatisierungsreagenzien.
Die Chemie der IBCTCF-Derivatisierung
Die Derivatisierungsreaktion mit IBCTCF basiert auf dem nukleophilen Angriff der deprotonierten Aminogruppe der Aminosäure auf das elektrophile Carbonyl-Kohlenstoffatom des S-Isobutylchlorthioformats.[1] Diese Reaktion wird typischerweise in einem gepufferten, alkalischen Milieu durchgeführt, um sicherzustellen, dass die Aminogruppe in ihrer reaktiveren, unprotonierten Form vorliegt.
Die Thioester-Funktionalität in IBCTCF beeinflusst die Reaktivität im Vergleich zu seinem Sauerstoff-Analogon, dem Isobutylchlorformiat. Studien zur Solvolyse von S-Alkylchlorthioformaten deuten darauf hin, dass die Reaktion bevorzugt über einen Ionisationsmechanismus abläuft, insbesondere in stark ionisierenden Lösungsmitteln.[8][9][10] Die größere Polarisierbarkeit des Schwefelatoms stabilisiert das intermediäre Thiocarboxylium-Ion und begünstigt so die Reaktion.[8]
Abbildung 1: Vereinfachtes Schema des IBCTCF-Derivatisierungs-Workflows.
Detailliertes experimentelles Protokoll
Dieses Protokoll beschreibt ein validiertes Verfahren zur Derivatisierung von Aminosäurestandards und Proben mit IBCTCF für die anschließende HPLC-Analyse.
Benötigte Materialien und Reagenzien
-
Aminosäure-Standardlösungen (z.B. 100 pmol/µL in 0,1 N HCl)
-
S-Isobutylchlorthioformiat (IBCTCF)
-
Acetonitril (HPLC-Qualität)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität oder Reinstwasser)
-
Boratpuffer (0,2 M, pH 9,5)
-
Salzsäure (0,1 N)
-
HPLC-Vials mit Inserts
-
Vortex-Mischer
-
Analysenwaage
-
pH-Meter
Vorbereitung der Reagenzien
-
Derivatisierungsreagenz: Eine 10 mM Lösung von IBCTCF in Acetonitril frisch zubereiten. Aufgrund der Feuchtigkeitsempfindlichkeit von Chlorformiaten sollte das Reagenz unter trockenen Bedingungen gelagert und die Lösung unmittelbar vor Gebrauch hergestellt werden.
-
Boratpuffer: 0,2 M Boratpuffer durch Lösen von Borsäure in Wasser und Einstellen des pH-Wertes auf 9,5 mit Natriumhydroxid herstellen. Vor Gebrauch filtrieren.
-
Probenvorbereitung: Proteinhaltige Proben müssen vor der Derivatisierung hydrolysiert werden, um die einzelnen Aminosäuren freizusetzen.[5][11] Zellkulturmedien oder andere flüssige Proben sollten filtriert (0,2 µm Membranfilter) und bei Bedarf verdünnt werden, um die Aminosäurekonzentrationen in den linearen Bereich der Methode zu bringen.[4]
Schritt-für-Schritt-Derivatisierungsprotokoll
-
Proben-Aliquot: 20 µL der Aminosäure-Standardlösung oder der vorbereiteten Probe in ein HPLC-Vial pipettieren.
-
Pufferzugabe: 60 µL des 0,2 M Boratpuffers (pH 9,5) hinzufügen und kurz vortexen. Der alkalische pH-Wert ist entscheidend für die Deprotonierung der Aminogruppen.
-
Reagenzzugabe: 20 µL der frisch zubereiteten 10 mM IBCTCF-Lösung in Acetonitril zugeben.
-
Inkubation: Das Reaktionsgemisch sofort und kräftig für 1 Minute bei Raumtemperatur vortexen. Die Reaktion ist in der Regel schnell.
-
Reaktionsstopp (Optional): Die Reaktion kann durch Ansäuern gestoppt werden, dies ist jedoch für die direkte Injektion oft nicht notwendig.
-
Injektion: 1-5 µL des Reaktionsgemisches direkt in das HPLC-System injizieren. Es wird empfohlen, die Analyse unmittelbar nach der Derivatisierung durchzuführen, um die Stabilität der Derivate zu gewährleisten.[5]
| Parameter | Empfohlener Wert | Begründung |
| Probenvolumen | 20 µL | Ausreichend für eine repräsentative Analyse. |
| Puffervolumen | 60 µL | Gewährleistet einen stabilen, alkalischen pH-Wert für eine effiziente Reaktion. |
| Reagenzvolumen | 20 µL | Sorgt für einen ausreichenden stöchiometrischen Überschuss des Derivatisierungsreagenzes. |
| Reaktionstemperatur | Raumtemperatur | Ausreichend für eine schnelle und vollständige Reaktion. |
| Reaktionszeit | 1 Minute | Empirisch ermittelte optimale Zeit für die Derivatisierung. |
Tabelle 1: Zusammenfassung der optimierten Derivatisierungsparameter.
HPLC-Bedingungen für die Analyse
Die Trennung der IBCTCF-derivatisierten Aminosäuren wird mittels Umkehrphasen-HPLC (RP-HPLC) mit UV-Detektion erreicht. Die hydrophobe Isobutylgruppe des Derivatisierungsreagenzes verbessert die Retention der ansonsten hydrophilen Aminosäuren auf einer C18-Säule.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 6. mdpi.com [mdpi.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Mixed Anhydride Peptide Coupling with S-Isobutyl Chlorothioformate
Introduction: A Modern Perspective on a Classic Coupling Methodology
The formation of the peptide bond is the cornerstone of synthetic peptide and protein chemistry. Among the myriad of available coupling methodologies, the mixed anhydride method, developed in the early 1950s, remains a powerful and economically viable option, particularly for large-scale synthesis.[1] This guide provides an in-depth exploration of the mixed anhydride technique, with a specific focus on the use of S-isobutyl chlorothioformate as the activating agent. While its oxygen-based counterpart, isobutyl chloroformate, is more commonly cited, the principles governing their reactivity are closely related, and the use of the sulfur-containing analog presents unique characteristics that warrant detailed consideration.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to provide a deeper understanding of the underlying reaction mechanisms, the rationale behind experimental choices, and strategies for mitigating common side reactions. By fostering a comprehensive understanding of the technique, we aim to empower scientists to confidently and effectively apply this robust coupling strategy in their synthetic endeavors.
The Mixed Anhydride Method: Core Principles and the Role of S-Isobutyl Chlorothioformate
The mixed anhydride method is a two-step process:
-
Activation: An N-protected amino acid is reacted with an acylating agent, in this case, S-isobutyl chlorothioformate, in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carboxylic-thiocarbonic anhydride.
-
Coupling: The mixed anhydride is then reacted with the free amino group of a second amino acid or peptide, resulting in the formation of a new peptide bond.
The choice of S-isobutyl chlorothioformate as the activating agent is predicated on several factors. The resulting mixed anhydride is sufficiently reactive to facilitate efficient coupling, often at low temperatures, which helps to minimize side reactions. Furthermore, the byproducts of the reaction are typically volatile or easily removed during workup.
Mechanism of Action: A Step-by-Step Visualization
The formation of the peptide bond via the mixed anhydride method with S-isobutyl chlorothioformate proceeds through a well-defined reaction pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Figure 1: General workflow for mixed anhydride peptide coupling.
The key steps in the mechanism are as follows:
-
Deprotonation of the N-protected amino acid: The tertiary amine, typically N-methylmorpholine (NMM), acts as a base to deprotonate the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.
-
Formation of the mixed anhydride: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of S-isobutyl chlorothioformate. This results in the displacement of the chloride ion and the formation of the mixed carboxylic-thiocarbonic anhydride. This activation step is typically performed at low temperatures (e.g., -15°C) to enhance the stability of the mixed anhydride.
-
Nucleophilic attack by the amino component: The free amino group of the second amino acid or peptide attacks one of the carbonyl carbons of the mixed anhydride.
-
Peptide bond formation and byproduct release: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the new peptide bond and the release of the isobutyl thiocarbonate moiety, which subsequently decomposes to carbonyl sulfide, isobutanol, and carbon dioxide.
Experimental Protocols: A Guide to Practical Implementation
The following protocols provide a general framework for performing a mixed anhydride peptide coupling reaction in solution phase using S-isobutyl chlorothioformate. It is important to note that optimal conditions may vary depending on the specific amino acids being coupled.
Materials and Reagents
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., H-L-Phenylalanine methyl ester hydrochloride)
-
S-Isobutyl chlorothioformate
-
N-methylmorpholine (NMM)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol outlines the synthesis of a protected dipeptide in solution.
1. Preparation of the Amino Component (Free Amine): a. In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.05 equivalents) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add N-methylmorpholine (1.05 equivalents) dropwise while stirring. d. Stir the mixture at 0°C for 15-20 minutes to ensure complete neutralization and formation of the free amine.
2. Activation of the Carboxyl Component (Mixed Anhydride Formation): a. In a separate, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous THF. b. Cool the solution to -15°C using a dry ice/acetone or ice/salt bath. c. Add N-methylmorpholine (1.0 equivalent) to the cooled solution. d. Slowly add S-isobutyl chlorothioformate (1.0 equivalent) dropwise to the solution, ensuring the temperature remains at -15°C. e. Stir the reaction mixture at -15°C for 10-15 minutes to allow for the complete formation of the mixed anhydride.
3. Coupling Reaction: a. To the mixed anhydride solution at -15°C, add the pre-prepared free amine solution from step 1. b. Allow the reaction to stir at -15°C for 1-2 hours. c. Gradually allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
4. Work-up and Purification: a. Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. f. The crude dipeptide can be purified by recrystallization or silica gel column chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Activation Temperature | -15°C | To ensure the stability of the mixed anhydride and minimize side reactions. |
| Coupling Temperature | -15°C to Room Temperature | Initial low temperature to control the reaction, followed by warming to drive the reaction to completion. |
| Base | N-methylmorpholine (NMM) | A weaker base compared to triethylamine, which helps to minimize racemization.[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A common aprotic solvent that is suitable for both the activation and coupling steps. |
| Stoichiometry | Near-equimolar amounts of reactants | To ensure efficient conversion and minimize the need for extensive purification. |
Potential Side Reactions and Mitigation Strategies
While the mixed anhydride method is generally efficient, several side reactions can occur, leading to reduced yields and the formation of impurities. Understanding these potential pitfalls is essential for successful peptide synthesis.
Racemization
Racemization of the activated amino acid is a significant concern in peptide coupling reactions.[3] The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization.
Mitigation Strategies:
-
Low Temperatures: Performing the activation and coupling steps at low temperatures (-15°C) significantly reduces the rate of oxazolone formation and subsequent racemization.
-
Choice of Base: The use of a sterically hindered and weaker base, such as N-methylmorpholine (NMM), is preferred over stronger, less hindered bases like triethylamine, as it is less likely to promote racemization.[2]
-
Rapid Coupling: Minimizing the time the activated amino acid exists as the mixed anhydride before the addition of the amino component can help to reduce the opportunity for racemization.
"Wrong-Way" Opening of the Anhydride
The mixed anhydride has two electrophilic carbonyl centers. While the desired reaction is the nucleophilic attack of the amino component on the carbonyl carbon of the amino acid residue, attack can also occur at the carbonyl carbon of the thiocarbonate moiety. This "wrong-way" opening leads to the formation of a thiourethane-capped amino component and the regeneration of the starting N-protected amino acid, terminating the peptide chain growth.
Mitigation Strategies:
-
Steric Hindrance: The isobutyl group of the S-isobutyl chlorothioformate provides some steric hindrance around the thiocarbonate carbonyl, directing the nucleophilic attack towards the less hindered amino acid carbonyl.
-
Electronic Effects: The electronic properties of the mixed anhydride generally favor attack at the amino acid carbonyl.
Disproportionation
The mixed anhydride can undergo disproportionation to form two symmetrical anhydrides: one derived from the N-protected amino acid and the other from the isobutyl thiocarbonate. The symmetrical anhydride of the N-protected amino acid can still participate in the coupling reaction, but this pathway can be less efficient and may lead to the formation of byproducts.
Mitigation Strategies:
-
Low Temperatures: Maintaining low temperatures throughout the activation and coupling steps helps to suppress the rate of disproportionation.
-
Immediate Use: Using the freshly prepared mixed anhydride immediately for the coupling reaction minimizes the time available for disproportionation to occur.
Figure 2: A troubleshooting workflow for common side reactions.
Conclusion: A Versatile Tool in the Peptide Chemist's Arsenal
The mixed anhydride peptide coupling method using S-isobutyl chlorothioformate offers a reliable and cost-effective approach for the synthesis of peptides. By understanding the underlying mechanism and potential side reactions, researchers can effectively harness the power of this classic technique. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this methodology in a variety of synthetic contexts, from academic research to industrial drug development. Careful attention to reaction parameters, particularly temperature and the choice of base, is paramount to achieving high yields and preserving the stereochemical integrity of the final peptide product.
References
- Haridasan, V. K., & Pillai, V. N. R. (1987). Synthesis of peptides using photolytically cleavable N-2-nitrobenzyloxycarbonyl amino acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 357-365.
- Devaky, K. S., & Pillai, V. N. R. (1990). Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides. Journal of Chemical Sciences, 102(4), 521-533.
- Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157-355.
- Samokhin, G. P., & Filimonov, V. D. (1989). Coupling of peptides to protein carriers by mixed anhydride procedure. Voprosy Meditsinskoi Khimii, 35(1), 125-128.
- Besret, S., Ollivier, N., Blanpain, A., & Melnyk, O. (2008). Thiocarbamate-linked peptides by chemoselective peptide ligation. Journal of Peptide Science, 14(12), 1244-1250.
- Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
-
Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. ResearchGate. Retrieved from [Link]
- König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. Chemische Berichte, 103(3), 788-798.
- Kee, D. D., & Byun, B. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543-552.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
- Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
- Roy, O., et al. (2014). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 10, 2629-2636.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
Kee, D. D., & Byun, B. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Institutes of Health. Retrieved from [Link]
- Benoiton, N. L., et al. (1981). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. International Journal of Peptide and Protein Research, 17(2), 197-204.
- Kee, D. D., & Byun, B. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543-552.
-
The Organic Chemistry Tutor. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
Application Notes & Protocols: S-Isobutyl Chlorothioformate in the Synthesis of Enzyme Inhibitors
Abstract
This technical guide provides a comprehensive overview of S-isobutyl chlorothioformate as a pivotal precursor in the synthesis of potent enzyme inhibitors. We delve into the underlying chemical principles, reaction mechanisms, and practical laboratory protocols for its application. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting enzyme-mediated pathologies. We will focus on the synthesis of thiocarbamate-based inhibitors, particularly those targeting serine proteases like elastase, by leveraging the unique reactivity of S-isobutyl chlorothioformate.
Introduction: The Role of S-Isobutyl Chlorothioformate in Drug Discovery
Enzyme inhibitors are fundamental to modern medicine, addressing diseases ranging from cancer to viral infections. The design of these inhibitors often relies on creating molecules that mimic the substrate or transition state of an enzyme-catalyzed reaction, thereby blocking the active site. S-Isobutyl chlorothioformate has emerged as a valuable reagent in this field, serving as a key building block for introducing the thiocarbamate moiety into peptidyl or small-molecule scaffolds.[1]
The thiocarbamate linkage offers a unique combination of chemical stability and structural properties that can enhance binding affinity and selectivity for target enzymes. S-isobutyl chlorothioformate is particularly useful due to the reactivity of its acyl chloride group, which readily undergoes nucleophilic substitution with amines, allowing for the covalent linkage of an S-isobutylthiocarbonyl group to a lead compound.[1] Research has specifically highlighted its use in creating peptidyl thiocarbamate inhibitors of elastase, a serine protease implicated in inflammatory diseases.[2][3]
The Chemistry of Inhibition: Reaction Mechanism
The utility of S-isobutyl chlorothioformate stems from its reaction with primary or secondary amines to form a stable thiocarbamate bond. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Causality of the Reaction:
-
Electrophilicity: The carbonyl carbon in S-isobutyl chlorothioformate is highly electrophilic, a property enhanced by the electron-withdrawing effects of both the chlorine and sulfur atoms.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine (typically the N-terminus of a peptide or a primary amine on a scaffold) attacks this electrophilic carbonyl carbon.
-
Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate rapidly collapses, expelling the chloride ion, which is an excellent leaving group. The proton on the nitrogen is subsequently removed by a base, yielding the final thiocarbamate product and a hydrochloride salt.
This mechanism is favored for primary S-alkyl chlorothioformates like the S-isobutyl variant, proceeding primarily through an addition-elimination pathway.[1]
Caption: General reaction mechanism for thiocarbamate synthesis.
Safety and Handling of S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.[4][5] Inhalation can be fatal.[4]
Core Safety Requirements:
-
Handling: Always handle S-isobutyl chlorothioformate inside a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Atmosphere: The reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and the release of toxic HCl gas.[6]
-
Incompatibilities: Avoid contact with water, strong oxidizing agents, acids, bases, alcohols, and amines (other than the intended reactant).[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4] The container should be kept under an inert gas.
-
Spills & First Aid: In case of a spill, use an inert absorbent material. Do not use water.[5][6] For eye or skin contact, rinse immediately and continuously with water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air and seek immediate medical attention.[4]
| Hazard Class | GHS Pictograms | Signal Word | Key Precautionary Statements |
| Flammable Liquid | 🔥 | Danger | P210: Keep away from heat/sparks/open flames. |
| Acute Toxicity (Inhalation) | 💀 | Danger | P260: Do not breathe mist or vapors.[4] |
| Skin Corrosion | corrosive | Danger | P280: Wear protective gloves/clothing/eye protection.[4] |
| Acute Toxicity (Oral) | ❗ | Danger | P270: Do not eat, drink or smoke when using this product. |
Protocol: Synthesis of a Peptidyl Thiocarbamate Inhibitor
This section provides a representative protocol for synthesizing a peptidyl thiocarbamate inhibitor of elastase. The protocol involves the reaction of a peptide amine with S-isobutyl chlorothioformate.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Peptide Substrate (e.g., Ala-Pro-Val-NH₂) | C₁₄H₂₆N₄O₃ | >98% (HPLC) | Commercial | Must have a free N-terminal amine. |
| S-Isobutyl Chlorothioformate | C₅H₉ClOS | >97% | Commercial | Handle with extreme caution. |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous | Commercial | Use dry solvent from a solvent purification system. |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | >99% | Commercial | Used as a non-nucleophilic base. |
| Saturated Sodium Bicarbonate | NaHCO₃ | ACS Grade | Commercial | For aqueous workup. |
| Brine | NaCl (sat. aq.) | ACS Grade | Commercial | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Grade | Commercial | For drying organic layers. |
Experimental Workflow
The overall process involves setting up the reaction under inert conditions, followed by quenching, extraction, purification, and characterization to ensure the integrity of the final product.
Caption: Step-by-step experimental workflow for inhibitor synthesis.
Step-by-Step Synthesis Protocol
Note: This protocol is a general guideline and may require optimization based on the specific peptide substrate used.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the peptide substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Basification: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using a bulky, non-nucleophilic base prevents it from competing with the peptide amine in reacting with the chlorothioformate.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of potential side products.
-
-
Addition of Reagent: Slowly add S-isobutyl chlorothioformate (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting peptide is consumed.
-
Quenching & Workup: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure thiocarbamate inhibitor.
-
Characterization:
-
Structural Verification: Confirm the identity and structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for a purity of >95% for use in biological assays.
-
Conclusion
S-Isobutyl chlorothioformate is a potent and versatile reagent for the synthesis of thiocarbamate-containing enzyme inhibitors. Its predictable reactivity with amines provides a reliable method for incorporating the S-isobutylthiocarbonyl moiety into diverse molecular scaffolds. While its hazardous nature demands rigorous safety precautions, the protocols outlined in this guide offer a robust framework for its successful application in a research and drug discovery setting. The resulting thiocarbamate inhibitors, particularly those targeting proteases like elastase, represent a promising class of molecules for further therapeutic development.
References
-
Fale, P. L., et al. (2011). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PubMed. [Link]
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Institutes of Health. [Link]
-
D'Souza, M. J., et al. (2011). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... ResearchGate. [Link]
-
Loba Chemie. (2018). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Troubleshooting low yield in S-Isobutyl chlorothioformate reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in S-Isobutyl chlorothioformate synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures. This section provides a systematic approach to identifying and resolving these issues.
Q1: My reaction yield is consistently low. Where should I start my investigation?
A systematic approach is crucial for identifying the root cause of low yields. Begin by evaluating the following aspects of your experimental setup and procedure.
Reagent Quality and Stoichiometry
The purity of your starting materials is paramount. Impurities can initiate a cascade of side reactions, consuming reactants and generating difficult-to-remove byproducts.
-
Isobutylthiol (Isobutyl Mercaptan):
-
Purity: Use isobutylthiol with a purity of ≥98%. Commercially available isobutylthiol can contain disulfide impurities (diisobutyl disulfide) from oxidation. These disulfides are unreactive under the reaction conditions and effectively reduce the amount of active nucleophile, leading to a lower than expected yield.
-
Water Content: Ensure your isobutylthiol is anhydrous. Water will react with phosgene to produce hydrochloric acid and carbon dioxide, and it can also hydrolyze the S-Isobutyl chlorothioformate product.[1][2]
-
Storage: Store isobutylthiol under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3]
-
-
Phosgene or Triphosgene:
-
Purity: Phosgene should be free of excess chlorine and hydrogen chloride. Triphosgene, a safer solid alternative, should be a crystalline solid free of decomposition products.[4][5] The purity of triphosgene can be checked by 1H-NMR; no signals should be present.[6]
-
Moisture Sensitivity: Both phosgene and triphosgene are highly sensitive to moisture. Handle them under strictly anhydrous conditions.[2]
-
-
Solvent:
-
Anhydrous Conditions: The solvent (e.g., dichloromethane, toluene) must be rigorously dried. Residual water will consume the highly reactive phosgene.
-
-
Stoichiometry:
-
Phosgene/Triphosgene Excess: A slight excess of phosgene or triphosgene is often used to ensure complete conversion of the thiol.[1] However, a large excess can lead to the formation of byproducts.
-
Thiol Addition: The order of addition is critical. Slowly adding the isobutylthiol to a solution of phosgene (or triphosgene) helps to maintain a low concentration of the thiol, minimizing side reactions.
-
Reaction Conditions
Precise control over reaction parameters is essential for maximizing the yield of the desired product.
-
Temperature Control:
-
Exothermic Reaction: The reaction of isobutylthiol with phosgene is exothermic.[7] Maintain a low temperature, typically between 0 and 10 °C, during the addition of the thiol to prevent side reactions.
-
Side Reactions at Higher Temperatures: Elevated temperatures can promote the formation of byproducts such as diisobutyl trithiocarbonate.[7]
-
-
Reaction Time:
-
Incomplete Reaction: Insufficient reaction time will result in incomplete conversion of the starting material.
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Mixing:
-
Efficient Stirring: Ensure efficient stirring throughout the reaction to maintain homogeneity and promote mass transfer between the reactants.
-
Work-up and Purification
Product loss during the work-up and purification steps is a common contributor to low overall yields.
-
Quenching Excess Phosgene:
-
Safe Quenching: After the reaction is complete, any unreacted phosgene must be safely quenched. This is typically achieved by bubbling a stream of inert gas (nitrogen or argon) through the reaction mixture and into a scrubber containing a sodium hydroxide or potassium hydroxide solution.[8][9] Alternatively, for smaller scales, a cold aqueous solution of sodium bicarbonate can be carefully added.[10]
-
Product Hydrolysis: Be aware that the product, S-Isobutyl chlorothioformate, is also susceptible to hydrolysis. The quenching and subsequent aqueous work-up should be performed efficiently at low temperatures.
-
-
Aqueous Wash:
-
Removal of HCl: The reaction generates hydrogen chloride (HCl) as a byproduct. Washing the organic layer with cold, dilute aqueous sodium bicarbonate or sodium carbonate will neutralize the acid.
-
Emulsion Formation: Be mindful of potential emulsion formation during the aqueous wash, especially when using chlorinated solvents.
-
-
Drying and Solvent Removal:
-
Anhydrous Conditions: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before removing the solvent.
-
Temperature: Remove the solvent under reduced pressure at a low temperature to prevent thermal decomposition of the product.
-
-
Purification:
-
Distillation: S-Isobutyl chlorothioformate is typically purified by vacuum distillation. Careful control of the distillation temperature and pressure is necessary to avoid decomposition.
-
II. Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the synthesis of S-Isobutyl chlorothioformate.
Q2: I observe the formation of a significant amount of a high-boiling byproduct. What could it be and how can I minimize it?
A common high-boiling byproduct is diisobutyl trithiocarbonate . Its formation is favored by:
-
High Reaction Temperatures: As mentioned earlier, elevated temperatures can promote the reaction of S-Isobutyl chlorothioformate with unreacted isobutylthiol.
-
Localized High Concentrations of Thiol: Inefficient mixing or adding the phosgene to the thiol can lead to localized areas of high thiol concentration, promoting the formation of the trithiocarbonate.
Minimization Strategies:
-
Strict Temperature Control: Maintain the reaction temperature below 10 °C.
-
Reverse Addition: Add the isobutylthiol slowly to the phosgene solution.
-
Efficient Stirring: Ensure vigorous stirring throughout the addition and the entire reaction time.
Identification:
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify the byproduct by its molecular weight and fragmentation pattern.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the trithiocarbonate.
Q3: My final product is unstable and decomposes upon storage. How can I improve its stability?
S-Isobutyl chlorothioformate is inherently susceptible to hydrolysis and thermal decomposition.[11] To enhance its stability:
-
Storage Conditions: Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended for long-term storage).
-
Anhydrous Environment: Ensure the product is stored in a tightly sealed container to prevent exposure to moisture.
-
Purity: Impurities, particularly acidic residues like HCl, can catalyze decomposition. Ensure the product is thoroughly purified.
Q4: Can I use triphosgene instead of phosgene gas? What are the advantages and disadvantages?
Yes, triphosgene is a common and safer substitute for phosgene gas.[4]
-
Advantages:
-
Safety: Triphosgene is a stable, crystalline solid, making it easier and safer to handle and weigh than gaseous phosgene.[10]
-
Stoichiometric Control: It is easier to accurately measure the required amount of triphosgene.
-
-
Disadvantages:
-
Reactivity: Triphosgene is less reactive than phosgene, and the reaction may require slightly longer reaction times or the use of a catalyst (e.g., activated carbon).[5]
-
In-situ Phosgene Generation: Triphosgene decomposes in the presence of a nucleophile or with heating to generate phosgene in situ. This decomposition needs to be controlled to match the rate of the reaction with the thiol.
-
Q5: What are the key safety precautions I should take when working with phosgene or triphosgene?
Both phosgene and triphosgene are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A full-face shield is recommended.
-
Fume Hood: All manipulations should be performed in a certified and properly functioning chemical fume hood.
-
Phosgene Detectors: Use phosgene detection badges or a continuous monitoring system to detect any potential leaks.[9]
-
Quenching Station: Have a quenching station readily available, containing an aqueous solution of a base like sodium hydroxide, potassium hydroxide, or ammonia, to neutralize any spills or excess reagent.[1][8]
-
Emergency Preparedness: Be familiar with your institution's emergency procedures for handling toxic gas exposures.
III. Experimental Protocols & Data
This section provides a representative experimental protocol for the synthesis of S-Isobutyl chlorothioformate and a table of expected quantitative data.
Detailed Experimental Protocol
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing aqueous sodium hydroxide.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Procedure:
-
Charge the flask with a solution of phosgene (or triphosgene) in an anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isobutylthiol in the same anhydrous solvent to the cooled phosgene solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or GC until the starting thiol is consumed.
-
Once the reaction is complete, bubble a gentle stream of nitrogen through the reaction mixture to remove any excess phosgene, directing the off-gas to the scrubber.
-
Carefully quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation to obtain S-Isobutyl chlorothioformate as a colorless liquid.
Quantitative Data Summary
| Parameter | Typical Value | Consequence of Deviation |
| Reagents | ||
| Isobutylthiol Purity | ≥98% | Lower purity leads to lower yield. |
| Phosgene/Triphosgene | ~1.1 equivalents | Insufficient amount leads to incomplete reaction; large excess can increase byproducts. |
| Reaction Conditions | ||
| Temperature | 0-10 °C | Higher temperatures promote byproduct formation. |
| Reaction Time | 3-5 hours | Shorter times may result in incomplete conversion. |
| Yield & Purity | ||
| Typical Yield | 80-90% | Lower yields indicate issues with reagents, conditions, or work-up. |
| Purity (post-distillation) | >97% | Impurities can affect downstream reactions and product stability. |
IV. Visualizing the Process
Reaction Mechanism
Caption: Synthesis of S-Isobutyl chlorothioformate.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting low yields.
V. References
-
Phosgene - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014, February 14). New Drug Approvals. Retrieved January 12, 2026, from [Link]
-
1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021, November 30). MDPI. Retrieved January 12, 2026, from [Link]
-
How can I handle phosgene in toluene safely and how should I treat the waste eluent? (2017, April 26). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Triphosgene quenching : r/Chempros. (2023, March 16). Reddit. Retrieved January 12, 2026, from [Link]
-
Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Retrieved January 12, 2026, from [Link]
-
S-isobutyl chlorothioformate (C5H9ClOS) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
-
Isobutyl chloroformate - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
isobutyl Mercaptan - ChemBK. (2024, April 10). Retrieved January 12, 2026, from [Link]
-
Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. (2011, April 29). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Process for the preparation of chlorothioformates. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Isobutyl Mercaptan: A Deep Dive into Chemical Properties and Uses. (n.d.). Retrieved January 12, 2026, from [Link]
-
9 questions with answers in PHOSGENE | Science topic. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Phosgenation reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. (2011, April 29). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides. (2024, January 2). Polymer Chemistry. Retrieved January 12, 2026, from [Link]
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Phosgenation Reactions with Phosgene from Triphosgene. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
1 H-NMR (a and b) and 13 C-NMR (c and d) (CDCl 3 /TMS) spectra of RB21321b2 (a and c) and. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Isobutyl Mercaptan. (n.d.). Retrieved January 12, 2026, from [Link]
-
Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Dibenzyl trithiocarbonate derivative and method for producing the same. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
SAFETY DATA SHEET. (2015, April 15). Airgas. Retrieved January 12, 2026, from [Link]
-
Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Isobutyl chloroformate. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Trithiocarbonate-Organoclays Nanohybrids and Their Interaction with MCF-7 Cancer Cells. (n.d.). David Publishing. Retrieved January 12, 2026, from [Link]
-
Unsymmetrical bifunctional trithiocarbonate as unexpected by-product in the synthesis of a dithioester RAFT agent. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Thiol - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Reactions of Thiols. (2025, August 9). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Alkyl chlorothioformate synthesis by reaction of alkyl xanthates and Vilsmeier reagent. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. (n.d.). Chemical Communications. Retrieved January 12, 2026, from [Link]
-
a RAFT agent dibenzyl trithiocarbonate (DBTC) and b triblock D... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Synthesis of sulfides (thioethers) and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
Sources
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. reddit.com [reddit.com]
- 11. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
Technical Support Center: Optimizing Acylation Reactions with S-Isobutyl Chlorothioformate
Welcome to the technical support center for S-Isobutyl chlorothioformate applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for acylation reactions. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.
Critical Safety Information: Read Before Handling
S-Isobutyl chlorothioformate is a hazardous chemical that requires strict safety protocols. All manipulations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Primary Hazards:
-
Flammable: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof equipment and take precautionary measures against static discharge.[1][2]
-
Corrosive: Causes severe skin burns and eye damage.[1][3] Avoid all contact with skin, eyes, and clothing.[1]
-
Acutely Toxic: Fatal if inhaled.[1] Do not breathe mist or vapors.[1][4] Harmful if swallowed.[1]
-
Water Reactive: Reacts with moisture, including humidity in the air, to produce toxic and corrosive hydrogen chloride gas.[3] It can also decompose exothermically in water.[3]
-
-
Handling & Storage:
-
Always handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with moisture.[4][5]
-
Store in a cool, dry, well-ventilated, and locked area.[1][4] Keep containers tightly closed.[1][4]
-
Incompatible Materials: Avoid contact with water, strong oxidizing agents, acids, bases, alcohols, and amines.[3][4][5]
-
-
First Aid:
-
Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately.[1][2][4]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2]
-
Understanding the Reagent: Mechanism and Reactivity
S-Isobutyl chlorothioformate is a versatile reagent for introducing an isobutylthio-carbonyl moiety onto nucleophiles such as amines, alcohols, and thiols. Understanding its reaction mechanism is key to troubleshooting and optimization.
Unlike many acyl chlorides that react via a simple addition-elimination pathway, the solvolysis of S-alkyl chlorothioformates like the S-isobutyl derivative often proceeds through a competing ionization (SN1-like) mechanism.[6][7][8] The sulfur atom's ability to stabilize a positive charge promotes the formation of a resonance-stabilized acylium ion intermediate, especially in solvents with high ionizing power.[6][7] This dual reactivity profile is a critical factor to consider when selecting reaction conditions.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during acylation reactions with S-Isobutyl chlorothioformate.
Q1: My reaction shows low or no conversion of the starting material. What are the primary causes?
A1: This is a frequent issue that typically points to problems with reagents or reaction conditions. Follow this checklist:
-
Reagent Integrity:
-
Moisture Contamination: S-Isobutyl chlorothioformate readily hydrolyzes. Has the reagent been handled under strictly anhydrous conditions (inert gas, dry glassware)? A partially hydrolyzed reagent is a common source of failure.[3][4][5]
-
Reagent Purity: Verify the purity of your chlorothioformate and the nucleophilic substrate. Impurities can inhibit the reaction.[9]
-
-
Reaction Conditions:
-
Inadequate Base: A base is typically required to scavenge the HCl byproduct. If the base is too weak, the reaction mixture will become acidic, protonating your nucleophile and shutting down the reaction. If using a tertiary amine base (e.g., triethylamine, DIPEA), ensure it is dry and of high purity.
-
Incorrect Temperature: Many acylations are run at 0 °C to room temperature. However, if your nucleophile is weak or sterically hindered, gentle heating might be required. Conversely, for highly reactive substrates, cooling to -20 °C or lower may be necessary to prevent side reactions.
-
Solvent Choice: The solvent plays a crucial role. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are common choices. Using protic solvents like alcohols can lead to competitive side reactions where the solvent itself is acylated.[10]
-
Q2: I'm observing multiple spots on my TLC plate, and the yield of my desired product is low. What are the likely byproducts?
A2: Byproduct formation is often a result of the reagent's reactivity with trace moisture or other components in the reaction mixture.
-
Hydrolysis Product: The most common byproduct is the corresponding carboxylic acid formed from the hydrolysis of the chlorothioformate. This can occur if there is any moisture in your reagents or solvent.
-
Urea/Carbonate Formation: If your nucleophile is a primary amine, double acylation can sometimes occur, or the initial product can react further, especially if excess reagent is used or temperatures are too high. If CO₂ is present (from degradation or atmosphere), it can lead to carbamate formation.
-
Reaction with Amine Bases: Tertiary amine bases like triethylamine can sometimes react to form unstable acylammonium salts, which can lead to other decomposition pathways. Using a non-nucleophilic, sterically hindered base like DIPEA or a proton sponge can mitigate this.
Q3: How can I effectively monitor the progress of my acylation reaction?
A3: Proper reaction monitoring is essential to determine the endpoint and prevent the formation of byproducts from over-running the reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Co-spot your starting material alongside the reaction mixture. Use a moderately polar eluent system (e.g., Ethyl Acetate/Hexanes). The product should have a different Rf value than the starting material (typically less polar if acylating an amine). Visualize under UV light and/or with a potassium permanganate stain.[11]
-
LC-MS or GC-MS: For a more quantitative assessment, periodically quench a small aliquot of the reaction, work it up, and analyze it. This will confirm the mass of your product and give you a ratio of starting material to product.[12]
-
¹H NMR: Taking a sample and removing the solvent allows for NMR analysis. The disappearance of the starting nucleophile's signals and the appearance of new, shifted signals corresponding to the product are definitive indicators of reaction progress.
Q4: My workup is problematic, especially with emulsion formation. How can I improve product isolation?
A4: Emulsions are common when quenching reactions that contain amine bases.
-
Quenching: Instead of quenching with water, try quenching with a dilute acid solution (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the amine base, making it water-soluble and easier to separate from your organic layer.
-
Breaking Emulsions: If an emulsion forms, adding a saturated brine solution (NaCl(aq)) can help break it by increasing the ionic strength of the aqueous phase.[13] Allowing the mixture to stand or gentle swirling (rather than vigorous shaking) can also help.
Protocols for Optimization
For a successful and high-yielding acylation, systematic optimization is key. Use the following guidelines and protocols as a starting point.
General Experimental Protocol for Acylation of an Amine
-
Setup: Under an inert atmosphere of Argon or Nitrogen, add the amine substrate (1.0 eq) and a dry, aprotic solvent (e.g., DCM, THF) to an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable base (e.g., Triethylamine, 1.2 eq or DIPEA, 1.2 eq) dropwise.
-
Acylating Agent Addition: Slowly add S-Isobutyl chlorothioformate (1.1 eq) dropwise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aq. NH₄Cl. Separate the layers and extract the aqueous phase with the organic solvent (e.g., 3x DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Data Summary: Screening Variables for Optimization
When troubleshooting a low-yielding reaction, a systematic screen of key variables is the most effective approach.
| Variable | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (For Difficult Substrates) | Rationale & Causality |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | Pyridine | DIPEA is more sterically hindered and less nucleophilic, reducing potential side reactions with the acylating agent. Pyridine can act as a nucleophilic catalyst but is more toxic. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Solvent polarity can influence reaction rates. THF is a good general-purpose ether, while MeCN is more polar and can sometimes accelerate reactions. Ensure the solvent is rigorously dried. |
| Temperature | 0 °C to RT | -20 °C to 0 °C | RT to 40 °C | Lower temperatures can increase selectivity and reduce byproduct formation with reactive substrates. Gentle heating may be required for unreactive or sterically hindered nucleophiles. |
| Stoichiometry | 1.1 eq. Reagent | 1.5 eq. Reagent | 1.05 eq. Reagent (slow addition) | Using a slight excess of the acylating agent ensures full conversion of the valuable substrate. For sensitive substrates, near-stoichiometric amounts with slow addition can minimize side reactions. |
References
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS - Loba Chemie. (2018). Loba Chemie.
- Application Note: High-Performance Liquid Chromatography (HPLC)
- Material Safety Data Sheet ISOBUTYL CHLOROFORM
- Troubleshooting low yield in Friedel-Crafts acyl
- ISOBUTYL CHLOROFORM
- S-Isobutyl chlorothioform
- D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry.
- S-Butyl Chlorothioform
- troubleshooting low conversion rates in Friedel-Crafts acyl
- Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
- Isobutyl chloroformate | C5H9ClO2 | CID 62365. PubChem, NIH.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. (2011). Beilstein Journal of Organic Chemistry.
- Analytical methods.
- Figure 1: Molecular structures of syn-isobutyl chloroformate (1),...
- Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry.
- Optimization of the reaction conditions.
- Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions. Benchchem.
- Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents. (2025). PMC, NIH.
- Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride. Benchchem.
- Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioform
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- EAS Reactions (3)
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025). PMC, NIH.
- Overcoming challenges in the acylation of the thiophene 3-position. Benchchem.
- Orgo 2 Practice Exam Q4 Electrophilic Aromatic Substitution Alkylation vs Acyl
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- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
How to avoid emulsion formation in S-Isobutyl chlorothioformate workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent emulsion formation during the workup of reactions involving S-Isobutyl chlorothioformate. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical experience.
I. Troubleshooting Guide: Breaking a Persistent Emulsion
Encountering a stable emulsion during the workup of S-Isobutyl chlorothioformate reactions can be a significant challenge. This section provides step-by-step protocols to break these emulsions effectively.
Question: I have a persistent emulsion after my aqueous wash. What should I do first?
Answer: The initial and simplest approach is to allow the mixture to stand undisturbed.[1][2] Gravity can sometimes be sufficient to break a weak emulsion. If phase separation does not occur after a reasonable time (e.g., 30 minutes), proceed to more active methods.[3]
Protocol 1: The "Salting Out" Method
The addition of a salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is a highly effective technique to break emulsions.[2] This method, known as "salting out," works by increasing the ionic strength of the aqueous layer.[4] This increased polarity makes the aqueous phase less capable of solvating non-polar organic molecules, forcing them into the organic layer and promoting phase separation.
Step-by-Step Methodology:
-
Prepare a Saturated Solution: Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition: Add the brine solution to the separatory funnel containing the emulsion.
-
Gentle Mixing: Gently rock or swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.[5]
-
Observation: Allow the mixture to stand and observe for phase separation.
| Parameter | Recommendation | Rationale |
| Salt Type | Sodium Chloride (NaCl) | High solubility in water, cost-effective. |
| Sodium Sulfate (Na₂SO₄) | Also effective, can aid in drying the organic layer.[2] | |
| Amount | Add until saturation | Maximizes the ionic strength of the aqueous phase.[1] |
Question: "Salting out" didn't work. What are my other options?
Answer: If increasing the ionic strength is insufficient, altering the pH of the aqueous layer or using physical methods can be effective.
Protocol 2: Adjusting the pH
The stability of an emulsion can be highly dependent on the pH of the aqueous phase.[6][7][8][9] Byproducts from S-Isobutyl chlorothioformate reactions can act as surfactants, and their ability to stabilize an emulsion can be altered by changing the pH.
Step-by-Step Methodology:
-
Determine the Current pH: Use pH paper to test the approximate pH of the aqueous layer.
-
Acidification/Basification:
-
If the emulsion is suspected to be stabilized by acidic impurities, slowly add a dilute base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) with gentle swirling.
-
If basic impurities are the cause, add a dilute acid (e.g., 1M HCl).[2]
-
-
Monitor: Check the pH and observe for phase separation. Small changes can sometimes lead to significant improvements.[10]
Protocol 3: Physical Disruption Methods
When chemical methods fail, physical disruption can force the dispersed droplets to coalesce.
-
Centrifugation: This is a very effective mechanical method, especially for small-volume emulsions.[1][4][11] The applied force accelerates the separation of the immiscible layers.
-
Filtration through a Filter Aid: Passing the entire mixture through a pad of a filter aid like Celite® or diatomaceous earth can break the emulsion.[3] The filter aid provides a large surface area that helps to coalesce the dispersed droplets.[12][13][14][15]
A workflow for breaking persistent emulsions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of emulsion formation and the underlying chemical principles.
Question: Why are reactions with S-Isobutyl chlorothioformate prone to emulsion formation?
Answer: The propensity for emulsion formation in reactions involving S-Isobutyl chlorothioformate can be attributed to several factors:
-
Sulfur-Containing Byproducts: Sulfur compounds can be surface-active, acting as emulsifying agents that stabilize the interface between the organic and aqueous phases.[16][17][18][19]
-
Hydrolysis Products: S-Isobutyl chlorothioformate can hydrolyze to isobutyl alcohol, hydrogen chloride, and carbon dioxide.[20][21] The presence of the alcohol can increase the mutual solubility of the organic and aqueous phases, promoting emulsion formation.
-
Reaction Mechanism: The solvolysis of S-Isobutyl chlorothioformate can proceed through an ionization mechanism, particularly in polar solvents, which can lead to complex mixtures of byproducts.[22][23][24][25][26][27]
Question: How can I prevent emulsion formation from the start?
Answer: Prevention is always the best strategy.[4][5] Consider the following preventative measures during your experimental design and execution:
-
Gentle Mixing: During the aqueous wash, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.[5] This minimizes the energy input that can lead to the formation of fine droplets and a stable emulsion.
-
Solvent Choice: If possible, choose an extraction solvent that has a significantly different density from water and low mutual solubility. Sometimes, adding a small amount of a different organic solvent can disrupt the emulsion by altering the properties of the organic layer.[4][5]
-
Temperature Control: Adjusting the temperature can alter the viscosity and density of the phases, which may aid in separation.[10] However, be cautious of the thermal stability of your product.
-
Remove the Reaction Solvent: Before workup, consider removing the reaction solvent by rotary evaporation and then dissolving the residue in the extraction solvent.[3][28]
A workflow for preventing emulsion formation.
Question: Can the choice of quenching agent affect emulsion formation?
Answer: Yes, the quenching agent can influence the likelihood of emulsion formation. Quenching with a saturated aqueous solution, such as sodium bicarbonate, can sometimes lead to the formation of finely divided solids or gases that can stabilize emulsions. If this is observed, consider alternative quenching methods, such as the slow addition of the reaction mixture to a well-stirred quenching solution.
III. References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
-
Tackling emulsions just got easier - Biotage.
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube.
-
[FREE] Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms - Brainly.
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester.
-
How to avoid emulsion during liquid-liquid partition with methacrylic acid? - ResearchGate.
-
How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora.
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM.
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific.
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate.
-
How To: Manage an Emulsion - Department of Chemistry : University of Rochester.
-
S-Isobutyl chlorothioformate - 14100-99-3 - Vulcanchem.
-
What is Filter Aid? | Advantages and Use | Amol Mine Chem.
-
Effect of Extraction Solvent on the Separation of Sulfur Components in Light Cycle Oil.
-
Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size.
-
Salting Out - Chemistry LibreTexts.
-
Filter Aid to Improve Solid/Liquid Separation Process.
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester.
-
Perlite Filter Aids Explained.
-
Filter Aids in Filtration: Types, Benefits & How to Use Them - Faudi.
-
S-Butyl Chlorothioformate|CAS 13889-94-6 - Benchchem.
-
Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... - ResearchGate.
-
Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method - PMC - PubMed Central.
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate.
-
Effect of pH on Stability of Oil-in-Water Emulsions Stabilized by Pectin-Zein Complexes.
-
(PDF) Effect of pH and API gravity on the water-in-oil emulsion stability - ResearchGate.
-
S-isobutyl chlorothioformate (C5H9ClOS) - PubChemLite.
-
S-ISOBUTYL CHLOROTHIOFORMATE, 96% CAS#: 14100-99-3 - ChemicalBook.
-
Enhanced Separation of Sulfur and Metals from Polymetallic Sulfur Slag through Recrystallizing Regulation of Sulfur Crystals - MDPI.
-
Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters.
-
Chloroformates Acute Exposure Guideline Levels.
-
(PDF) SEPARATION OF SULFUR-CONTAINING COMPOUNDS FROM DIESEL BY OXIDATION FOLLOWED BY SOLVENT EXTRACTION IN A SINGLE DROP COLUMN - ResearchGate.
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - NIH.
-
(PDF) Removal of sulfur from a solvent extract - ResearchGate.
-
(PDF) Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters.
-
Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters.
-
Chloroformates Acute Exposure Guideline Levels - NCBI - NIH.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. azom.com [azom.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. amolminechem.com [amolminechem.com]
- 13. afssociety.org [afssociety.org]
- 14. perlite.org [perlite.org]
- 15. Filter Aids in Filtration: Types, Benefits & How to Use Them [faudi.de]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nationalacademies.org [nationalacademies.org]
- 21. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Workup [chem.rochester.edu]
Common side reactions and byproducts with S-Isobutyl chlorothioformate
Welcome to the technical support guide for S-Isobutyl chlorothioformate (i-BuSCOCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, stability, and fundamental reactivity of S-Isobutyl chlorothioformate.
Q1: My bottle of S-Isobutyl chlorothioformate has a strong, unpleasant odor, and I'm seeing inconsistent results. What is the likely cause?
A1: The most probable cause is degradation of the reagent due to hydrolysis. S-Isobutyl chlorothioformate is highly sensitive to moisture.[1] When exposed to water, even atmospheric moisture, it decomposes to form isobutanethiol (which has a characteristic foul smell), hydrochloric acid (HCl), and carbon dioxide.[2] The presence of HCl can further catalyze degradation and interfere with subsequent reactions, leading to inconsistent yields and byproduct formation.
Pro-Tip: Always handle S-Isobutyl chlorothioformate under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. For prolonged storage, it is recommended to keep the product in its original sealed container in a cool, dry, and well-ventilated area.[2][3] Before use, especially after long-term storage, it is wise to re-validate the quality of the reagent.[2]
Q2: What is the fundamental difference in reactivity between S-Isobutyl chlorothioformate and its oxygen analog, Isobutyl chloroformate?
A2: The key difference lies in the substitution of the ether oxygen with a sulfur atom, which significantly alters the preferred reaction mechanism.[4] Due to sulfur's greater polarizability and lower electronegativity compared to oxygen, it better stabilizes the developing positive charge in an ionization (SN1-like) pathway.[4]
-
S-Isobutyl chlorothioformate predominantly reacts via an ionization mechanism , especially in solvents with high ionizing power (like 97% trifluoroethanol).[4][5]
-
Isobutyl chloroformate , its oxygen counterpart, often favors a bimolecular addition-elimination pathway , particularly in more nucleophilic solvents.[4][6][7]
This mechanistic duality is critical; selecting a solvent that favors one pathway over the other can be the key to minimizing byproducts and maximizing the yield of your desired product.[7][8]
Q3: Can I use any base for my reaction involving S-Isobutyl chlorothioformate and an amine?
A3: No, the choice of base is critical. The primary purpose of the base is to scavenge the HCl generated during the reaction. You should use a non-nucleophilic base, such as triethylamine (TEA) or pyridine. Using a nucleophilic base or a strong base like sodium hydroxide can lead to unwanted side reactions, including attack on the chlorothioformate itself or hydrolysis if water is present.[9]
Part 2: Troubleshooting Guide for Common Reactions
This section provides a structured approach to diagnosing and solving specific issues encountered during experimentation.
Q4: I am reacting S-Isobutyl chlorothioformate with a primary amine to form a thiocarbamate, but my yield is low and I'm isolating a significant amount of a symmetrical thiourea byproduct. What's happening?
A4: This issue can arise from several factors, often related to reaction conditions and stoichiometry.
-
Incorrect Order of Addition: If the amine is in excess and exposed to the reaction product (the thiocarbamate) and unreacted S-Isobutyl chlorothioformate, it can lead to further reactions.
-
Formation of an Isothiocyanate Intermediate: Under certain conditions, particularly with heating, the initially formed thiocarbamate can eliminate isobutanethiol to form an isothiocyanate. This highly reactive intermediate can then react with another molecule of your starting amine to form the symmetrical N,N'-disubstituted thiourea.
-
Presence of Water: Hydrolysis of the starting material reduces the available reagent, lowering the overall yield.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the S-Isobutyl chlorothioformate.
-
Reverse Addition: Add the S-Isobutyl chlorothioformate solution slowly to a solution of the amine and a non-nucleophilic base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Maintain Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
Monitor Temperature: Avoid excessive heating unless required for the specific transformation, as it can promote the formation of isothiocyanate intermediates.
Q5: My reaction in an alcohol-based solvent is sluggish, and I'm seeing a byproduct with a mass corresponding to the addition of the solvent. What is this byproduct?
A5: You are likely observing the formation of an O,S-dialkyl thiocarbonate. Alcohols are nucleophiles, albeit generally less reactive than amines.[9] They can attack the S-Isobutyl chlorothioformate to form a thiocarbonate, with the rate depending on the steric hindrance and nucleophilicity of the alcohol.[9] In highly nucleophilic solvents like methanol or ethanol, the reaction mechanism can shift towards a nucleophilic attack (addition-elimination), making this side reaction more prominent.[4]
Mitigation Strategies:
-
Solvent Choice: If your substrate is soluble, switch to a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Temperature Control: If an alcohol solvent is unavoidable, run the reaction at the lowest possible temperature to disfavor the competing solvolysis reaction.
Summary of Common Byproducts and Solutions
| Byproduct Name | Likely Cause | Proposed Solution |
| Isobutanethiol, HCl | Hydrolysis due to moisture exposure. | Use anhydrous solvents and reagents; handle under an inert atmosphere. |
| S,S-Diisobutyl dithiocarbonate | Potential impurity from synthesis or degradation. | Verify reagent purity before use; store properly. |
| O-Alkyl S-isobutyl thiocarbonate | Reaction with an alcohol solvent or impurity.[10] | Use aprotic, non-nucleophilic solvents (DCM, THF). |
| N,N'-Disubstituted Thiourea | Formation of an isothiocyanate intermediate followed by reaction with a starting amine. | Control stoichiometry, use low temperatures, and employ slow, controlled addition. |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction of S-Isobutyl chlorothioformate with an amine, alongside the two most common side reactions: hydrolysis and alcoholysis.
Caption: Desired vs. side reactions of S-Isobutyl chlorothioformate.
Part 3: Advanced Troubleshooting and Workflow
For persistent issues, a systematic approach is necessary.
Q6: I've tried the basic troubleshooting steps, but my reaction is still not working. How can I systematically diagnose the problem?
A6: When basic troubleshooting fails, a logical workflow can help pinpoint the root cause. This involves systematically verifying each component and parameter of your experimental setup.
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting difficult reactions.
This guide provides a foundational understanding of the common issues associated with S-Isobutyl chlorothioformate. By understanding the underlying reaction mechanisms and potential pitfalls, you can design more robust experimental protocols and efficiently troubleshoot challenges as they arise.
References
-
D'Souza, M. J., McAneny, M. J., & Kevill, D. N. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543-552. [Link]
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). Molecules, 26(23), 7293. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2010). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. Molecules, 15(10), 7097-7117. [Link]
Sources
- 1. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. framochem.com [framochem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 7. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in S-Isobutyl Chlorothioformate Reactions
Welcome to the technical support center for S-Isobutyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high regioselectivity in their reactions. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles.
Foundational Concepts: Understanding the Challenge
Before troubleshooting, it's crucial to understand the reagent and the fundamental factors governing its reactivity.
FAQ 1: What is S-Isobutyl chlorothioformate and its primary application?
S-Isobutyl chlorothioformate is a valuable reagent in organic synthesis, primarily used to install an isobutylthiocarbonyl group onto nucleophiles.[1] This reaction forms thiocarbamates, which are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[2][3] For instance, it has been employed in the creation of peptidyl thiocarbamate inhibitors for enzymes like elastase.[4][5]
FAQ 2: What chemical principles determine the regioselectivity of this reagent?
Regioselectivity issues arise when a substrate has multiple nucleophilic sites (e.g., amino alcohols, phenols with other nucleophilic groups). The site of acylation is determined by a combination of factors:
-
Nucleophilicity: Generally, more nucleophilic sites react faster. For instance, in a typical amino alcohol, the amine is a stronger nucleophile than the hydroxyl group, favoring N-acylation over O-acylation.
-
Steric Hindrance: The bulky isobutyl group on the reagent and steric congestion around the nucleophilic sites on the substrate can influence the reaction's course.[4][5] Less sterically hindered nucleophiles are more accessible and tend to react preferentially.
-
Reaction Conditions: As we will explore in-depth, parameters like solvent, temperature, and the choice of base can dramatically shift the regiochemical outcome.[]
FAQ 3: Why is achieving high regioselectivity often difficult?
The challenge lies in the subtle differences in reactivity between competing nucleophilic sites within a single molecule. While an amine is generally more nucleophilic than an alcohol, this can be modulated by electronic effects within the substrate. Furthermore, the desired product can sometimes undergo side reactions, such as intramolecular acyl migration, especially if reaction conditions are not carefully controlled.[7]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing both the probable causes and actionable solutions.
Problem 1: Poor or mixed regioselectivity observed in reactions with polyfunctional substrates (e.g., amino alcohols).
You're reacting S-Isobutyl chlorothioformate with a molecule containing both an amine and a hydroxyl group, but you're getting a mixture of N-acylated and O-acylated products.
The activation energies for N-acylation and O-acylation can be different. Running the reaction at too high a temperature may provide enough energy to overcome the barrier for the less favored pathway, leading to a loss of selectivity.
💡 Recommended Solution: Perform the reaction at a lower temperature. Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This kinetic control often favors the more nucleophilic site (typically the amine).
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} caption [label="Workflow: Temperature Optimization.", fontsize=10, fontname="Arial"];
The choice of base and solvent significantly impacts the reactivity of the nucleophiles and the reagent itself.
-
Base: A strong, non-nucleophilic base is required to scavenge the HCl byproduct. However, some bases can deprotonate both nucleophiles (e.g., amine and alcohol), increasing the reactivity of the less nucleophilic site and reducing selectivity.
-
Solvent: The solvent polarity can influence which reaction mechanism predominates. While S-isobutyl chlorothioformate can react through different pathways, in typical synthetic conditions with strong nucleophiles, a bimolecular addition-elimination is expected.[2][4][8][9] Aprotic solvents are generally preferred to avoid solvolysis of the reagent.
💡 Recommended Solution: Systematically screen different bases and solvents. A sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is often a better choice than triethylamine (TEA) as it is less likely to cause side reactions. For solvents, start with a standard aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For difficult cases) | Rationale |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | Varying polarity can alter relative nucleophilicity. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | 2,6-Lutidine | Increased steric hindrance in the base can improve selectivity. |
| Temperature | 0 °C to RT | -20 °C to RT | 0 °C (constant) | Lower temperatures favor kinetic control over the more reactive site. |
Table 1: Recommended screening conditions for optimizing regioselectivity.
Problem 2: Significant formation of a symmetrical urea or other byproducts.
Your reaction is producing the desired thiocarbamate, but also a significant amount of symmetrical urea derived from your amine starting material.
S-Isobutyl chlorothioformate, like other chlorothioformates, is sensitive to moisture and can degrade.[10] Hydrolysis can occur, and under certain conditions, decomposition can lead to the formation of isothiocyanates. This intermediate can then react with your amine starting material to form a thiourea, or potentially rearrange and react to form a urea byproduct.[10]
💡 Recommended Solution: Ensure rigorous anhydrous conditions.[11]
-
Glassware: Oven-dry all glassware immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Quality: Use a fresh bottle of S-Isobutyl chlorothioformate or purify older stock if its quality is uncertain.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption [label="Pathway to Undesired Byproducts.", fontsize=10, fontname="Arial"];
Problem 3: Low or no yield despite clean conversion by TLC/LC-MS.
The reaction appears to work well according to initial analysis, but the isolated yield is disappointingly low.
The product may be sensitive to the pH of the aqueous workup or may be partially water-soluble, leading to loss in the aqueous layer.[12] Thiocarbamates can be susceptible to hydrolysis under strongly acidic or basic conditions.
💡 Recommended Solution: Modify your workup and purification procedure.[12]
-
Mild Quench: Quench the reaction with a saturated solution of a mild reagent like ammonium chloride (NH₄Cl) instead of strong acids or bases.
-
pH Control: If pH adjustment is necessary, use a buffered solution or a dilute acid/base and monitor the pH carefully.
-
Extraction: If the product has some water solubility, perform multiple extractions with your organic solvent (e.g., 3x with DCM or Ethyl Acetate). Brine washes can also help to "salt out" the product from the aqueous phase.
-
Test Stability: Before performing a large-scale workup, take a small aliquot of the reaction mixture and test its stability to your planned aqueous wash conditions in a test tube.[12]
Advanced Strategies for Regioselectivity Control
When standard optimization is insufficient, more advanced techniques may be required.
FAQ 4: How can protecting groups be used to ensure regioselectivity?
Protecting group chemistry is a powerful and reliable strategy.[13] The principle is to selectively "block" one nucleophilic site, direct the reaction to the unprotected site, and then remove the protecting group.[13][14]
Example Workflow: Selective N-acylation of an Amino Alcohol
-
Protect the Alcohol: Selectively protect the hydroxyl group. A common choice for alcohols is a silyl ether (e.g., TBDMS-Cl) because they are stable to many acylation conditions but can be easily removed later.[7]
-
Acylate the Amine: With the alcohol protected, react the substrate with S-Isobutyl chlorothioformate. The reaction will proceed exclusively at the free amine.
-
Deprotect: Remove the silyl ether protecting group, typically with a fluoride source like TBAF, to reveal the desired N-acylated amino alcohol.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption [label="Protecting Group Strategy Workflow.", fontsize=10, fontname="Arial"];
This strategy offers near-perfect control over regioselectivity, though it adds steps to the overall synthesis.[13][15]
General Experimental Protocol
This protocol provides a robust starting point for the acylation of a generic amine nucleophile.
Objective: To synthesize an S-isobutyl thiocarbamate from a primary or secondary amine.
Materials:
-
Amine substrate
-
S-Isobutyl chlorothioformate (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NH₄Cl solution
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Add the amine substrate (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add S-Isobutyl chlorothioformate (1.1 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, allow it to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated aq. NH₄Cl (1x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
-
RSC Publishing. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
ResearchGate. Protective Group Strategies. [Link]
-
Chem-Station Int. Ed. Acyl Protective Groups. [Link]
-
Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
NIH. S-Adamantyl Group Directed Site-Selective Acylation and Its Applications in the Streamlined Assembly of Oligosaccharides. [Link]
-
NIH. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. [Link]
-
ResearchGate. Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... [Link]
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
ResearchGate. Thioacylation strategies. A) General strategy for thioacylation of amines.... [Link]
-
PubMed. Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. [Link]
-
Beilstein Journal of Organic Chemistry. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters References. [Link]
-
PubMed. Switching Regioselectivity of β-ketothioamides by Means of Iodine Catalysis: Synthesis of Thiazolylidenes and 1,4-dithiines. [Link]
-
ResearchGate. Specific rates for solvolysis of isobutyl chloroformate (1) at various temperatures and the enthalpies and entropies of activation. [Link]
Sources
- 1. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Managing temperature control in exothermic reactions with S-Isobutyl chlorothioformate
Technical Support Center: S-Isobutyl Chlorothioformate
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the technical support center for S-Isobutyl chlorothioformate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are safe, reproducible, and successful. Reactions involving S-Isobutyl chlorothioformate, particularly with nucleophiles like amines, are inherently exothermic.[1][2] Understanding and controlling this thermal energy release is paramount to achieving high yields and, most importantly, ensuring laboratory safety.
This resource is structured to address the common challenges and questions that arise in the field. We will move from the fundamental principles governing its reactivity to specific troubleshooting scenarios and frequently asked questions.
Core Principles: Understanding and Taming the Exotherm
Before we delve into specific problems, let's establish the foundational knowledge. The key to managing any energetic process is to first understand its nature.
Why Are Reactions with S-Isobutyl Chlorothioformate Exothermic?
S-Isobutyl chlorothioformate belongs to the family of acylating agents, sharing reactivity patterns with acyl chlorides.[3][4] The central carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack. The reaction with an amine to form a thiocarbamate, a common application in pharmaceutical and peptide synthesis, is a classic example.[5][6][7]
The exothermicity arises from the formation of highly stable chemical bonds in the products (e.g., the C-N bond in the thiocarbamate and the H-Cl bond in the hydrochloride salt byproduct) which release significantly more energy than is consumed to break the bonds in the reactants. This net release of energy manifests as heat.
The Dangers of Uncontrolled Exotherms
A loss of temperature control can lead to a cascade of undesirable and potentially hazardous events.[8]
-
Runaway Reactions: If the rate of heat generation surpasses the rate of heat removal by the cooling system, the reaction temperature will rise uncontrollably.[8][9] This accelerates the reaction rate further, creating a dangerous feedback loop that can lead to violent boiling, pressure buildup, and even reactor failure.
-
Product Degradation & Side Reactions: Elevated temperatures can provide the activation energy for alternative, undesired reaction pathways, leading to the formation of impurities and a reduction in the yield of the target molecule.
-
Reagent Decomposition: S-Isobutyl chlorothioformate itself can undergo thermal decomposition at higher temperatures, releasing toxic and corrosive gases like hydrogen chloride.[10][11]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction temperature is spiking dangerously every time I add the S-Isobutyl chlorothioformate. What is happening and how do I prevent it?
Answer: A rapid temperature spike, or "exotherm," is a clear indication that the rate of the chemical reaction is generating heat faster than your cooling system can remove it. This is a critical situation that requires immediate attention to prevent a runaway reaction.
-
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: Halt the flow of S-Isobutyl chlorothioformate.
-
Maximize Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. If necessary, add more coolant (e.g., dry ice to an acetone bath).
-
Confirm Agitation: Check that the stirring is vigorous and creating a good vortex. Poor mixing can create localized "hot spots" where the reaction is proceeding much faster.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the reagent too quickly. The addition rate must be matched to the vessel's ability to dissipate heat.
-
Concentration: High concentrations of reactants lead to a faster reaction rate and more heat generated per unit volume.
-
Cooling Inefficiency: The heat transfer from the reactor to the cooling bath may be poor. Ensure the reactor is sufficiently immersed in the bath and that the bath itself is well-circulated.
-
Recommended Protocol for Controlled Addition:
| Parameter | Recommended Setting | Rationale |
| Addition Method | Syringe pump or pressure-equalizing dropping funnel | Provides a slow, consistent, and easily controllable addition rate. |
| Initial Temperature | Cool reaction mixture to 0°C to -10°C before starting addition | Provides a thermal buffer to absorb the initial heat of reaction. |
| Addition Temperature | Maintain internal reaction temperature below 5°C | Balances a reasonable reaction rate with thermal stability, minimizing side reactions. |
| Monitoring | Calibrated digital thermometer with probe in the reaction mixture | Provides real-time, accurate feedback of the internal temperature. |
Question 2: My final product is impure, and the yield is much lower than expected. I suspect side reactions. Is temperature the culprit?
Answer: Yes, it is highly likely. Poor temperature control is a leading cause of impurity formation. While S-Isobutyl chlorothioformate is an effective reagent, its high reactivity can become indiscriminate at elevated temperatures.
-
Causality: Every chemical reaction has an optimal temperature window. Exceeding this window can provide sufficient energy to overcome the activation barrier for undesired side reactions, such as:
-
Reaction with susceptible solvents.
-
Formation of double-addition byproducts.
-
Decomposition of the activated intermediate before it can react with the intended nucleophile.
-
-
Self-Validating Protocol:
-
Establish a Baseline: Run the reaction under strictly controlled temperature conditions (e.g., maintaining 0°C throughout the addition). Analyze the crude product purity by HPLC or LC-MS.
-
Controlled Excursion: In a separate, small-scale experiment, allow the temperature to rise to 15-20°C. Analyze this crude product.
-
Compare: A comparison of the impurity profiles from the two experiments will definitively show which byproducts are temperature-dependent. This validates the necessity of strict temperature control.
-
Question 3: The reaction is very slow to initiate, and I'm tempted to warm it up to get it started. Is this safe?
Answer: This is an extremely dangerous impulse and should be avoided. A delayed reaction often indicates an "induction period" where a critical component is being slowly consumed or an inhibitor is present. During this time, the S-Isobutyl chlorothioformate you are adding is accumulating, unreacted.
-
The Hazard of Accumulation: If you warm this mixture, the reaction could initiate suddenly and proceed with all the accumulated reagent at once. This will generate a massive, instantaneous exotherm that no laboratory cooling system can handle, leading to a violent runaway.[8]
-
Troubleshooting a Sluggish Reaction:
-
Moisture: S-Isobutyl chlorothioformate reacts violently with water.[3][12] Ensure all reagents, solvents, and glassware are scrupulously dry and the reaction is under an inert atmosphere (Nitrogen or Argon).
-
Base/Catalyst: If your reaction requires a base (like triethylamine or pyridine) to scavenge HCl, ensure it was added and is of good quality.
-
Mixing: In heterogeneous mixtures, poor agitation can prevent the reactants from interacting.
-
Reagent Quality: Verify the purity of your starting materials.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for temperature spikes.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical and safety properties of S-Isobutyl chlorothioformate I should be aware of?
A: Understanding the properties of your reagent is the first step to safe handling.
| Property | Value | Significance & Source |
| Molecular Formula | C₅H₉ClOS | [13] |
| Molecular Weight | 152.64 g/mol | [13] |
| Appearance | Clear liquid, pungent odor | [14] |
| Flash Point | 30 °C / 86 °F | Flammable. Vapors can form explosive mixtures with air. Keep away from ignition sources.[10] |
| Reactivity | Reacts violently with water, amines, alcohols, bases, and strong oxidizing agents. | [10][12] Must be handled under anhydrous, inert conditions. |
| Hazards | Corrosive, causes severe skin burns and eye damage. Harmful if swallowed, fatal if inhaled. Lachrymator. | [15][16] Requires handling in a chemical fume hood with appropriate PPE. |
Q2: What is a safe and effective experimental workflow for using this reagent?
A: A disciplined, safety-first workflow is essential. The following diagram outlines the critical steps for setting up a reaction.
Caption: Workflow for a safe exothermic reaction setup.
Q3: Can I pre-mix all my reagents and then cool the vessel down?
A: No, this is extremely hazardous. This is referred to as an "all-at-once" addition and is a common cause of industrial chemical accidents.[8] The reaction will not begin until the mixture reaches a certain activation temperature. Once it does, the entire batch will react simultaneously, generating an uncontrollable amount of heat. The core principle of safe exotherm management is controlled addition, where the rate of reaction (and thus heat generation) is limited by the rate at which you add the limiting reagent.
References
- Vulcanchem. (n.d.). S-Isobutyl chlorothioformate - 14100-99-3.
- Benchchem. (n.d.). S-Butyl Chlorothioformate | CAS 13889-94-6.
- Fisher Scientific. (2010). Safety Data Sheet - Isobutyl chloroformate.
- FramoChem. (n.d.). ISOBUTYL CHLOROFORMATE.
- Sigma-Aldrich. (2024). Safety Data Sheet - S-Isobutyl chlorothioformate.
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link]
- Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
- Wikipedia. (n.d.). Acyl chloride.
- ChemicalBook. (n.d.). S-ISOBUTYL CHLOROTHIOFORMATE, 96% CAS#: 14100-99-3.
- Loba Chemie. (2025). Material Safety Data Sheet ISOBUTYL CHLOROFORMATE.
- Loba Chemie. (2018). iso-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS.
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. National Institutes of Health. [Link]
- ResearchGate. (n.d.). Specific rates for solvolysis of isobutyl chloroformate (1) at various temperatures and the enthalpies and entropies of activation.
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry. [Link]
- Sciencemadness Wiki. (2025). Acyl chloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Isobutyl Chloroformate.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
- D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),....
- NOAA. (n.d.). ISOBUTYL CHLOROFORMATE - CAMEO Chemicals.
- Semantic Scholar. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing.
- Omics Online. (2015). Peptide Coupling Reactions.
- ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Agilent. (2019). LC Troubleshooting Guide.
- Scribd. (n.d.). Thermal Stability of Peptide Coupling Agents_OPRD_2018.
- Organic Syntheses. (n.d.). acetyl chloride - Organic Syntheses Procedure.
- DataApex. (2025). Troubleshooting Guide: Resolving Issues with Clarity Chromatography Software.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
- YouTube. (2023). Measure the change in Temperature during Chemical Reactions.
- Chemistry LibreTexts. (2023). Exothermic vs. Endothermic and K.
- YouTube. (2025). LC Troubleshooting.
- Agilent. (n.d.). LC Troubleshooting Series.
- Agilent. (n.d.). LC Troubleshooting Series.
- ResearchGate. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions | MDPI [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. S-ISOBUTYL CHLOROTHIOFORMATE, 96% CAS#: 14100-99-3 [m.chemicalbook.com]
- 14. framochem.com [framochem.com]
- 15. valsynthese.ch [valsynthese.ch]
- 16. tcichemicals.com [tcichemicals.com]
Technical Support Center: Monitoring S-Isobutyl Chlorothioformate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for monitoring reactions involving S-Isobutyl chlorothioformate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested guidance on using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction tracking. Our goal is to blend technical accuracy with practical insights to help you navigate experimental challenges and ensure the integrity of your results.
Foundational Concepts: S-Isobutyl Chlorothioformate and Reaction Monitoring
Understanding S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate is a reagent used in organic synthesis, primarily for introducing the isobutylthio-carbonyl group.[1] Its structure features a reactive chlorothioformate functional group, making it susceptible to nucleophilic attack. A critical characteristic is its sensitivity to moisture, which can lead to hydrolysis.[2][3] The compound's reactivity is governed by a dominant ionization (SN1-like) mechanism, especially in polar solvents, which contrasts with the dual addition-elimination and ionization pathways of its oxygen analog, isobutyl chloroformate.[1][4]
Understanding this reactivity is crucial for designing and monitoring reactions. The primary goal is to track the consumption of this starting material and the concurrent formation of the desired thioester or thiocarbamate product, while also identifying any potential side products, such as those from hydrolysis.
The "Why" of Reaction Monitoring
Effective reaction monitoring is the cornerstone of successful synthesis. It allows you to:
-
Determine Reaction Completion: Ascertain the point at which the limiting reactant has been fully consumed.[5]
-
Optimize Reaction Conditions: Adjust parameters like temperature, time, or catalyst loading based on real-time progress.
-
Identify Side Products: Detect the formation of impurities, enabling you to modify conditions to improve reaction selectivity.
-
Ensure Purity and Yield: Provide a preliminary assessment of the product's purity before proceeding with workup and purification.[6][7]
Both TLC and HPLC are powerful chromatographic techniques for this purpose, offering complementary advantages.[8][9]
Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool
TLC is a fast, inexpensive, and highly effective method for qualitatively monitoring a reaction's progress.[8][10][11] It separates compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent system).[6][11]
Logical Workflow for TLC Reaction Monitoring
Caption: Workflow for monitoring a reaction using TLC.
Detailed Protocol for TLC Monitoring
-
Plate Preparation: Use a pencil to gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[12]
-
Sample Spotting:
-
Developing the Plate:
-
Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the solvent level is below the starting line.[10][16]
-
Cover the chamber to allow the solvent to ascend the plate via capillary action.[11]
-
Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[11]
-
-
Visualization:
-
UV Light: If the compounds are UV-active, they will appear as dark spots on the fluorescent green background of the plate under a 254 nm UV lamp.[11] Circle the spots with a pencil.
-
Staining: If compounds are not UV-active, use a chemical stain. Common stains include:
-
Potassium Permanganate (KMnO₄): Reacts with most organic compounds that can be oxidized, appearing as yellow/brown spots on a purple background.
-
Iodine: Place the plate in a chamber with iodine crystals. Most organic compounds will absorb the iodine vapor and appear as brown spots.[12]
-
-
Interpreting TLC Plates
The key is to observe the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot.
| Reaction Stage | Observation in "Rxn" Lane | Interpretation |
| Start (t=0) | A single spot with the same Rf as the "SM" lane. | Reaction has not yet started. |
| In Progress | The "SM" spot is fainter, and a new spot (product) has appeared. The product typically has a different Rf value. | Reaction is proceeding. |
| Completion | The "SM" spot has completely disappeared, and the product spot is intense. | The limiting reactant is consumed. |
The co-spot lane is crucial for resolving compounds with similar Rf values. If the starting material and product spots are different, they will often appear as an elongated or "snowman" shape in the co-spot lane, confirming they are distinct compounds.[14][17]
Troubleshooting Guide for TLC
Q: My spots are streaking or elongated. What's wrong?
-
A: This is a common issue with several potential causes:
-
Overloaded Sample: The spot is too concentrated.[10][18] Solution: Dilute your sample before spotting it on the plate.[15][18]
-
Highly Polar Compound: Very polar compounds can interact too strongly with the silica gel. Solution: Add a small amount (0.5-2%) of a polar solvent like methanol to your mobile phase.
-
Acidic or Basic Nature: S-Isobutyl chlorothioformate can hydrolyze to form acidic byproducts, or your product/reactant may be acidic or basic. These can cause streaking. Solution: For acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine.[10][15]
-
Q: I can't see any spots on the plate after development.
-
A: This could be due to a few factors:
-
Sample Too Dilute: There isn't enough compound to be detected. Solution: Re-spot the plate, applying the sample multiple times in the same location, allowing the solvent to dry between each application.[15][16]
-
Compound is Not UV-Active: Your compounds may not absorb UV light. Solution: Use a chemical stain like potassium permanganate or an iodine chamber for visualization.[15]
-
Compound Evaporation: If your product is highly volatile, it may have evaporated from the plate. Solution: This makes TLC monitoring difficult. Consider HPLC or GC analysis.[15]
-
Q: My spots are all near the baseline (low Rf) or near the solvent front (high Rf). How do I fix this?
-
A: This indicates an inappropriate mobile phase polarity.
-
Spots Near Baseline: The mobile phase is not polar enough to move the compounds up the plate. Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[15]
-
Spots Near Solvent Front: The mobile phase is too polar, carrying all compounds with it. Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.[15] An ideal Rf for the main product is typically between 0.3 and 0.5.
-
High-Performance Liquid Chromatography (HPLC): The Precise Quantitative Tool
HPLC is a more sophisticated technique that provides highly accurate and quantitative data.[9][19] It separates components in a mixture by passing them through a column packed with a stationary phase under high pressure.[19][20] The separated components are then detected, and their amounts are quantified based on peak area.[19]
Logical Workflow for HPLC Reaction Monitoring
Caption: Workflow for quantitative reaction monitoring using HPLC.
Detailed Protocol for HPLC Monitoring
-
Method Development (Before Starting):
-
Develop a method that can separate S-Isobutyl chlorothioformate from the expected product and key impurities. A reverse-phase C18 column is often a good starting point.
-
Typical Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to a wavelength where both reactant and product absorb (e.g., 210-254 nm).
-
-
-
Sample Preparation:
-
Withdraw a small, precise aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench Immediately: To prevent the reaction from continuing or the sample from degrading, immediately add the aliquot to a vial containing a diluent. This diluent can be the mobile phase or a solvent that stops the reaction.
-
Dilution: Dilute the quenched sample to a concentration suitable for HPLC analysis to avoid overloading the column. A 100 to 1000-fold dilution is common.
-
-
Analysis:
-
Inject a standard of S-Isobutyl chlorothioformate to determine its retention time.
-
Inject the prepared reaction samples at various time points.
-
Monitor the chromatogram for the decrease in the area of the starting material peak and the increase in the area of the product peak.
-
Interpreting HPLC Chromatograms
By integrating the peak areas, you can calculate the approximate percentage of reactant remaining and product formed.
% Conversion ≈ [Area(Product) / (Area(Product) + Area(Starting Material))] * 100
This allows for the creation of a reaction kinetics plot (% conversion vs. time), providing a much more precise determination of the reaction endpoint.
Troubleshooting Guide for HPLC
Q: My peaks are broad or show significant tailing.
-
A: This can compromise resolution and quantification.
-
Column Overload: Too much sample was injected. Solution: Reduce the injection volume or further dilute your sample.[21]
-
Secondary Interactions: The analyte is interacting with active sites (silanols) on the column's stationary phase. This is common for basic compounds. Solution: Add a mobile phase modifier like trifluoroacetic acid (TFA) at 0.1% or use a buffer to maintain a consistent pH.[21]
-
Column Degradation: The column may be old or contaminated. Solution: Try flushing the column. If that fails, replace the guard column or the analytical column itself.[22]
-
Q: My retention times are shifting between runs.
-
A: Reproducibility is key for accurate analysis. Drifting retention times are often caused by:
-
Inadequate Column Equilibration: The column was not given enough time to stabilize with the mobile phase before injection. Solution: Increase the equilibration time between runs, especially for gradient methods.[23]
-
Mobile Phase Composition Change: The solvent ratio may be inconsistent, or one of the solvents could be evaporating. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[23]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Solution: Use a thermostatted column oven for precise temperature control.[23]
-
Q: I see extra "ghost" peaks in my chromatogram.
-
A: These are peaks that do not originate from the injected sample.
-
Late Elution: A compound from a previous injection is finally eluting from the column. Solution: Extend the run time or add a high-organic "flush" step at the end of your gradient to wash everything off the column.
-
Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column and elute during a gradient run. Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase.
-
Q: My system backpressure is abnormally high or low.
-
A: Pressure issues can indicate a blockage or a leak.
-
High Pressure: This usually signals a blockage. Solution: Systematically isolate the source. Start by disconnecting the column; if the pressure drops, the column is blocked. Try back-flushing the column (if the manufacturer allows). If the pressure is still high without the column, the blockage is in the tubing or injector. Check for clogged frits or filters.[22][24]
-
Low Pressure: This almost always indicates a leak or a pump issue. Solution: Visually inspect all fittings for signs of a leak. Check the pump's check valves and seals for wear. Ensure there is enough mobile phase in the reservoirs and that the lines are properly primed.[24]
-
General FAQs: TLC vs. HPLC for S-Isobutyl Chlorothioformate Reactions
Q: Which method is better for my needs, TLC or HPLC?
-
A: It depends on your goal.
-
For quick, qualitative checks: Use TLC . It's fast, cheap, and tells you if the reaction is progressing.[5][18] It's perfect for a rapid "yes/no" answer on whether your starting material is gone.
-
For precise, quantitative data: Use HPLC . It is essential when you need to calculate reaction rates, determine the exact ratio of products to reactants, or develop a robust process for manufacturing.[25][26]
-
Q: S-Isobutyl chlorothioformate is reactive. How do I properly sample it for analysis?
-
A: Due to its reactivity, especially with moisture, prompt and careful handling is key. For TLC, you can often spot the reaction mixture directly, as the small volume evaporates quickly. For HPLC, it is critical to quench the reaction aliquot immediately upon withdrawal. Diluting it into a vial already containing your mobile phase is an effective way to stop the reaction and prepare the sample in one step.
Q: My product is not UV-active. What are my options?
-
A:
-
TLC: Use a universal chemical stain like potassium permanganate, which reacts with a wide range of organic functional groups.[12]
-
HPLC: You will need a different detector. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal options. Alternatively, a Refractive Index (RI) detector can be used, but it is not compatible with gradient elution. Another advanced option is derivatization to attach a UV-active chromophore to your molecule.
-
Q: How can I be sure the new spot/peak is my desired product?
-
A: While TLC and HPLC can show the formation of a new compound, they don't confirm its identity. To confirm the structure, you must isolate the product (e.g., by flash chromatography after the reaction is complete) and characterize it using definitive techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[27][28]
References
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
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Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
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Wikipedia. Thin-layer chromatography. [Link]
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Infiniscene. (2024, June 9). Fundamentals and Applications of Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (n.d.). HPLC analysis of thioester formation. [Link]
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National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. [Link]
-
LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]
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Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. [Link]
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GeeksforGeeks. (2025, July 23). Thin Layer Chromatography. [Link]
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ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and...[Link]
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Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
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Wikipedia. High-performance liquid chromatography. [Link]
-
ResearchGate. (n.d.). HPLC traces of (a) purified peptide thioester...[Link]
-
PubMed Central. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
ResearchGate. (n.d.). A) RP-HPLC chromatogram and MS analysis of purified thioester 4...[Link]
-
ResearchGate. (2025, August 6). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. [Link]
-
Infiniscene. (2024, September 9). High-Performance Liquid Chromatography (HPLC): A Tool for Rapid and Accurate Analysis. [Link]
-
MDPI. (2021, November 30). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. [Link]
-
Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
EBSCO. High-performance liquid chromatography (HPLC) | Research Starters. [Link]
-
ACS Publications. (n.d.). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1)...[Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Washington State University. HPLC Troubleshooting Guide. [Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
MDPI. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
National Institutes of Health. (2011, April 29). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. [Link]
-
ResearchGate. (n.d.). Reaction of alkyl alkoxides and O-isobutyl chlorothioformates. [Link]
-
PubChem. S-isobutyl chlorothioformate (C5H9ClOS). [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. [Link]
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Impact of solvent choice on S-Isobutyl chlorothioformate reaction rate
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs on the critical impact of solvent choice on the reaction rate and mechanism of S-Isobutyl chlorothioformate. Authored from the perspective of a Senior Application Scientist, this document synthesizes field-proven insights with rigorous scientific principles to empower you in your experimental design and execution.
Core Principles: The Mechanistic Crossroads
At the heart of S-Isobutyl chlorothioformate chemistry lies a fundamental mechanistic choice dictated primarily by the solvent environment. The reaction can proceed via two competing pathways: a bimolecular Addition-Elimination (A-E or SN2-type) mechanism or a unimolecular Ionization (SN1-type) mechanism.[1][2] Understanding which path your reaction is taking is the first step to troubleshooting and optimization.
The Addition-Elimination pathway is favored in solvents of high nucleophilicity and lower ionizing power.[3] Here, the solvent or nucleophile directly attacks the carbonyl carbon in a concerted or stepwise fashion. Conversely, the Ionization pathway dominates in solvents with high ionizing power, which can stabilize the formation of a cationic intermediate.[3][4]
Caption: Competing reaction pathways for S-Isobutyl chlorothioformate.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly. How can I increase the rate?
A: The strategy for accelerating your reaction depends entirely on the intended mechanism.
-
For Addition-Elimination (SN2-type) Reactions: If your goal is a direct substitution by a nucleophile, the rate is often hindered by protic solvents (like alcohols or water) that can form hydrogen bonds with the nucleophile, effectively "caging" it and reducing its reactivity.[5][6]
-
For Ionization (SN1-type) Reactions: This pathway relies on the formation of a carbocation intermediate. The rate is therefore highly dependent on the solvent's ability to stabilize this charged species.
-
Solution: Increase the ionizing power of the solvent system. Polar protic solvents are excellent for this.[8][9] Adding water to an organic solvent (e.g., moving from 100% ethanol to 80% aqueous ethanol) will increase the solvent's ionizing power and accelerate the reaction.[10] Highly ionizing, non-nucleophilic solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), often in aqueous mixtures, are particularly effective at promoting this pathway.[11][12]
-
Q2: I'm observing unexpected byproducts. Could the solvent be the cause?
A: Absolutely. The solvent is not always an inert bystander; it can act as a competing nucleophile in a process called solvolysis.
-
Problem: If you are performing a reaction with a specific nucleophile (e.g., an amine) in a nucleophilic solvent (e.g., methanol or ethanol), you may get a mixture of your desired product and the product from the solvent reacting with the S-Isobutyl chlorothioformate.
-
Explanation: Kinetic studies show that in pure ethanol and methanol, S-Isobutyl chlorothioformate readily undergoes solvolysis via the addition-elimination pathway.[3][4]
-
Solution: Switch to a less nucleophilic solvent. If your nucleophile is soluble, using a polar aprotic solvent like THF, acetone, or dichloromethane (DCM) will minimize competition from the solvent. If an ionization mechanism is acceptable, highly ionizing but poorly nucleophilic solvents like aqueous TFE mixtures can also be effective.[10]
Q3: Which type of solvent should I choose to specifically favor the addition-elimination (SN2-type) pathway?
A: To favor the bimolecular addition-elimination mechanism, you need to maximize the nucleophilicity of the system while minimizing the solvent's ionizing power.
-
Primary Choice: Highly nucleophilic, low-ionizing power solvents are ideal. Studies indicate that the addition-elimination pathway is dominant for S-Isobutyl chlorothioformate in 100% ethanol and 100% methanol .[3][4]
-
Secondary Choice: Polar aprotic solvents (MeCN, DMF, DMSO) are excellent choices, particularly when using an external nucleophile. They enhance the reactivity of the added nucleophile without promoting ionization of the chlorothioformate.[5][7]
Q4: Conversely, which solvent should I choose to favor the ionization (SN1-type) pathway?
A: To favor the unimolecular ionization mechanism, you must select a solvent with high ionizing power that can stabilize the developing carbocation.
-
Primary Choice: Aqueous mixtures of fluoroalcohols , such as TFE-water or HFIP-water, are exceptionally effective. These solvents possess very high ionizing power (Y values) but are poor nucleophiles (low N values), strongly favoring the ionization pathway.[11][12]
-
Secondary Choice: Aqueous solutions of common organic solvents like ethanol-water and acetone-water are also effective. The rate of solvolysis for S-Isobutyl chlorothioformate demonstrably increases with higher water content in these mixtures, confirming the promotion of the ionization mechanism.[10] The majority of solvents studied, apart from pure alcohols, push the reaction through the ionization pathway.[3]
Q5: What is the general effect of adding water to my organic solvent?
A: Adding water to common organic solvents like ethanol, methanol, or acetone dramatically increases the polarity and ionizing power of the medium.[10] This has two major consequences:
-
Accelerates Ionization (SN1) Reactions: It stabilizes the transition state and intermediates of the ionization pathway, leading to a significant rate increase.[8]
-
Shifts Mechanism: It can shift the reaction mechanism from addition-elimination (favored in pure, highly nucleophilic alcohols) towards ionization.
Caption: Decision workflow for selecting a solvent system.
Data Summary: Solvent Impact on Reaction Mechanism
The choice between Addition-Elimination (A-E) and Ionization pathways is clearly demonstrated by kinetic studies across various solvents.[3][4]
| Solvent System | Dominant Mechanism | Key Solvent Property | Rationale |
| 100% Ethanol, 100% Methanol | Addition-Elimination | High Nucleophilicity, Moderate Ionizing Power | The solvent acts as a potent nucleophile, favoring the bimolecular pathway.[3] |
| 90% Ethanol, 90% Methanol | Addition-Elimination | High Nucleophilicity | Still sufficiently nucleophilic to favor the A-E pathway over ionization.[4] |
| Aqueous Acetone, Aqueous Ethanol | Ionization | Increasing Ionizing Power | The presence of water stabilizes the cationic intermediate, promoting the SN1 pathway.[10] |
| TFE-Water, HFIP-Water Mixtures | Ionization | Very High Ionizing Power, Low Nucleophilicity | These solvents are designed to maximize ionization while minimizing direct nucleophilic attack.[11] |
| Acetonitrile (MeCN), DMF, DMSO (Polar Aprotic) | Addition-Elimination | Non-protic, enhances external nucleophile's reactivity | Ideal for SN2 reactions with an added nucleophile, as they don't promote self-ionization.[5] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Rate by Titration
This protocol is a self-validating method for tracking the progress of solvolysis reactions that produce hydrochloric acid (HCl).
-
Preparation: Prepare a ~0.005 M solution of S-Isobutyl chlorothioformate in the chosen solvent system in a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C).
-
Sampling: At timed intervals (e.g., every 10 minutes for a fast reaction, every hour for a slow one), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a flask containing a solvent in which the substrate is stable but which will stop the reaction, such as acetone or ether.
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) to the quenched aliquot. Titrate the generated HCl with a standardized solution of sodium hydroxide (~0.01 M) until the endpoint is reached.
-
Calculation: The amount of HCl titrated is directly proportional to the amount of S-Isobutyl chlorothioformate that has reacted. Plot the concentration of reacted substrate versus time.
-
Validation: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln([A]₀/[A]t) versus time, where [A] is the concentration of the chlorothioformate. A linear plot confirms first-order kinetics.
Protocol 2: Sample Reaction with an Amine Nucleophile in an Aprotic Solvent
This protocol outlines a typical setup designed to minimize solvent interference.
-
Inert Atmosphere: Set up a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet. All glassware must be oven- or flame-dried.
-
Solvent & Reagents: Charge the flask with the chosen dry, polar aprotic solvent (e.g., Acetonitrile). Add the amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an HCl scavenger.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.
-
Substrate Addition: Add S-Isobutyl chlorothioformate dropwise to the stirred solution via a syringe over 15-20 minutes. Maintain the internal temperature below 5-10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the reaction progress by TLC or GC/LC-MS by observing the disappearance of the starting amine.
-
Workup: Once the reaction is complete, quench with water or a mild aqueous acid, and proceed with standard extraction and purification procedures.
-
Validation: The formation of the expected thiocarbamate product can be confirmed by spectroscopic methods (NMR, IR, MS). The absence of solvolysis byproducts validates the choice of an aprotic solvent.
Safety and Handling Precautions
S-Isobutyl chlorothioformate is a hazardous chemical that requires careful handling.
-
Corrosive and Toxic: It is corrosive to skin and eyes and is toxic if inhaled.[13][14] Always handle in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Flammable: It is a flammable liquid with a flash point of 36 °C.[16] Keep away from heat, sparks, and open flames.[17] Ensure all equipment is properly grounded to prevent static discharge.[14]
-
Reactivity: It reacts violently with water, alcohols, amines, bases, and strong oxidizing agents.[16][17] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[15]
-
Spills: In case of a spill, eliminate all ignition sources. Do not use water. Absorb with an inert material (e.g., dry sand or vermiculite) and place in a sealed container for disposal.[14]
References
-
Kevill, D. N., & D'Souza, M. J. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences, 22(14), 7354. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link]
-
Castro, E. A., Aliaga, M., Santos, J. G., & Leis, J. R. (2007). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry, 72(10), 3846–3852. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. Beilstein Journal of Organic Chemistry, 7, 543-552. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543-552. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2014). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. International Journal of Molecular Sciences, 15(7), 12518–12530. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Table 1: Specific rates of solvolysis (k) of isobutyl chloroformate... ResearchGate. [Link]
-
Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Kyong, J. B., Lee, Y., D'Souza, M. J., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267–272. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543-552. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Chemistry LibreTexts. [https://chem.libretexts.org/Courses/College_of_Saint_Benedict_Saint_Johns_University/CHM_250%3A_Organic_Chemistry_I/CHM_250_Text/NS_-Aliphatic_Nucleophilic_Substitution/NS7.Solvent_Effects]([Link] Benedict_Saint_Johns_University/CHM_250%3A_Organic_Chemistry_I/CHM_250_Text/NS-_Aliphatic_Nucleophilic_Substitution/NS7._Solvent_Effects)
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St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. St. Paul's Cathedral Mission College Website. [Link]
-
D'Souza, M. J., Givens, A. F., Lorchak, P. A., Greenwood, A. E., Gottschall, S. L., Carter, S. E., & Kevill, D. N. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7286–7301. [Link]
-
Loba Chemie. (2018). ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
-
Chem VOD. (2014, May 15). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
-
D'Souza, M. J., & Kevill, D. N. (2017). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences, 18(12), 2769. [Link]
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),... ResearchGate. [Link]
-
D'Souza, M. J., Ryu, Z. H., Lee, H., Kevill, D. N., & Kyong, J. B. (2010). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. International Journal of Molecular Sciences, 11(9), 3478–3488. [Link]
-
Kumar, S., & Van der Eycken, E. V. (2024). Solvent Dictated Organic Transformations. Chemistry, an Asian Journal, 19(24), e202400603. [Link]
-
Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]
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How to handle moisture sensitivity of S-Isobutyl chlorothioformate
Welcome to the technical support center for S-Isobutyl chlorothioformate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling the moisture sensitivity of this versatile reagent. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate questions regarding the handling and stability of S-Isobutyl chlorothioformate.
Q1: What is S-Isobutyl chlorothioformate, and why is it moisture-sensitive?
S-Isobutyl chlorothioformate (CAS No. 14100-99-3) is a chemical reagent used in organic synthesis.[1] Its structure, featuring a chlorothioformate functional group, makes it highly reactive. The central carbonyl carbon is electrophilic and highly susceptible to nucleophilic attack.
Mechanism of Moisture Sensitivity: Water acts as a nucleophile, attacking the carbonyl carbon. This initiates a hydrolysis reaction that breaks down the molecule, yielding isobutanethiol, hydrochloric acid (HCl), and carbon dioxide. This degradation is often rapid and exothermic.[2] The presence of sulfur, with its greater polarizability compared to oxygen, influences the reaction mechanism, often favoring an ionization pathway (Sɴ1-like) where a thiocarboxylium ion intermediate is formed, especially in polar solvents.[3][4]
Q2: How can I visually tell if my S-Isobutyl chlorothioformate has degraded due to moisture?
A pure, high-quality bottle of S-Isobutyl chlorothioformate should be a clear, colorless to light-colored liquid.[2] Signs of degradation include:
-
Color Change: A shift to a yellow or brownish hue.
-
Fuming: The bottle may fume upon opening due to the release of HCl gas produced during hydrolysis.[2]
-
Pressure Buildup: The formation of gaseous byproducts (HCl and CO2) can cause pressure to build inside the container. It is crucial to vent the container periodically and handle it with caution.[5]
-
Precipitate Formation: The appearance of solid material or cloudiness.
Q3: What are the immediate consequences of using moisture-contaminated reagent in my reaction?
Using degraded S-Isobutyl chlorothioformate will lead to several experimental problems:
-
Reduced Yield: The active reagent concentration is lower than expected, leading to incomplete reactions and lower yields of your desired product.
-
Side Product Formation: The degradation products, particularly isobutanethiol, can participate in unintended side reactions, complicating your reaction mixture and purification process.
-
Inconsistent Results: The variable purity of the reagent will lead to poor reproducibility between experiments.
Q4: What are the ideal storage conditions for S-Isobutyl chlorothioformate?
To maintain its integrity, S-Isobutyl chlorothioformate must be stored under stringent conditions:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to displace moisture-laden air.[5][6]
-
Tight Sealing: The container must be tightly sealed. Use high-quality septa and seal threads with Parafilm® or Teflon™ tape for added protection.[5]
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][7][8] Refrigeration is often recommended.[9]
-
Material Compatibility: Ensure storage containers are made of compatible materials (e.g., glass) and are completely dry before use.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents exposure to atmospheric moisture and oxygen.[5] |
| Temperature | Refrigerated (e.g., 2-8 °C) | Slows down potential decomposition pathways.[9] |
| Container | Tightly sealed glass bottle with a secure cap | Prevents moisture ingress and is chemically resistant.[5] |
| Location | Well-ventilated, away from heat and sunlight | Ensures safety and stability.[7][8] |
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving problems related to the moisture sensitivity of S-Isobutyl chlorothioformate.
Problem 1: Reaction yields are consistently low or zero.
Possible Cause: The reagent has likely degraded due to moisture exposure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: The reaction mixture turns cloudy or forms a precipitate unexpectedly.
Possible Cause: This could be due to the formation of insoluble byproducts from the reaction of degraded S-Isobutyl chlorothioformate with your substrate or solvent. The HCl generated from hydrolysis can also react with basic components in your mixture.
Troubleshooting Steps:
-
Analyze the Precipitate: If possible and safe, isolate and analyze the precipitate to identify its nature.
-
Solvent Compatibility Check: Ensure your solvent is anhydrous. Some solvents, like THF, can absorb atmospheric moisture if not stored properly.
-
Use a Scavenger: In some cases, adding a non-nucleophilic base (e.g., proton sponge) can scavenge the HCl produced by minor hydrolysis without interfering with your primary reaction.
Problem 3: Difficulty in purifying the final product due to persistent impurities.
Possible Cause: Impurities are likely arising from side reactions with the degradation products of S-Isobutyl chlorothioformate.
Mitigation Strategies:
-
Reagent Purity: The most effective solution is to use high-purity, fresh reagent.
-
Quenching: Ensure the reaction is properly quenched to neutralize any unreacted S-Isobutyl chlorothioformate before workup.
-
Purification Method: You may need to adapt your purification strategy. For example, an acidic or basic wash during the workup could help remove certain impurities.
Section 3: Experimental Protocols
Adherence to rigorous experimental technique is paramount when working with moisture-sensitive reagents.
Protocol 1: Proper Handling and Dispensing of S-Isobutyl Chlorothioformate
This protocol ensures the transfer of the reagent from its storage bottle to the reaction vessel with minimal exposure to atmospheric moisture.
Materials:
-
S-Isobutyl chlorothioformate in its original sealed bottle.
-
Dry, oven-baked glassware (reaction flask, etc.).
-
Dry, gas-tight syringe.
-
Source of dry inert gas (Nitrogen or Argon) with a manifold.
-
Rubber septa.
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of dry inert gas.
-
Inert Gas Purge: Assemble the reaction apparatus and purge with dry nitrogen or argon for several minutes.
-
Equilibrate Reagent: Allow the bottle of S-Isobutyl chlorothioformate to warm to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Create an Inert Atmosphere: Puncture the septum on the reagent bottle with a needle connected to the inert gas line to create a positive pressure. Puncture with a second "vent" needle to allow gas to flow. Remove the vent needle after a minute.
-
Withdraw Reagent: Use a dry, gas-tight syringe that has been purged with inert gas to withdraw the required volume of the reagent.
-
Dispense Reagent: Immediately and carefully dispense the reagent into the reaction flask through its septum, against the flow of inert gas.
-
Reseal and Store: Immediately withdraw the syringe, reseal the reagent bottle's septum puncture with a small amount of grease or wrap with Parafilm®, and return the bottle to its proper storage location.
Protocol 2: Reaction Quenching and Waste Neutralization
Unreacted S-Isobutyl chlorothioformate must be safely neutralized before disposal.[10]
Materials:
-
Stirred reaction vessel containing the substance to be quenched.
-
Dropping funnel.
-
Quenching agent (e.g., isopropanol, methanol, or a dilute solution of sodium bicarbonate).[10][11]
-
Ice bath.
Procedure:
-
Cool the Reaction: Place the reaction flask in an ice bath to manage the exothermic nature of the quench.
-
Slow Addition of Quenching Agent: Slowly add a suitable quenching agent like isopropanol or methanol via a dropping funnel with vigorous stirring.[10][11] This will convert the reactive chlorothioformate into a more stable ester or thiocarbonate.
-
Monitor the Reaction: Control the addition rate to keep the temperature from rising excessively.
-
Final Neutralization: After the initial quench, a dilute aqueous base (e.g., sodium bicarbonate solution) can be cautiously added to neutralize the acidic byproducts.[10][12]
-
Waste Disposal: Ensure the final mixture is neutral and no longer reactive before transferring it to an appropriate hazardous waste container.[10][11]
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Validation & Comparative
A Comparative Analysis for the Synthetic Chemist: S-Isobutyl Chlorothioformate vs. Isobutyl Chloroformate
In the realm of organic synthesis, the choice of acylating agent is pivotal to the success of a reaction. Among the diverse array of available reagents, chloroformates and their thio-analogues serve as versatile intermediates for the introduction of protecting groups and the formation of carbamates, carbonates, and their sulfur-containing counterparts. This guide provides a detailed comparative study of S-Isobutyl chlorothioformate and isobutyl chloroformate, offering insights into their distinct reactivity, applications, and handling requirements to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Physicochemical and Safety Data
A foundational understanding of the physical properties and safety profiles of these reagents is crucial before their application in any experimental setting.
| Property | S-Isobutyl Chlorothioformate | Isobutyl Chloroformate |
| Molecular Formula | C5H9ClOS[1] | C5H9ClO2 |
| Molecular Weight | 152.64 g/mol [1] | 136.58 g/mol [2] |
| Appearance | - | Colorless liquid with a pungent odor[3][4][5] |
| Boiling Point | - | 128.8 °C[2] |
| Density | - | 1.053 g/mL at 25 °C[2] |
| Key Hazards | Flammable, Toxic if inhaled, Causes severe skin burns and eye damage[6] | Flammable liquid and vapor, Harmful if swallowed, Toxic if inhaled, Causes severe skin burns and eye damage[5][7] |
Delving into Reactivity: A Tale of Two Mechanisms
The primary distinction between S-Isobutyl chlorothioformate and isobutyl chloroformate lies in their reactivity, which is a direct consequence of the heteroatom—sulfur versus oxygen—bonded to the carbonyl group. This structural difference dictates the preferred mechanistic pathway for nucleophilic substitution.
S-Isobutyl chlorothioformate predominantly undergoes solvolysis through an ionization mechanism (SN1-like) .[1] The greater polarizability and lower electronegativity of the sulfur atom stabilize the resulting thiocarboxylium ion, favoring the dissociation of the chloride ion as the rate-determining step, especially in solvents with high ionizing power.[1]
Isobutyl chloroformate , on the other hand, is more prone to a bimolecular addition-elimination mechanism (SN2-like) . The higher electronegativity of the oxygen atom in isobutyl chloroformate makes the carbonyl carbon more electrophilic and susceptible to direct nucleophilic attack. This pathway is more common, particularly in the presence of strong nucleophiles.
A kinetic evaluation of the solvolysis of both compounds has provided strong evidence for these differing mechanistic pathways.[8] The study highlights that the reaction mechanism is also dependent on the solvent system, with more nucleophilic solvents potentially favoring an addition-elimination pathway for S-Isobutyl chlorothioformate as well.[1]
Diagram of the predominant reaction mechanisms.
Applications in Synthetic Chemistry
The distinct reactivity profiles of these two reagents translate into their preferred applications in organic synthesis.
S-Isobutyl chlorothioformate is the reagent of choice for:
-
Introduction of thiol groups : It serves as a valuable tool for incorporating sulfur-containing moieties into molecules.[1]
-
Synthesis of thiocarbamates and other sulfur-containing compounds : Its unique reactivity allows for the controlled formation of various organosulfur compounds.[1]
Isobutyl chloroformate is widely used for:
-
Peptide synthesis : It is a classic reagent for the formation of mixed anhydrides of N-protected amino acids, which then readily couple with another amino acid ester to form a peptide bond.[9]
-
As a condensing agent : Beyond peptide synthesis, it is a general-purpose condensing agent in various organic transformations.[3]
-
Pharmaceutical and agrochemical synthesis : It is a key intermediate in the production of a range of pharmaceuticals, such as Nelfinavir mesylate, and agrochemicals.[10]
Experimental Protocols
Synthesis of Isobutyl Chloroformate
A common laboratory-scale synthesis of isobutyl chloroformate involves the reaction of isobutyl alcohol with phosgene.[11]
Protocol:
-
Under cooling at -40 °C, slowly add 74.1 g (0.1 mole) of anhydrous isobutyl alcohol to 148.4 g (0.15 mole) of liquid phosgene with stirring.
-
After the addition is complete, gradually raise the reaction temperature to 0 °C and continue stirring for an additional 20 minutes.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Purge the reaction mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride.
-
Distill the crude product to obtain pure isobutyl chloroformate (boiling point 123-126 °C).
Workflow for the synthesis of isobutyl chloroformate.
Safety and Handling: A Critical Consideration
Both S-Isobutyl chlorothioformate and isobutyl chloroformate are hazardous chemicals that require careful handling in a well-ventilated fume hood.[12]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid inhalation of vapors and contact with skin and eyes.[7][12]
-
Keep away from heat, sparks, and open flames as they are flammable.[7][12]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[7][13]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[12][14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[12][14]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]
Conclusion
References
- S-Isobutyl chlorothioformate - 14100-99-3 - Vulcanchem. (n.d.).
- Isobutyl Chloroformate: A Key Reagent in Organic Synthesis and Peptide Chemistry. (n.d.).
- Isobutyl chloroformate - Synquest Labs. (n.d.).
- Standard Operating Procedure: Isobutyl chloroformate. (n.d.).
- Material Safety Data Sheet ISOBUTYL CHLOROFORMATE. (2025-05-23).
- ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. (2018-12-26).
- ISOBUTYL CHLOROFORMATE - CAMEO Chemicals. (n.d.).
- ISOBUTYL CHLOROFORMATE - FramoChem. (2018-08).
- Isobutyl Chloroformate - Common Organic Chemistry. (n.d.).
- Isobutyl Chloroformate: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025-12-31).
- SAFETY DATA SHEET - Fisher Scientific. (2010-04-29).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07).
- Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem. (n.d.).
- Isobutyl Chloroformate - ResearchGate. (2001-04).
- Preparation of isobutyl chloroformate - PrepChem.com. (n.d.).
- Kinetic Evaluation of the Solvolysis of Isobutyl Chloro- And Chlorothioformate Esters. (2011-04-29).
- S-Isobutyl chlorothioformate. (n.d.).
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- 4. framochem.com [framochem.com]
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- 7. synquestlabs.com [synquestlabs.com]
- 8. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Thiocarbonyl Advantage: A Comparative Guide to S-Isobutyl Chlorothioformate in Acylation Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process robustness. While traditional acylating agents like isobutyl chloroformate and acid anhydrides are widely used, S-Isobutyl chlorothioformate has emerged as a superior alternative in many applications, offering distinct advantages in reactivity, selectivity, and handling. This guide provides an in-depth comparison of S-Isobutyl chlorothioformate with other common acylating agents, supported by mechanistic insights and practical considerations for the research scientist.
At a Glance: S-Isobutyl Chlorothioformate vs. Conventional Acylating Agents
| Feature | S-Isobutyl Chlorothioformate | Isobutyl Chloroformate | Acid Anhydrides |
| Primary Use | Synthesis of thiocarbamates, peptidyl thiocarbamates, and other sulfur-containing compounds.[1] | Peptide synthesis, formation of carbamates and carbonates.[2] | General acylation of alcohols, amines, and phenols. |
| Reactivity | High | High | Moderate to High |
| Predominant Mechanism | Ionization (SN1-like)[3] | Dual Pathway: Addition-Elimination and Ionization[3] | Nucleophilic Acyl Substitution |
| Moisture Sensitivity | Generally lower than chloroformates | High, hydrolyzes to HCl, CO2, and isobutanol.[2][4] | Moderate, hydrolyzes to carboxylic acids. |
| Key Advantages | Enhanced stability, unique reactivity for sulfur chemistry, potentially lower toxicity. | Well-established in peptide synthesis. | Generally less hazardous than acyl chlorides. |
| Toxicity Profile | Data not widely available, but thiocarbonyl compounds are often less acutely toxic than their carbonyl analogs. | Toxic by inhalation, corrosive, causes severe burns. | Varies with the specific anhydride, but generally less corrosive than acyl chlorides. |
The Mechanistic Distinction: Ionization vs. Addition-Elimination
A key differentiator between S-Isobutyl chlorothioformate and its oxygen-containing counterpart, isobutyl chloroformate, lies in their preferred reaction mechanisms. S-Isobutyl chlorothioformate predominantly undergoes solvolysis through an ionization (SN1-like) mechanism.[3] This is attributed to the greater polarizability and lower electronegativity of the sulfur atom, which better stabilizes the resulting thiocarboxylium ion intermediate.[3]
In contrast, isobutyl chloroformate can react via a dual pathway, involving both ionization and a bimolecular addition-elimination mechanism, depending on the solvent's nucleophilicity and ionizing power.[3][5] This mechanistic divergence has significant implications for reactivity and selectivity in competitive reaction environments.
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A Senior Application Scientist's Guide to LC-MS Analysis for the Confirmation of S-Isobutyl Chlorothioformate Reaction Products
For researchers, medicinal chemists, and process development scientists, the confirmation of reaction products is a critical step in ensuring the integrity and success of a synthetic route. S-Isobutyl chlorothioformate is a versatile reagent, frequently employed in the synthesis of thiocarbamates and other sulfur-containing molecules that are pivotal in the development of novel therapeutics and agrochemicals.[1][2] The reaction of S-Isobutyl chlorothioformate with nucleophiles, such as primary amines, proceeds to form the corresponding S-isobutyl thiocarbamates. While seemingly straightforward, the confirmation of these products and the monitoring of reaction completion require robust analytical techniques that can provide unequivocal structural information and quantitative data.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the confirmation of the reaction product of S-Isobutyl chlorothioformate with a model primary amine, n-butylamine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the optimal analytical strategy for your research.
The Synthetic Challenge: Formation of S-Isobutyl N-butylthiocarbamate
The primary reaction we will consider is the nucleophilic acyl substitution of S-Isobutyl chlorothioformate with n-butylamine to yield S-Isobutyl N-butylthiocarbamate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Sources
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyl Chlorothioformates
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Alkyl chlorothioformates are versatile intermediates, notably employed in the formation of thiocarbonyl derivatives for applications such as the Barton-McCombie deoxygenation.[1][2][3] However, the reactivity of these compounds is critically dependent on the substitution of the alkyl group. This guide provides an in-depth comparison of the reactivity of primary, secondary, and tertiary alkyl chlorothioformates, supported by experimental evidence and mechanistic principles, to empower informed decisions in your research.
The Decisive Role of Structure: Unpacking Steric and Electronic Effects
The reactivity of alkyl chlorothioformates in nucleophilic acyl substitution reactions is governed by a delicate interplay of steric and electronic factors.[4][5] These factors dictate the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles and the stability of any charged intermediates that may form during the reaction.
Steric Hindrance: This refers to the spatial obstruction around the reactive center. As the number of alkyl substituents on the carbon adjacent to the oxygen atom increases from primary to secondary to tertiary, the steric bulk around the carbonyl group grows. This increased congestion can significantly impede the approach of a nucleophile, thereby slowing down the reaction rate.[6][7]
Electronic Effects: The alkyl groups attached to the oxygen atom influence the electron density at the carbonyl carbon. Alkyl groups are electron-donating through an inductive effect.[8] An increase in the number of alkyl groups from primary to tertiary leads to a greater electron-donating effect, which slightly reduces the partial positive charge on the carbonyl carbon, making it inherently less electrophilic.
These two fundamental principles are key to understanding the divergent reactivity profiles of primary, secondary, and tertiary alkyl chlorothioformates.
A Tale of Two Mechanisms: SN1 vs. SN2 Pathways
The substitution pattern of the alkyl group not only influences the rate of reaction but can also dictate the operative reaction mechanism. The principles governing nucleophilic substitution at a saturated carbon, namely SN1 and SN2 reactions, provide a strong framework for understanding the behavior of alkyl chlorothioformates.[9][10]
-
SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. SN2 reactions are highly sensitive to steric hindrance, as the nucleophile requires unhindered access to the backside of the electrophilic carbon.
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through the formation of a carbocation intermediate.[10] The first and rate-determining step is the departure of the leaving group to form the carbocation. The second, faster step is the attack of the nucleophile on the carbocation. The stability of the carbocation is the most critical factor for an SN1 reaction, with the order of stability being tertiary > secondary > primary.[11]
The interplay between these mechanisms is crucial for explaining the observed reactivity trends.
Reactivity Profiles: A Class-by-Class Analysis
Primary Alkyl Chlorothioformates: The Nimble Reagents
Primary alkyl chlorothioformates are generally the most reactive towards nucleophiles in reactions that favor a direct substitution pathway.
-
Mechanism: Due to the low steric hindrance and the instability of a primary carbocation, these compounds predominantly react via an SN2-like mechanism at the carbonyl carbon.[2][12] The nucleophile can readily access the electrophilic center, leading to a concerted displacement of the chloride ion.
-
Experimental Evidence: In studies on the aminolysis of S-alkyl chlorothioformates, primary analogues like S-methyl chlorothioformate exhibit reaction kinetics consistent with a bimolecular mechanism.[13] Their synthesis from primary alkyl xanthates also tends to proceed in higher yields compared to their secondary counterparts, suggesting greater stability and more straightforward reactivity.
Secondary Alkyl Chlorothioformates: A Balancing Act
Secondary alkyl chlorothioformates occupy an intermediate position in terms of reactivity, and their behavior can be more nuanced.
-
Mechanism: These substrates are at a mechanistic crossroads. They experience more steric hindrance than primary systems, which slows down SN2 reactions. However, the secondary carbocation that would be formed in an SN1 reaction is more stable than a primary one, but still significantly less stable than a tertiary carbocation. Consequently, they can react through a continuum of SN2 and SN1 pathways , or a borderline mechanism, depending on the reaction conditions (solvent polarity, nucleophile strength).[14]
-
Experimental Evidence: Studies on the solvolysis of secondary alkyl chloroformates, which serve as a good model, show evidence for both bimolecular and unimolecular pathways.[15] In the Barton-McCombie reaction, thiocarbonates derived from secondary alcohols are often preferred substrates, reacting efficiently to form the corresponding deoxygenated products.[1][16] This suggests that while they may be less reactive than primary analogues in purely SN2 processes, they are sufficiently reactive under radical conditions.
Tertiary Alkyl Chlorothioformates: The Cautious Participants
Tertiary alkyl chlorothioformates are the least reactive in bimolecular nucleophilic substitution reactions due to profound steric hindrance. However, under conditions that favor ionization, their reactivity can be significant.
-
Mechanism: The substantial steric bulk of the tertiary alkyl group effectively shuts down the SN2 pathway. Instead, these compounds are more inclined to react via an SN1 mechanism .[17] The reaction is initiated by the departure of the chloride ion to form a relatively stable tertiary carbocation, which is then trapped by the nucleophile. The stability of this intermediate is the primary driver of the reaction.
-
Experimental Evidence: A kinetic study on the solvolysis of tert-butyl chlorothioformate demonstrated that the reaction rate is largely dependent on the ionizing power of the solvent, a hallmark of the SN1 mechanism.[17] The synthesis of tertiary alkyl amines, while challenging, has been achieved through various methods, highlighting the unique reactivity of tertiary systems.[18][19][20][21]
Comparative Reactivity Summary
| Alkyl Chlorothioformate Class | Predominant Mechanism | Key Influencing Factor | Relative Reactivity (SN2 conditions) | Relative Reactivity (SN1 conditions) |
| Primary | SN2-like | Low Steric Hindrance | High | Low |
| Secondary | Borderline SN1/SN2 | Steric Hindrance & Carbocation Stability | Moderate | Moderate |
| Tertiary | SN1 | Carbocation Stability | Very Low | High |
Experimental Protocols: A Practical Approach
The following protocols provide a general framework for utilizing alkyl chlorothioformates in a common application: the formation of a thiocarbonate for subsequent deoxygenation.
Protocol 1: Synthesis of a Secondary Alkyl Phenyl Thiocarbonate
This protocol is adapted from procedures used in the Barton-McCombie deoxygenation.[22]
Objective: To convert a secondary alcohol into its corresponding O-alkyl S-phenyl thiocarbonate.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Phenyl chlorothioformate
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the secondary alcohol (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add phenyl chlorothioformate (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of a non-polar solvent like DCM is typical for this type of reaction.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the reactivity of alkyl chlorothioformates.
Caption: Dominant reaction mechanisms for primary and tertiary alkyl chlorothioformates.
Conclusion: A Strategic Choice for Synthesis
The reactivity of primary, secondary, and tertiary alkyl chlorothioformates is a clear demonstration of structure-activity relationships in organic chemistry.
-
Primary alkyl chlorothioformates are ideal for rapid, direct nucleophilic substitutions where steric hindrance is a concern.
-
Secondary alkyl chlorothioformates offer a balance of reactivity and are workhorses in applications like the Barton-McCombie deoxygenation.
-
Tertiary alkyl chlorothioformates are the substrates of choice when a reaction is designed to proceed through a carbocation intermediate, leveraging their inherent stability.
By understanding the principles of steric hindrance, electronic effects, and the dichotomy of SN1 and SN2 reaction pathways, researchers can strategically select the optimal alkyl chlorothioformate to achieve their desired synthetic outcomes with greater efficiency and control.
References
-
Liu, Z.-Y., & Cook, S. P. (2021). Interrupting the Barton–McCombie Reaction: Aqueous Deoxygenative Trifluoromethylation of O-Alkyl Thiocarbonates. Organic Letters, 23(3), 739–744. [Link]
-
Castro, E. A., Aliaga, M., Santos, J. G., & Leis, J. R. (2007). Kinetics and mechanisms of the reactions of S-methyl chlorothioformate with pyridines and secondary alicyclic amines. Tetrahedron, 63(43), 10756-10761. [Link]
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University of Colorado Boulder. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Crabtree, R. H. (2014). The Barton-McCombie Reaction. In Comprehensive Organic Synthesis II (Second Edition), 1, 888-914. [Link]
-
Wikipedia. (2023). Nucleophilic substitution. [Link]
-
Robins, M. J. (2013). The Barton-McCombie Reaction. Organic Reactions, 82, 1-636. [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
-
D'Souza, M. J., et al. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. International Journal of Molecular Sciences, 12(5), 2844-2857. [Link]
-
D'Souza, M. J., et al. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. International Journal of Molecular Sciences, 13(10), 12566-12575. [Link]
-
YouTube. (2022). Radical: Barton-McCombie Deoxygenation via Thioxoester. [Link]
-
Queen, A. (1967). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
Reddit. (2020). If tertiary haloalkanes are the most stable, then why do they undergo hydrolysis faster than primary and secondary haloalkanes?[Link]
-
Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
Network Graphics Inc. (n.d.). Comparative Models of Methyl, Primary, Secondary, and Tertiary Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Gronert, S. (2002). Steric effects and solvent effects in ionic reactions. Science, 295(5563), 2245-2247. [Link]
-
Master Organic Chemistry. (2023). Primary, Secondary, Tertiary, Quaternary In Organic Chemistry. [Link]
-
Le, C., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12(12), 1147-1154. [Link]
-
Ryu, I., et al. (1996). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications, (16), 1953-1954. [Link]
-
Wang, D., et al. (2018). Synthesis of tertiary alkyl amines via photoinduced copper-catalysed nucleophilic substitution. Nature, 559(7714), 379-383. [Link]
-
Wang, T., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(12), 2296-2306. [Link]
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Le, C., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Chemistry, 12(12), 1147-1154. [Link]
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Wang, T., et al. (2021). Reactivity of Various Halogenating Agents Toward Different Substrates in Electrophilic Substitution Reactions: A Computational Study. Environmental Science: Water Research & Technology, 7(12), 2296-2306. [Link]
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Whitesides Research Group. (n.d.). The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]
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ResearchGate. (n.d.). Alkene Thiol Reactivity Screening Automated Computational Screening of the Thiol Reactivity of Substituted Alkenes. Retrieved from [Link]
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University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]
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Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399-412. [Link]
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Buck, K. W., & Foster, A. B. (1963). 414. Reactions of some alkyl chloroformates. Journal of the Chemical Society (Resumed), 2217. [Link]
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Morressier. (n.d.). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Retrieved from [Link]
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Anderson, J. S., et al. (2021). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions, 50(31), 10798-10807. [Link]
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Sun, X.-L., et al. (2024). Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Dalton Transactions, 53(2), 526-534. [Link]
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A Comparative Guide to the Kinetic Analysis of S-Isobutyl Chlorothioformate Solvolysis using the Grunwald-Winstein Equation
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization and mechanistic elucidation. This guide provides an in-depth kinetic analysis of the solvolysis of S-Isobutyl chlorothioformate, leveraging the powerful diagnostic capabilities of the Grunwald-Winstein equation. We will explore the underlying principles, present comparative experimental data, and detail the methodologies required to perform such an analysis, offering a comprehensive resource for your laboratory.
Introduction: The Mechanistic Dichotomy of Chlorothioformate Solvolysis
S-Isobutyl chlorothioformate is a member of the chlorothioformate ester family, which serves as crucial intermediates in organic synthesis. The solvolysis of these compounds—their reaction with a solvent—can proceed through competing pathways, primarily the addition-elimination and ionization (SN1-like) mechanisms.[1][2] The prevalence of each pathway is highly dependent on the substrate's structure and the nature of the solvent.[1] Understanding this mechanistic interplay is critical for controlling reaction outcomes.
The replacement of the alkoxy oxygen in a chloroformate with sulfur to form a chlorothioformate has been shown to shift the reaction mechanism towards ionization.[3] This guide will focus on how the Grunwald-Winstein equation can be applied to quantify the solvent's role in the solvolysis of S-Isobutyl chlorothioformate and to dissect the contributions of these competing mechanisms.
The Grunwald-Winstein Equation: A Tool for Mechanistic Diagnosis
The Grunwald-Winstein equation is a linear free-energy relationship that correlates the rate of solvolysis of a substrate with the ionizing power and nucleophilicity of the solvent.[4][5] The extended, two-term Grunwald-Winstein equation is expressed as:
log(k/k₀) = lNT + mYCl + c
where:
-
k is the specific rate of solvolysis in a given solvent.
-
k₀ is the specific rate of solvolysis in the reference solvent (80% aqueous ethanol).
-
l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity (NT).
-
m indicates the sensitivity of the solvolysis rate to changes in solvent ionizing power (YCl).
-
NT is a quantitative scale of solvent nucleophilicity.[1]
-
YCl is a quantitative scale of solvent ionizing power, based on the solvolysis of 1-adamantyl chloride.[2]
-
c is a constant (residual) term.
High l values are indicative of a bimolecular mechanism (addition-elimination), where the solvent acts as a nucleophile in the rate-determining step. Conversely, high m values suggest a unimolecular mechanism (ionization), where the solvent stabilizes the developing carbocation.[6]
Experimental Data: Solvolysis of S-Isobutyl Chlorothioformate
The specific rates of solvolysis (k) for S-Isobutyl chlorothioformate were determined at 25.0 °C across a variety of pure and binary aqueous organic solvents with a wide range of nucleophilicities and ionizing powers.[1] The data presented below is sourced from the comprehensive study by D'Souza et al. (2011).[1]
| Solvent (v/v unless stated) | k (s⁻¹) at 25.0 °C | NT | YCl |
| 100% EtOH | 1.16 x 10⁻⁵ | 0.37 | -2.52 |
| 90% EtOH | 5.51 x 10⁻⁵ | 0.16 | -0.83 |
| 80% EtOH | 1.34 x 10⁻⁴ | 0.00 | 0.00 |
| 70% EtOH | 2.76 x 10⁻⁴ | -0.11 | 0.61 |
| 100% MeOH | 6.78 x 10⁻⁵ | 0.17 | -1.12 |
| 90% MeOH | 2.12 x 10⁻⁴ | 0.01 | -0.12 |
| 80% MeOH | 4.31 x 10⁻⁴ | -0.06 | 0.67 |
| 90% Acetone | 1.13 x 10⁻⁴ | -0.35 | -0.73 |
| 80% Acetone | 3.55 x 10⁻⁴ | -0.37 | 0.39 |
| 97% TFE (w/w) | 2.13 x 10⁻³ | -3.30 | 2.83 |
| 90% TFE (w/w) | 1.95 x 10⁻³ | -2.55 | 2.87 |
| 70% TFE (w/w) | 2.01 x 10⁻³ | -1.98 | 3.05 |
| 50% TFE (w/w) | 2.72 x 10⁻³ | -1.73 | 3.16 |
| 80% TFE-20% EtOH (T-E) | 1.05 x 10⁻³ | -1.76 | 1.84 |
| 60% TFE-40% EtOH (T-E) | 4.69 x 10⁻⁴ | -1.13 | 1.11 |
| 40% TFE-60% EtOH (T-E) | 2.02 x 10⁻⁴ | -0.68 | 0.52 |
| 20% TFE-80% EtOH (T-E) | 6.89 x 10⁻⁵ | -0.30 | -0.23 |
Data sourced from D'Souza, M. J. et al. Beilstein J. Org. Chem. 2011, 7, 543-552.[1]
Mechanistic Interpretation from Grunwald-Winstein Analysis
A correlation analysis of the solvolysis rates of S-Isobutyl chlorothioformate using the extended Grunwald-Winstein equation reveals the dualistic nature of its reaction mechanism.[1] For the full range of 20 solvents studied, the correlation yields l = 0.34 ± 0.18 and m = 0.57 ± 0.13.[7]
These values suggest a mechanism that is sensitive to both solvent nucleophilicity and ionizing power, indicative of competing addition-elimination and ionization pathways. The primary isobutyl chlorothioformate primarily reacts through the ionization pathway.[7] However, there is evidence for a dominant addition-elimination pathway in highly nucleophilic solvents like 100% and 90% ethanol and methanol, as well as in 20% TFE-80% ethanol mixtures.[7]
This is a notable comparison to its oxygen analog, isobutyl chloroformate, which shows a greater tendency towards the addition-elimination pathway under similar conditions.[1] The presence of the sulfur atom in S-Isobutyl chlorothioformate appears to stabilize the developing positive charge in the ionization transition state more effectively, thus favoring this pathway.
Visualizing the Competing Reaction Mechanisms
The two proposed mechanisms for the solvolysis of S-Isobutyl chlorothioformate are depicted below.
Caption: Competing solvolysis mechanisms for S-Isobutyl chlorothioformate.
Experimental Protocol for Kinetic Analysis
The following is a generalized, step-by-step methodology for determining the solvolysis rates of S-Isobutyl chlorothioformate.
Materials and Reagents
-
S-Isobutyl chlorothioformate
-
Anhydrous solvents (e.g., ethanol, methanol, acetone, 2,2,2-trifluoroethanol)
-
Deionized water
-
Titrimetric equipment (buret, pipettes) or a conductometer
-
Constant temperature bath
-
Volumetric flasks and other standard laboratory glassware
Procedure
-
Solvent Preparation : Prepare the required pure and binary aqueous solvents. For binary mixtures, volumes are typically measured at 25.0 °C.
-
Reaction Setup : Place a known volume of the chosen solvent in a reaction vessel equipped with a magnetic stirrer. Submerge the vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C). Allow the solvent to thermally equilibrate.
-
Initiation of Reaction : Inject a small, precise amount of S-Isobutyl chlorothioformate into the solvent with vigorous stirring to achieve a final concentration of approximately 0.005 M.[7] Start a timer immediately upon addition.
-
Monitoring the Reaction : The progress of the solvolysis reaction can be monitored by tracking the production of hydrochloric acid.
-
Titrimetric Method : At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding to a cold, immiscible solvent). Titrate the extracted HCl with a standardized solution of sodium hydroxide using a suitable indicator.[8]
-
Conductometric Method : The increase in conductivity of the solution due to the formation of ionic products (H⁺ and Cl⁻) can be continuously monitored using a conductometer. This method is often preferred for its precision and real-time data acquisition.
-
-
Data Analysis : The specific rate of solvolysis (k) is determined from the slope of a plot of ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the substrate and Cₜ is the concentration at time t. For conductometric measurements, the rate constant can be derived from the change in conductivity over time.
-
Replication : Repeat the experiment for each solvent to ensure the reproducibility of the results. The reported rate constants should be the average of multiple runs.[7]
Workflow for Kinetic Analysis
The logical flow of a kinetic study using the Grunwald-Winstein equation is outlined below.
Caption: Workflow for mechanistic analysis using the Grunwald-Winstein equation.
Conclusion
The kinetic analysis of S-Isobutyl chlorothioformate solvolysis using the extended Grunwald-Winstein equation provides compelling evidence for a dual-mechanism pathway. The sensitivities to solvent nucleophilicity (l) and ionizing power (m) quantify the delicate balance between the addition-elimination and ionization routes. Compared to its oxygen analog, S-Isobutyl chlorothioformate shows a greater propensity for the ionization mechanism, a crucial insight for synthetic chemists aiming to control reaction outcomes. The methodologies and data presented in this guide offer a robust framework for conducting similar mechanistic studies, empowering researchers to make informed decisions in process development and optimization.
References
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein Journal of Organic Chemistry, 7, 543–552. [Link]
- Bentley, T. W., & Llewellyn, G. (1990). Yx scales of solvent ionizing power. Progress in Physical Organic Chemistry, 17, 121-158.
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Kevill, D. N., & D'Souza, M. J. (2013). Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters. Recent research developments in organic chemistry, 13, 1–38. [Link]
- Koo, I. S., Yang, K., Kang, K., & Lee, I. (1999). Transition-State Variation in the Solvolyses of Phenyl Chlorothionoformate in Alcohol-Water Mixtures. Bulletin of the Korean Chemical Society, 20(5), 577-580.
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Kyong, J. B., Lee, Y., D'Souza, M. J., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European journal of chemistry, 3(3), 267–272. [Link]
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ResearchGate. (n.d.). Table 1: Specific rates of solvolysis (k) of isobutyl chloroformate...[Link]
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Lee, Y., Park, K.-H., Lee, Y.-W., Kyong, J. B., & Kevill, D. N. (2021). Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. Molecules, 26(14), 4208. [Link]
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Chemistry LibreTexts. (2021, August 15). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Use of the Simple and Extended Grunwald-Winstein Equations to Correlate the Rates of Solvolysis of Isopropyl Chloroformate. International Journal of Molecular Sciences, 9(12), 2562–2572. [Link]
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Kevill, D. N., & D'Souza, M. J. (2010). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Molecules, 15(5), 3171–3182. [Link]
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D'Souza, M. J., Ryu, Z. H., Park, B. S., & Kevill, D. N. (2009). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 14(3), 1148–1159. [Link]
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D'Souza, M. J., Ryu, Z. H., Lee, H. I., & Kevill, D. N. (2009). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Molecules, 14(8), 2908–2918. [Link]
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Kyong, J. B., Lee, Y., D'Souza, M. J., & Kevill, D. N. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. European Journal of Chemistry, 3(3), 267-272. [Link]
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Kevill, D. N., & D'Souza, M. J. (2010). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Molecules, 15(5), 3171-3182. [Link]
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D'Souza, M. J., Ryu, Z. H., Park, B. S., & Kevill, D. N. (2009). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Molecules, 14(3), 1148-1159. [Link]
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D'Souza, M. J., Ryu, Z. H., Lee, H. I., & Kevill, D. N. (2009). Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis. Molecules, 14(8), 2908-2918. [Link]
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Wikipedia. (n.d.). Grunwald–Winstein equation. [Link]
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Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. [Link]
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IUPAC. (n.d.). Grunwald–Winstein equation. In Compendium of Chemical Terminology. [Link]
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D'Souza, M. J., Kevill, D. N., & Ryu, Z. H. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 14(1), 221-230. [Link]
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A Senior Application Scientist's Guide to Peptide Coupling Reagents: Navigating Beyond Isobutyl Chloroformate
For researchers, scientists, and drug development professionals, the art of peptide synthesis lies in the precise and efficient formation of the amide bond. For decades, the mixed carbonic anhydride method, often employing reagents like isobutyl chloroformate, has been a staple for activating carboxylic acids.[1][2][3] This method is valued for its cost-effectiveness and the straightforward removal of byproducts.[2] The core of this technique involves the reaction of an N-protected amino acid with isobutyl chloroformate in the presence of a base to form a highly reactive mixed anhydride, which is then susceptible to nucleophilic attack by an amine.[1][4]
However, this classical approach is not without its challenges. The high reactivity of the mixed anhydride can lead to side reactions, most notably the formation of urethane byproducts.[5][6] Furthermore, and of critical importance to the stereochemical integrity of the final peptide, is the risk of racemization, especially when coupling peptide fragments.[5][7] These limitations have driven the development of a diverse and powerful arsenal of alternative coupling reagents, each with unique mechanistic advantages designed to maximize yield, minimize side reactions, and preserve chirality.
This guide provides an in-depth comparison of the modern alternatives to isobutyl chloroformate, grounded in mechanistic principles and supported by practical, field-proven protocols.
The Mixed Carbonic Anhydride Method: A Mechanistic Review
The activation of an N-protected amino acid with isobutyl chloroformate proceeds via the formation of a mixed carbonic-carboxylic acid anhydride. This intermediate creates a highly electrophilic carbonyl center, primed for attack by the incoming amine of the second amino acid.
Caption: Mechanism of peptide coupling via the mixed anhydride method.
A Modern Arsenal: Key Classes of Alternative Coupling Reagents
The limitations of chloroformates spurred the development of reagents that offer greater control, higher efficiency, and superior suppression of racemization. These can be broadly categorized into carbodiimides, onium salts, and phosphonic anhydrides.
Carbodiimide Reagents: The Workhorses of Peptide Synthesis
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are perhaps the most widely used class of coupling reagents.[8][9] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.
While effective, the O-acylisourea intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these issues and enhance coupling efficiency, carbodiimides are almost always used with nucleophilic additives.[10]
-
Hydroxybenzotriazole (HOBt): The classic additive, HOBt, intercepts the O-acylisourea to form an HOBt-active ester. This intermediate is more stable, less prone to racemization, yet sufficiently reactive towards the amine.[11][12][13]
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A modern, non-explosive alternative to HOBt, OxymaPure offers superior racemization suppression and reaction kinetics.[10][11]
A key practical difference lies in their byproducts: DCC generates dicyclohexylurea (DCU), which is insoluble in most organic solvents and removed by filtration, making it suitable for solution-phase synthesis.[8] In contrast, EDC and its corresponding urea are water-soluble, allowing for easy removal during aqueous workup, a significant advantage in many applications.[9][14]
Caption: Activation mechanism of EDC with HOBt additive.
Onium Salts: The High-Performance Specialists
Onium salts, which include uronium/aminium and phosphonium types, are among the most efficient coupling reagents available, favored for challenging sequences, sterically hindered amino acids, and solid-phase peptide synthesis (SPPS).[11][15] They typically require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), for the initial deprotonation of the carboxylic acid.[9][11]
-
Uronium/Aminium Salts (HBTU, HATU, HCTU): These reagents rapidly convert carboxylic acids into their corresponding active esters. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which is based on the superior HOAt (1-Hydroxy-7-azabenzotriazole) additive, is particularly effective at accelerating coupling and minimizing racemization.[9][11][16] The mechanism involves the formation of a highly reactive OAt-active ester.[16][17][18] While extremely effective, a potential side reaction with uronium salts is guanidinylation of the free N-terminal amine if the reagent is used in large excess or if activation is slow.[17][19][20]
-
Phosphonium Salts (BOP, PyBOP®): Similar to uronium salts, phosphonium reagents are highly reactive. The original BOP reagent, while effective, produced the carcinogenic byproduct hexamethylphosphoramide (HMPA). It has since been largely replaced by safer alternatives like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which generates a non-toxic byproduct.[8][9][11]
Caption: Activation mechanism of the HATU coupling reagent.
Propylphosphonic Anhydride (T3P®): The Green and Efficient Choice
T3P® has emerged as a powerful and environmentally friendlier coupling reagent.[21] It is non-toxic, non-allergenic, and its byproducts are simple, water-soluble phosphate salts that are easily removed during workup, simplifying product purification.[21][22] T3P® activates the carboxylic acid by forming a mixed phosphoric anhydride intermediate, which reacts cleanly with the amine.[23][24] It is known for promoting rapid reactions with very low levels of epimerization, making it an excellent choice for both solution- and solid-phase synthesis.[22][24][25]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a coupling reagent is a critical decision that depends on the specific synthetic challenge, including the scale of the synthesis, the nature of the amino acids (especially sterically hindered ones), the synthesis phase (solid vs. solution), and budget constraints.
| Feature | Isobutyl Chloroformate | EDC / HOBt (or Oxyma) | HATU | T3P® |
| Reagent Class | Chloroformate | Carbodiimide | Uronium/Aminium Salt | Phosphonic Anhydride |
| Mechanism | Mixed Carbonic Anhydride | O-Acylisourea -> Active Ester | OAt Active Ester | Mixed Phosphoric Anhydride |
| Byproducts | CO₂, Isobutanol | Water-soluble urea | Tetramethylurea, HOAt | Water-soluble phosphates |
| Racemization Risk | Moderate to High | Low (with additive) | Very Low | Very Low |
| Relative Cost | Low | Low to Moderate | High | Moderate |
| Ideal Application | Large-scale, solution-phase | General solution & solid-phase | Hindered couplings, SPPS | General solution & solid-phase |
| Key Considerations | Risk of urethane formation. Temperature control is critical (-15°C).[6] | Additive is essential. EDC is ideal for aqueous workups.[14] | Requires non-nucleophilic base (DIPEA). Risk of guanidinylation in excess.[17] | "Green" reagent with very easy, aqueous workup.[21][22] |
Experimental Protocols in Practice
The following protocols are provided as validated starting points. Optimization may be required based on the specific peptide sequence.
Protocol 1: Solution-Phase Coupling using EDC/HOBt
This protocol describes the coupling of an N-protected amino acid (e.g., Boc-Phe-OH) to an amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl).
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amino acid ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Neutralization: Add a tertiary base such as N-methylmorpholine (NMM) (1.0 eq) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Addition of Acid: Add the N-protected amino acid (1.0 eq) to the reaction mixture.
-
Activation: Slowly add EDC (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide, which can be purified by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol outlines a standard coupling cycle on a resin-bound peptide using Fmoc-based chemistry.
Caption: General workflow for an SPPS coupling cycle.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in an appropriate volume of DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3-5 eq relative to resin loading), HATU (3-5 eq), and DIPEA (6-10 eq) in DMF. Allow the solution to stand for 2-5 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture via shaking or nitrogen bubbling for 30-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Conclusion and Future Outlook
While isobutyl chloroformate remains a viable reagent for specific applications, the modern peptide chemist has access to a sophisticated toolkit of alternatives that offer superior performance, particularly in minimizing racemization and improving yields for complex sequences. Carbodiimides like EDC remain a cost-effective and reliable choice for many standard syntheses. For the most demanding couplings involving sterically hindered residues or aggregation-prone sequences, high-performance onium salts like HATU are the undisputed reagents of choice.
Looking forward, the field continues to trend towards reagents that are not only effective but also safer and more environmentally sustainable. The growing adoption of reagents like T3P® and COMU, which combine high efficiency with non-hazardous profiles and simple, green workups, represents the future of efficient and responsible peptide synthesis.[11][21] The ultimate choice of reagent will always be a balance of performance, cost, and context, but a deep understanding of the mechanistic advantages of each class empowers the scientist to navigate this complex landscape and achieve synthetic success.
References
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Mishra, V., & Pandey, R. K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1130-1140.
- BenchChem.
- ChemicalBook. (2024).
- BenchChem.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Chen, F. M., Lee, Y., Steinauer, R., & Benoitin, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Canadian Science Publishing. (1987). Mixed anhydrides in peptide synthesis.
- Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis.
- Thieme. (n.d.). 3.4 Acid Anhydrides. In Houben-Weyl Methods of Organic Chemistry.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Vaughan, J. R., & Osato, R. L. (1951). The Preparation of Peptides Using Mixed Carbonic—Carboxylic Acid Anhydrides. Journal of the American Chemical Society, 73(11), 5553-5553.
- ResearchGate. (n.d.).
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- G. Charalambous, et al. (2017).
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Protheragen. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
- BenchChem. (n.d.).
- Papini, A. M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7179.
- de la Torre, B. G., & Albericio, F. (2019). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 25(5), 1-8.
- Wagh, S. J., & Wakharkar, R. D. (2016). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Chemical Society, 93, 1-16.
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Cross-reactivity studies of S-Isobutyl chlorothioformate with different functional groups
An In-Depth Guide to the Cross-Reactivity of S-Isobutyl Chlorothioformate for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity profile of S-Isobutyl chlorothioformate (iBuSCOCl), a critical reagent in organic synthesis and analytical derivatization. Understanding its cross-reactivity with common functional groups is paramount for optimizing reaction conditions, minimizing side-product formation, and ensuring the development of robust and reproducible synthetic and analytical methods. We will delve into the mechanistic underpinnings of its reactivity, compare it with its common oxygen analog, and provide actionable experimental protocols for researchers in the field.
Introduction: S-Isobutyl Chlorothioformate as a Reagent
S-Isobutyl chlorothioformate is an electrophilic reagent widely utilized for the derivatization of primary and secondary amines, most notably in the analysis of amino acids and polyamines.[1][2] The reaction yields stable S-isobutyl thiocarbamates, which exhibit favorable chromatographic properties. However, the high reactivity of the chlorothioformate group also makes it susceptible to reactions with other nucleophiles present in a sample matrix or on a complex molecule. These competing reactions can lead to reduced yield of the desired product, formation of impurities, and consumption of the reagent. A thorough understanding of these potential cross-reactivities is therefore not just academic, but essential for practical application.
The core of its reactivity lies in the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The key differentiator for iBuSCOCl compared to its more common oxygen analog, isobutyl chloroformate (iBuOCOCl), is the presence of the sulfur atom. This substitution has profound effects on the preferred reaction mechanism, a central theme of this guide.[3]
Mechanistic Fundamentals: Ionization vs. Addition-Elimination
The reaction of chlorothioformates with nucleophiles (solvolysis) can proceed through two primary competing mechanisms: a bimolecular addition-elimination pathway and a unimolecular ionization (SN1-like) pathway.[4][5]
-
Addition-Elimination (A-E): The nucleophile directly attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the final product. This pathway is favored in highly nucleophilic, less ionizing solvents and for substrates with electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.[6]
-
Ionization (SN1-like): The reaction proceeds through a slow, rate-determining cleavage of the C-Cl bond to form a resonance-stabilized acylium-like carbocation intermediate. This cation is then rapidly captured by the nucleophile. This pathway is favored in highly ionizing solvents (e.g., those containing 2,2,2-trifluoroethanol, TFE) and by structural features that stabilize the carbocation.[3][7]
The critical insight for users of S-Isobutyl chlorothioformate is that the substitution of oxygen for sulfur strongly favors the ionization (SN1-like) mechanism .[3][7] The greater polarizability and lower electronegativity of the sulfur atom help to stabilize the developing positive charge of the carbocation intermediate. This is in stark contrast to isobutyl chloroformate, which often proceeds via a mix of both pathways depending on the solvent.[5]
Figure 1. Competing reaction mechanisms for chlorothioformates.
Cross-Reactivity with Key Functional Groups
The choice of reaction conditions, particularly solvent and pH, is critical in directing the reaction towards the desired outcome and away from side reactions.
Primary & Secondary Amines (Target Reaction)
This is the intended and most favorable reaction for derivatization. The lone pair of electrons on the nitrogen atom acts as a potent nucleophile.
-
Reaction: R₂NH + iBuSCOCl → iBuS-CO-NR₂ + HCl
-
Product: S-isobutyl thiocarbamate.
-
Causality behind Experimental Choices: The reaction is typically performed under alkaline conditions (pH 9-10), often using a borate buffer. This is for a critical reason: to deprotonate the ammonium form of the amine (R₂NH₂⁺) to the free amine (R₂NH). The free amine is the active nucleophile; the protonated form is not. Excess base also neutralizes the HCl byproduct. Aromatic amines are less nucleophilic than aliphatic amines due to delocalization of the nitrogen lone pair and may require more forcing conditions.[8]
Water & Alcohols (Hydrolysis/Solvolysis - Major Cross-Reactivity)
Water and alcohols are the most common sources of cross-reactivity, leading to the decomposition of the reagent and the formation of undesired byproducts.
-
Reaction with Water: H₂O + iBuSCOCl → [iBuS-COOH] → iBuSH + CO₂
-
Reaction with Alcohols: R'OH + iBuSCOCl → iBuS-CO-OR'
-
Product: Hydrolysis ultimately leads to reagent decomposition. Alcoholysis yields an S,O-thio-dicarbonate.
-
Causality behind Experimental Choices: The pronounced tendency of iBuSCOCl to react via an ionization mechanism makes it highly sensitive to the ionizing power of the solvent.[3] Reactions in aqueous or alcoholic solutions are a major concern, leading to reagent consumption.[9] This underscores the importance of performing derivatizations in anhydrous organic solvents (e.g., acetonitrile, chloroform) whenever possible, or by minimizing the reaction time in aqueous-organic mixtures.[10]
Thiols (High Potential for Cross-Reactivity)
Thiols are highly potent nucleophiles, often more so than their corresponding alcohols, due to the greater polarizability and lower electronegativity of sulfur.[11]
-
Reaction: R'SH + iBuSCOCl → iBuS-CO-SR'
-
Product: Dithiocarbonate.
-
Causality behind Experimental Choices: The presence of free thiol groups (e.g., from cysteine residues in proteins or peptides) will almost certainly lead to a rapid reaction with iBuSCOCl. This cross-reactivity is expected to be significant and competitive with amine derivatization. If selective amine derivatization is required in the presence of thiols, protection of the thiol group prior to derivatization is a necessary strategic consideration.
Carboxylic Acids (A Key Consideration for Amino Acids)
While less nucleophilic than amines, the carboxylate anion is reactive. This is particularly relevant in the context of amino acid analysis.
-
Reaction: R'COO⁻ + iBuSCOCl → R'CO-O-CO-SiBu
-
Product: Mixed carboxylic-carbonic acid anhydride.
-
Causality behind Experimental Choices: In protocols for amino acid derivatization, both the amino and carboxylic acid groups are often derivatized simultaneously.[10] The chloroformate reacts with the carboxylic acid to form a mixed anhydride. This intermediate is then susceptible to attack by an alcohol (often the solvent, like ethanol or methanol), resulting in the formation of an ester. This two-step process effectively derivatizes both ends of the amino acid, a feature that is leveraged for gas chromatography analysis.
Quantitative Comparison: iBuSCOCl vs. iBuOCOCl
The mechanistic differences between S-isobutyl chlorothioformate and its oxygen analog, isobutyl chloroformate, can be quantitatively described using the extended Grunwald-Winstein equation. This equation relates the reaction rate to the solvent's nucleophilicity (l value) and ionizing power (m value).
Table 1: Comparative Reactivity Parameters for iBuSCOCl and iBuOCOCl
| Compound | Dominant Mechanism | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) | Supporting Data Source(s) |
|---|---|---|---|---|
| S-Isobutyl chlorothioformate | Ionization (SN1-like) | ~0.38 | ~0.72 | [3] |
| Isobutyl chloroformate | Addition-Elimination / Ionization | ~1.35 - 1.65 (in A-E pathway) | ~0.40 - 0.59 |[3][5] |
Interpretation: The high m value and low l value for S-Isobutyl chlorothioformate provide strong quantitative evidence for its preference for an ionization mechanism, where the reaction rate is highly dependent on the solvent's ability to stabilize the carbocation intermediate. Conversely, the high l value for Isobutyl chloroformate shows its strong dependence on the nucleophilicity of the solvent, characteristic of the addition-elimination pathway.
Experimental Protocol: Assessing Cross-Reactivity
This protocol provides a framework for researchers to evaluate the reactivity of S-Isobutyl chlorothioformate with a molecule of interest containing multiple functional groups.
Objective: To determine the primary reaction product and identify potential side-products from the reaction of a test molecule with iBuSCOCl under standard derivatization conditions.
Materials:
-
S-Isobutyl chlorothioformate (iBuSCOCl), ≥98% purity
-
Test Molecule (e.g., a peptide, a drug candidate)
-
Acetonitrile (anhydrous, HPLC grade)
-
Pyridine or Diisopropylethylamine (DIEA)
-
Borate Buffer (0.2 M, pH 9.2)
-
HPLC or LC-MS system for analysis
Workflow Diagram:
Sources
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- 2. Gas chromatographic determination of primary and secondary low-molecular-mass aliphatic amines in urine using derivatization with isobutyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Purity Analysis of S-Isobutyl Chlorothioformate: GC vs. Titration
For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible outcomes. S-Isobutyl chlorothioformate (S-IBCTF), a key intermediate in organic synthesis, is no exception.[1][2] Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and overall process efficiency. This guide provides an in-depth, objective comparison of two common analytical techniques for determining the purity of S-Isobutyl chlorothioformate: Gas Chromatography (GC) and Argentometric Titration. By understanding the principles, experimental nuances, and comparative performance of these methods, you can make informed decisions for your quality control and research needs.
The Critical Role of Purity in S-Isobutyl Chlorothioformate Applications
S-Isobutyl chlorothioformate is a reactive compound utilized in the synthesis of various organic molecules, including peptidyl carbamates and thiocarbamates.[1][2] The presence of impurities, such as unreacted starting materials, byproducts, or degradation products (e.g., isobutyl alcohol, hydrochloric acid), can lead to undesirable side reactions, reduced yield, and the introduction of contaminants that are often difficult to remove in downstream processes. Therefore, robust analytical methods for purity assessment are not just a matter of quality control but a critical component of process optimization and regulatory compliance.
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas chromatography is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds in a mixture. For S-Isobutyl chlorothioformate, GC offers the ability to separate the main component from various organic impurities, providing a detailed purity profile.
Principle of GC Analysis
In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase travel slower, while those with a lower affinity move faster, resulting in separation. A detector at the end of the column measures the quantity of each eluted component.
Experimental Protocol for GC Analysis of S-Isobutyl Chlorothioformate
A typical GC method for the analysis of S-Isobutyl chlorothioformate would involve the following steps:
-
Sample Preparation: A known amount of the S-Isobutyl chlorothioformate sample is accurately weighed and dissolved in a suitable solvent (e.g., chloroform, dichloromethane) to a specific concentration. An internal standard (e.g., n-octane) is often added to improve the accuracy and precision of the quantification.[3]
-
Instrument Setup: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used. The chromatographic conditions are optimized for the separation of S-Isobutyl chlorothioformate and its potential impurities.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injection port of the GC.
-
Separation: The vaporized sample is carried by the carrier gas (e.g., helium, nitrogen) through a capillary column (e.g., a non-polar or mid-polar column like a VF-5ms).[4] The oven temperature is programmed to ramp up to ensure efficient separation of all components.
-
Detection and Quantification: As each component elutes from the column, it is detected by the FID or MS. The area of the peak corresponding to each component is proportional to its concentration. The purity of S-Isobutyl chlorothioformate is calculated based on the area percentage of its peak relative to the total area of all peaks.
GC Analysis Workflow
Caption: Workflow for the purity analysis of S-Isobutyl chlorothioformate by Gas Chromatography.
Argentometric Titration: A Classic Method for Chloride Determination
Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For S-Isobutyl chlorothioformate, an indirect titration method, specifically an argentometric back-titration (Volhard's method), can be employed to determine its purity by quantifying the hydrolyzable chloride content.[5][6]
Principle of Argentometric Titration (Volhard's Method)
This method involves the reaction of the chlorothioformate with a known excess of a standard silver nitrate solution. The S-Isobutyl chlorothioformate hydrolyzes to release a chloride ion, which then precipitates as silver chloride (AgCl). The unreacted silver nitrate is then titrated with a standard solution of potassium thiocyanate (KSCN) using a ferric iron (Fe³⁺) indicator. The endpoint is indicated by the formation of a red-colored complex, ferric thiocyanate ([Fe(SCN)]²⁺).[5][7] By knowing the initial amount of silver nitrate added and the amount that reacted with the thiocyanate, the amount of silver nitrate that reacted with the chloride from the S-Isobutyl chlorothioformate can be calculated, and thus its purity determined.
Experimental Protocol for Titration of S-Isobutyl Chlorothioformate
A detailed protocol for the argentometric titration of S-Isobutyl chlorothioformate is as follows:
-
Sample Preparation: An accurately weighed amount of the S-Isobutyl chlorothioformate sample is dissolved in a suitable solvent that facilitates hydrolysis (e.g., aqueous acetone or ethanol).
-
Reaction with Silver Nitrate: A known excess volume of a standardized silver nitrate (AgNO₃) solution is added to the sample solution. The mixture is stirred to ensure complete reaction and precipitation of silver chloride.
-
Back-Titration: A few drops of a ferric ammonium sulfate indicator solution are added to the mixture. The solution is then titrated with a standardized potassium thiocyanate (KSCN) solution until the first persistent reddish-brown color appears, indicating the endpoint.
-
Calculation: The moles of chloride are determined by subtracting the moles of thiocyanate used in the back-titration from the initial moles of silver nitrate added. The purity of the S-Isobutyl chlorothioformate is then calculated based on its molecular weight and the initial sample weight.
Argentometric Titration Workflow
Caption: Workflow for the purity analysis of S-Isobutyl chlorothioformate by Argentometric Titration.
Comparative Analysis: GC vs. Titration
The choice between GC and titration for the purity analysis of S-Isobutyl chlorothioformate depends on the specific requirements of the analysis, such as the need for impurity profiling, desired accuracy, and available resources.
| Feature | Gas Chromatography (GC) | Argentometric Titration |
| Principle | Separation based on differential partitioning between mobile and stationary phases. | Quantitative chemical reaction (precipitation and complexation). |
| Information Provided | Provides a detailed impurity profile, separating and quantifying individual components. | Provides an overall purity value based on the content of the active functional group (hydrolyzable chloride). |
| Specificity | Highly specific for identifying and quantifying individual volatile and semi-volatile impurities. | Less specific; any substance that reacts with silver nitrate under the given conditions will interfere. |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | Lower sensitivity compared to GC. |
| Accuracy & Precision | High accuracy and precision, especially when using an internal standard. | High accuracy and precision for the determination of the main component. |
| Analysis Time | Typically longer due to sample preparation, run time, and data analysis. | Generally faster, especially for a single sample. |
| Equipment Cost | Higher initial investment for the GC instrument. | Lower equipment cost, requiring standard laboratory glassware and a burette or autotitrator. |
| Expertise Required | Requires a skilled operator for method development, operation, and data interpretation. | Can be performed by a technician with basic wet chemistry skills. |
Conclusion and Recommendations
Both Gas Chromatography and Argentometric Titration are valuable techniques for assessing the purity of S-Isobutyl chlorothioformate, each with its own set of advantages and limitations.
-
Gas Chromatography (GC) is the method of choice when a comprehensive understanding of the impurity profile is required. Its high resolving power and sensitivity make it ideal for identifying and quantifying specific organic impurities that could impact downstream processes. This level of detail is often necessary during process development, troubleshooting, and for meeting stringent regulatory requirements.
-
Argentometric Titration offers a rapid, cost-effective, and accurate method for determining the overall purity of S-Isobutyl chlorothioformate. It is particularly well-suited for routine quality control where the primary concern is the assay of the active component and a detailed impurity profile is not required.
For a comprehensive quality assessment of S-Isobutyl chlorothioformate, a combination of both techniques is often employed. GC can be used to identify and quantify specific impurities, while titration can provide a quick and reliable measure of the overall purity. This dual approach ensures a thorough understanding of the material's quality, leading to more robust and reproducible synthetic processes in research and drug development.
References
-
D'Souza, M. J., McAneny, M. J., Kevill, D. N., Kyong, J. B., & Choi, S. H. (2011). Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters. Beilstein journal of organic chemistry, 7, 543–552. [Link]
- Google Patents. (n.d.). Detection method of isobutyl chloroformate.
-
Furuhashi, M., et al. (2018). Rapid profiling method for mammalian feces short chain fatty acids by GC-MS. Analytical Biochemistry, 543, 51-54. [Link]
-
University of Canterbury. (n.d.). Determination of Chloride Ion Concentration by Titration (Volhard's Method). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Titration Technique for Chloride Analysis in Samples: Volhard's Method. Retrieved from [Link]
- Google Patents. (n.d.). Method for determining chloride.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of S-Isobutyl Chlorothioformate
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of S-Isobutyl chlorothioformate (CAS No. 14100-99-3) in a laboratory setting. As a reactive thioacyl chloride, this compound presents significant hazards that necessitate a thorough understanding of its chemical properties to ensure personnel safety and environmental compliance. The procedures outlined below are designed to mitigate these risks through controlled chemical neutralization prior to final disposal.
Hazard Assessment & Risk Mitigation
S-Isobutyl chlorothioformate is a substance that demands the highest level of respect and caution. Its hazard profile is driven by its reactivity, particularly with nucleophiles like water, and its inherent toxicity. A failure to appreciate these characteristics can lead to serious injury. The compound is classified with multiple hazards, which dictate the stringent handling protocols required.[1][2]
Table 1: GHS Hazard Identification for S-Isobutyl Chlorothioformate
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[1] |
The primary risk stems from its nature as a thioacyl chloride. Like its acyl chloride counterparts, it reacts vigorously with water (including atmospheric moisture), alcohols, amines, and bases in a highly exothermic manner.[2][3][4] This reaction releases corrosive and toxic fumes, necessitating that all handling and disposal steps be performed in a controlled environment.
Mandatory PPE & Engineering Controls
Given the severe inhalation and contact hazards, a multi-layered approach to personal and environmental protection is non-negotiable.
-
Engineering Control: All handling, transfer, and neutralization procedures must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of the fatal vapors.[2]
-
Personal Protective Equipment (PPE): The following PPE is required at all times when handling S-Isobutyl chlorothioformate.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles and a full-face shield (8-inch minimum).[5] | Protects against splashes of the corrosive liquid and any violent reactions. |
| Hand | Chemical-resistant gloves (e.g., nitrile, 4 mil minimum). Change immediately if contaminated. | Prevents severe skin burns upon contact.[6] |
| Body | Chemical-resistant lab coat and appropriate protective clothing. | Protects skin from accidental exposure. |
| Respiratory | Required if there is any risk of exposure outside of a fume hood. Use a NIOSH-approved respirator with appropriate cartridges.[2] | Protects against the fatal effects of inhalation. |
Protocol for Chemical Neutralization & Disposal (Lab-Scale)
Direct disposal of reactive S-Isobutyl chlorothioformate is not safe or compliant. The authoritative approach for lab-scale quantities involves a controlled chemical neutralization via basic hydrolysis. This process converts the reactive thioacyl chloride into significantly less hazardous and water-soluble salts.[7]
Principle of Neutralization: S-Isobutyl chlorothioformate reacts with a strong base, such as sodium hydroxide (NaOH), to yield sodium S-isobutyl thiocarbonate and sodium chloride. This hydrolysis reaction must be managed carefully due to its exothermic nature.
C₅H₉ClOS + 2NaOH → C₅H₉NaO₂S + NaCl + H₂O
Step-by-Step Methodology
Materials:
-
S-Isobutyl chlorothioformate waste
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ice bath
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
pH paper or meter
-
Designated aqueous hazardous waste container
Procedure:
-
Prepare the Neutralization Station: Set up the three-necked flask in an ice bath inside a chemical fume hood. Equip the flask with a mechanical stirrer and a dropping funnel.
-
Prepare a 2.5 M NaOH Solution: In a separate beaker, carefully prepare a 2.5 M aqueous sodium hydroxide solution. A 50% excess of NaOH relative to the amount of chlorothioformate to be neutralized is recommended to ensure the reaction goes to completion.[7] Pour this solution into the three-necked flask.
-
Control the Environment: Begin stirring the NaOH solution and allow it to cool in the ice bath.
-
Slow Addition of Waste: Carefully transfer the S-Isobutyl chlorothioformate waste into the dropping funnel. Begin adding the waste to the stirring NaOH solution drop by drop . The slow rate of addition is critical to control the heat generated by the exothermic reaction and prevent splashing or boiling.[7]
-
Reaction Period: Once all the chlorothioformate has been added, allow the mixture to continue stirring at room temperature for at least 2 hours to ensure the hydrolysis is complete.
-
pH Verification: After the reaction period, check the pH of the solution. It should be strongly basic (pH > 10). If not, add more NaOH solution and stir further. This confirms that all acidic byproducts have been neutralized.
-
Final Containerization: The resulting neutralized aqueous solution can now be safely transferred into a clearly labeled hazardous waste container designated for corrosive aqueous waste.
-
Final Disposal: The container must be disposed of through an approved waste disposal plant or a licensed disposal company in accordance with all local, state, and federal regulations.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate the immediate vicinity.[2]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Isolate & Protect: Do not allow the substance to enter drains.[2] Cover drains if necessary.
-
Contain & Absorb: Use a liquid-absorbent, non-combustible material such as Chemizorb®, dry sand, or earth to contain and absorb the spill. Do not use combustible materials like paper towels.
-
Collect & Dispose: Using non-sparking tools, carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste disposal.[8]
-
Decontaminate: Clean the affected area thoroughly.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of S-Isobutyl chlorothioformate.
Caption: Disposal Workflow for S-Isobutyl Chlorothioformate.
References
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
-
ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Safety Data Sheet for Isobutyl chloroformate. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet for Isobutyl chloroformate. DC Fine Chemicals. [Link]
-
Standard Operating Procedure: Isobutyl chloroformate. The University of Tennessee Health Science Center. [Link]
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Navigating the Safe Handling of S-Isobutyl Chlorothioformate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a routine yet critical task. The reagents utilized in these processes often possess inherent hazards that demand meticulous handling and a comprehensive understanding of safety protocols. S-Isobutyl chlorothioformate (CAS No. 14100-99-3) is one such reagent, a valuable building block in organic synthesis that requires stringent safety measures to mitigate risks.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment.
Disclaimer: Comprehensive safety data for S-Isobutyl chlorothioformate is limited. The following guidance is synthesized from information on its close structural analog, isobutyl chloroformate, and general principles of handling reactive acid chlorides. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and their institution's safety protocols before handling this chemical.
Understanding the Hazard: Chemical Profile of S-Isobutyl Chlorothioformate
S-Isobutyl chlorothioformate is a flammable and corrosive liquid that is toxic if inhaled and harmful if swallowed.[4][5] It reacts with water and moisture, releasing toxic gases.[6] The primary hazards associated with this compound are severe skin burns and eye damage.[4][5] Inhalation can be fatal. Therefore, all handling procedures must be designed to prevent any direct contact or inhalation.
| Hazard Classification | Description |
| Flammable Liquid | Can be ignited by heat, sparks, or flames.[4][7] |
| Acute Toxicity, Inhalation | Fatal if inhaled. |
| Acute Toxicity, Oral | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Causes severe skin burns.[4] |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Reactivity | Reacts with water, strong oxidizing agents, acids, bases, alcohols, and amines.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is mandatory when handling S-Isobutyl chlorothioformate. The following PPE is required to establish a barrier between the researcher and the chemical, minimizing the risk of exposure.
Core PPE Requirements
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4] | Protects against splashes and vapors that can cause severe eye damage. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). | Prevents skin contact which can lead to severe burns. Inspect gloves for integrity before each use.[4] |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. | Protects the body from splashes and spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary if not working in a certified chemical fume hood.[4][7] | Prevents inhalation of toxic and corrosive vapors, which can be fatal. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is paramount to prevent accidents and ensure a safe working environment.
Handling Procedures
-
Engineering Controls : Always handle S-Isobutyl chlorothioformate in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Preventing Ignition : This compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[4] Use spark-proof tools and explosion-proof equipment.[7] Ground and bond containers when transferring material.[6]
-
Moisture Sensitivity : S-Isobutyl chlorothioformate is moisture-sensitive and reacts with water.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[7][9]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[4] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Transportation : When moving the chemical within the facility, use a sealed, non-breakable secondary container.[8]
Storage Plan
-
Container : Keep the container tightly closed in a dry and well-ventilated place.[4][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
-
Location : Store in a designated flammables area, away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[6][7] The storage area should be cool and well-ventilated.[10]
-
Inert Atmosphere : For long-term storage, it is advisable to store under an inert gas.
Emergency Response: Immediate Actions for Exposure and Spills
In the event of an emergency, a swift and informed response is critical.
Exposure Procedures
-
Inhalation : If inhaled, immediately move the person to fresh air.[7][9] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[7][9] Seek immediate medical attention.[7][9]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8] Seek immediate medical attention.[7][8]
-
Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting.[4][7][9] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[7][9]
Spill Management
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[4][11]
-
Ventilate and Control Ignition : Ensure the area is well-ventilated and eliminate all sources of ignition.[4][11]
-
Containment : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels. Prevent the spill from entering drains.[4]
-
Cleanup : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[7][11]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[11]
-
Reporting : Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[11]
Disposal Plan: Responsible Waste Management
Proper disposal of S-Isobutyl chlorothioformate and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Classification : This chemical and its containers are considered hazardous waste.[7]
-
Collection : Collect waste material, including spill cleanup debris, in a designated, labeled, and sealed container.[11]
-
Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service.[4] Do not dispose of it down the drain.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.[4]
By internalizing and rigorously applying these safety protocols, researchers can confidently and safely utilize S-Isobutyl chlorothioformate in their work, fostering a culture of safety and scientific excellence.
References
- EHSO. (2025-2026). Spill Control/Emergency Response. EHSO Manual.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyl chloroformate, 98% (gc). Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure: Isobutyl chloroformate. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. S-Isobutyl chlorothioformate (14100-99-3) for sale [vulcanchem.com]
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- 3. labsolu.ca [labsolu.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
